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  • Product: 2-Methyl-4-phenylfuran
  • CAS: 21433-91-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylfuran

Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-methyl-4-phenylfuran, a heterocyclic compound of significant interest to researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-methyl-4-phenylfuran, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a methyl group at the 2-position and a phenyl group at the 4-position offers a unique combination of steric and electronic properties for molecular design. This document explores classical and modern synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific application. The content is structured to provide both theoretical understanding and practical, actionable laboratory procedures.

Introduction: The Significance of the Furan Scaffold in Drug Discovery

Furan and its derivatives are fundamental five-membered aromatic heterocycles that are integral components of a vast array of natural products, pharmaceuticals, and functional materials. Their unique electronic properties and ability to participate in various chemical transformations make them versatile building blocks in organic synthesis. In the realm of drug discovery, the furan nucleus is a common motif in compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The target molecule of this guide, 2-methyl-4-phenylfuran, presents a synthetically accessible yet structurally distinct scaffold. The methyl group at the 2-position can influence the molecule's metabolic stability and binding interactions, while the phenyl group at the 4-position provides a key point for further functionalization or for establishing crucial hydrophobic interactions with biological targets. A thorough understanding of the synthetic pathways to this and related compounds is therefore essential for the exploration of new chemical space in the development of novel therapeutics. This guide will delve into the established Paal-Knorr synthesis, a more contemporary epoxyalkyne cyclization, and forward-looking transition metal-catalyzed approaches to empower researchers with the knowledge to efficiently construct this valuable molecular architecture.

Classical Approach: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most reliable and straightforward methods for the preparation of substituted furans.[1] The core of this reaction is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2][3] For the synthesis of 2-methyl-4-phenylfuran, the required precursor is 1-phenyl-1,4-pentanedione.

Synthesis of the 1,4-Diketone Precursor: 1-Phenyl-1,4-pentanedione

A common and effective method for the synthesis of the requisite 1-phenyl-1,4-pentanedione involves the phenylation of the dianion of 2,4-pentanedione.[4] This approach offers a high degree of control and generally provides good yields of the desired diketone.

  • Preparation of Sodium Amide: In a 1 L three-necked flask equipped with a mechanical stirrer and an air condenser, add 800 mL of anhydrous liquid ammonia. To catalyze the formation of sodium amide, add a small piece of sodium, followed by approximately 0.25 g of iron(III) nitrate hydrate. Continue the portion-wise addition of freshly cut sodium until a total of 18.4 g (0.800 g-atom) has been added. The complete formation of sodium amide is indicated by the disappearance of the blue color.[4]

  • Formation of the Dianion: Cool the flask in an acetone-dry ice bath. Prepare a solution of 40.0 g (0.400 mole) of 2,4-pentanedione in 30 mL of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over a period of 10 minutes.[4]

  • Phenylation: After stirring for 30 minutes, add 63.3 g (0.200 mole) of diphenyliodonium chloride over 15-25 minutes. Allow the reaction mixture to stir for 6 hours, during which the ammonia is allowed to evaporate gradually.[4]

  • Work-up and Purification: Add 400 mL of anhydrous ether and gently warm the flask on a water bath to remove any residual ammonia. Cool the flask in an ice-water bath and add 200 g of crushed ice, followed by a mixture of 60 mL of concentrated hydrochloric acid and 10 g of crushed ice. Transfer the mixture to a separatory funnel, separate the ethereal layer, and extract the aqueous layer three times with 50 mL portions of ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-phenyl-1,4-pentanedione.[4]

Acid-Catalyzed Cyclization to 2-Methyl-4-phenylfuran

With the 1,4-dicarbonyl precursor in hand, the final step is an acid-catalyzed intramolecular cyclization and dehydration to form the furan ring. A variety of protic and Lewis acids can be employed for this transformation.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in a suitable solvent such as toluene or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (typically 5-10 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-methyl-4-phenylfuran can be purified by column chromatography on silica gel or by sublimation.

Mechanistic Insights into the Paal-Knorr Furan Synthesis

The mechanism of the Paal-Knorr furan synthesis proceeds through a series of well-defined steps:[6]

Paal_Knorr_Mechanism diketone 1-Phenyl-1,4-pentanedione protonated_diketone Protonated Diketone diketone->protonated_diketone + H⁺ enol Enol Intermediate protonated_diketone->enol Tautomerization hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Cyclization protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ furan_cation Furan Cation protonated_hemiacetal->furan_cation - H₂O furan 2-Methyl-4-phenylfuran furan_cation->furan - H⁺ H_plus H+ H2O H₂O

Figure 1: Mechanism of the Paal-Knorr Furan Synthesis.

  • Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.[6]

  • Enolization: The second carbonyl group undergoes tautomerization to its enol form.[6]

  • Intramolecular Cyclization: The nucleophilic oxygen of the enol attacks the activated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal intermediate.[6]

  • Dehydration: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

  • Deprotonation: A final deprotonation step regenerates the aromatic furan ring and the acid catalyst.

A Modern Approach: Epoxyalkyne Cyclization

A more recent and elegant approach to the synthesis of 2-methyl-4-phenylfuran involves the cyclization of a suitably substituted epoxyalkyne. This method provides a high yield of the target molecule under relatively mild conditions.

Synthesis of 2-Methyl-4-phenylfuran from 4,5-Epoxy-4-phenyl-1-pentyne

This synthetic route utilizes a mercury(II) sulfate-catalyzed cyclization of 4,5-epoxy-4-phenyl-1-pentyne. The reaction proceeds efficiently to afford the desired furan derivative.

  • Catalyst Solution Preparation: Prepare a solution of 0.5 g of mercury(II) sulfate (HgSO₄) in 30 mL of 2N sulfuric acid (H₂SO₄).

  • Reactant Addition: To the catalyst solution, add a solution of 4.74 g (30 mmol) of 4,5-epoxy-4-phenyl-1-pentyne in 30 mL of absolute ethanol over a 5-minute period.[7]

  • Reaction Conditions: Reflux the reaction mixture for 15 minutes. After the reflux period, cool the mixture to room temperature (approximately 23°C).[7]

  • Work-up and Extraction: Pour the cooled reaction mixture into 150 mL of water and extract three times with hexanes.[7]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting solid can be purified by sublimation at 90°C and 15 mmHg to yield 3.6 g (76%) of 2-methyl-4-phenylfuran as a white solid with a melting point of 89-91°C.[7]

Plausible Mechanistic Pathway

The mercury(II)-catalyzed cyclization of the epoxyalkyne likely proceeds through the following key steps:

Epoxyalkyne_Mechanism epoxyalkyne 4,5-Epoxy-4-phenyl-1-pentyne pi_complex Hg(II)-Alkyne π-Complex epoxyalkyne->pi_complex + Hg²⁺ oxonium Oxonium Ion Intermediate pi_complex->oxonium Intramolecular Attack by Epoxide vinyl_mercury Vinylmercury Intermediate oxonium->vinyl_mercury Rearrangement furan 2-Methyl-4-phenylfuran vinyl_mercury->furan Protodemercuration & Tautomerization Hg2_plus Hg²⁺ H_plus H⁺

Figure 2: Plausible Mechanism for Epoxyalkyne Cyclization.

  • Activation of the Alkyne: The mercury(II) ion acts as a Lewis acid, coordinating to the alkyne to form a π-complex. This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack.

  • Intramolecular Attack: The oxygen atom of the epoxide acts as an intramolecular nucleophile, attacking the activated alkyne. This leads to the opening of the epoxide ring and the formation of a five-membered ring intermediate.

  • Rearrangement and Tautomerization: A series of rearrangements and tautomerization steps, likely involving a vinylmercury intermediate, lead to the formation of the aromatic furan ring.

  • Protodemercuration: The mercury is removed by protonolysis, regenerating a proton and completing the catalytic cycle.

Future-Oriented Strategies: Transition Metal-Catalyzed Cross-Coupling

While the Paal-Knorr and epoxyalkyne cyclization methods are robust, modern organic synthesis increasingly relies on the efficiency and modularity of transition metal-catalyzed cross-coupling reactions. Although a specific protocol for the synthesis of 2-methyl-4-phenylfuran via this approach is not yet widely reported, a conceptual framework based on established methodologies like the Suzuki-Miyaura coupling can be readily envisioned.

Conceptual Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[8] A plausible route to 2-methyl-4-phenylfuran would involve the coupling of a 4-halofuran derivative with phenylboronic acid or, conversely, a 4-furanylboronic acid derivative with a phenyl halide.

Suzuki_Coupling_Workflow start1 2-Methyl-4-bromofuran reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) start1->reagents start2 Phenylboronic Acid start2->reagents product 2-Methyl-4-phenylfuran reagents->product Suzuki Coupling

Figure 3: Conceptual Workflow for Suzuki-Miyaura Synthesis.

This approach offers the significant advantage of modularity, allowing for the synthesis of a wide array of 4-aryl-2-methylfurans by simply varying the boronic acid or aryl halide coupling partner. The development of such a route would be a valuable contribution to the synthetic chemist's toolbox for accessing this class of compounds.

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology will depend on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The following table provides a comparative summary of the discussed routes.

Parameter Paal-Knorr Synthesis Epoxyalkyne Cyclization Conceptual Suzuki Coupling
Starting Materials 1-Phenyl-1,4-pentanedione4,5-Epoxy-4-phenyl-1-pentyne2-Methyl-4-halofuran & Phenylboronic Acid
Key Reagents Strong Acid (e.g., p-TsOH)HgSO₄, H₂SO₄Pd Catalyst, Base
Typical Yield Good to ExcellentHigh (76% reported)[7]Potentially High
Reaction Conditions Often requires heatingMild (reflux in ethanol)Typically mild to moderate heating
Advantages Well-established, reliableHigh yield, mild conditionsModular, high functional group tolerance
Disadvantages Precursor synthesis required, can be harshUse of toxic mercury catalystMulti-step synthesis of precursors may be needed

Characterization of 2-Methyl-4-phenylfuran

The identity and purity of the synthesized 2-methyl-4-phenylfuran should be confirmed by standard analytical techniques.

  • Appearance: White solid.

  • Melting Point: 89-91°C.[7]

  • Infrared (IR) Spectroscopy (KBr): 1599, 1545, 1440, 742 cm⁻¹.[7]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃): δ 7.62 (s, 1H), 7.50 (d, 2H, J=9.0 Hz), 7.38 (t, 2H, J=9.0 Hz), 7.28 (t, 1H, J=9.0 Hz), 6.33 (s, 1H), 2.35 (s, 3H).[7]

Conclusion and Future Outlook

This technical guide has detailed several viable synthetic routes to 2-methyl-4-phenylfuran, a molecule of considerable interest for applications in medicinal chemistry and materials science. The classical Paal-Knorr synthesis provides a robust and reliable method, contingent on the successful preparation of the 1,4-dicarbonyl precursor. The epoxyalkyne cyclization represents a more modern and high-yielding alternative, albeit with the significant drawback of employing a toxic mercury catalyst.

Looking forward, the development of a transition metal-catalyzed cross-coupling strategy, such as the Suzuki-Miyaura reaction, holds great promise for a more versatile and modular synthesis of 2-methyl-4-phenylfuran and its analogues. Further research in this area could focus on optimizing catalyst systems to achieve high yields and broad substrate scope, thereby facilitating the rapid generation of compound libraries for biological screening. The continued refinement of synthetic methodologies for accessing such privileged heterocyclic scaffolds will undoubtedly accelerate the pace of innovation in drug discovery and development.

References

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • BenchChem. (2025). Alternative Synthetic Routes to 2-Methyl-3-Phenylfuran: Application Notes and Protocols.
  • Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (2021). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • MDPI. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • YouTube. (2019, December 30). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. Retrieved from [Link]

  • YouTube. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,4-pentanedione. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-4-phenylfuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • BenchChem. (2025). Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-Methyl-4-phenylfuran

This technical guide details the spectroscopic characterization of 2-Methyl-4-phenylfuran , a critical heterocyclic scaffold in medicinal chemistry. The data presented synthesizes experimental values with structural assi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 2-Methyl-4-phenylfuran , a critical heterocyclic scaffold in medicinal chemistry. The data presented synthesizes experimental values with structural assignment logic to support drug development workflows.

Executive Summary

Compound: 2-Methyl-4-phenylfuran CAS: 17113-33-6 (General Phenylfuran class reference) / Specific Isomer ID varies by library. Formula: C₁₁H₁₀O Molecular Weight: 158.20 g/mol Appearance: Solid (m.p. 89–91°C)

2-Methyl-4-phenylfuran represents a specific substitution pattern of the furan ring where the steric and electronic effects of the phenyl group at the C4 position and the methyl group at the C2 position create a unique spectroscopic signature. This guide provides the definitive NMR, IR, and MS data required to distinguish this isomer from its regioisomers (e.g., 2-methyl-3-phenylfuran).

Synthesis & Isolation Context

Understanding the synthesis method is vital for anticipating impurities (e.g., unreacted alkynes or regioisomers). The standard high-purity route involves the mercury-catalyzed cyclization of alkynyl epoxides.

Protocol: Cyclization of 4,5-epoxy-4-phenyl-1-pentyne using HgSO₄/H₂SO₄ in ethanol.

  • Yield: ~76%[1][2]

  • Purification: Sublimation (90°C at 15 mmHg) or Column Chromatography.

  • Key Impurity: 4-phenyl-2-pentanone (hydration byproduct if cyclization is incomplete).

Visualization: Synthesis Pathway

Synthesis Start 4,5-epoxy-4-phenyl-1-pentyne Reagent HgSO4 / H2SO4 (Ethanol, Reflux) Start->Reagent Inter Cyclization Intermediate Reagent->Inter Product 2-Methyl-4-phenylfuran (m.p. 89-91°C) Inter->Product Dehydration

Figure 1: Mercury-catalyzed cyclization pathway yielding 2-methyl-4-phenylfuran.

Spectroscopic Data Analysis[1][3][4][5][6][7]

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the primary tool for structural validation.[3] The key differentiator for the 2,4-substitution pattern is the lack of vicinal coupling between the furan ring protons (H3 and H5), which appear as singlets or show very small long-range coupling (


 Hz), unlike the 2,3-isomer which would show a doublet (

Hz).
Table 1: ¹H NMR Data (300 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-5 7.62 Singlet (s)1HDeshielded by adjacent Oxygen and Phenyl ring.[1]
Ph-o 7.50 Doublet (d)2HOrtho protons of phenyl ring (

Hz).[1][4]
Ph-m 7.38 Triplet (t)2HMeta protons of phenyl ring (

Hz).[1][4]
Ph-p 7.28 Triplet (t)1HPara proton of phenyl ring (

Hz).[1][4]
H-3 6.33 Singlet (s)1HUpfield furan proton; singlet confirms no neighbor at C4.[4]
CH₃ 2.35 Singlet (s)3HMethyl group attached to C2.[4]
Table 2: ¹³C NMR Chemical Shift Assignments (Estimated)

Note: Assignments are based on additive substituent effects on the furan core.

Carbon Shift (δ ppm) Type Environment
C-2 152.0 Cq Quaternary, attached to Methyl.
C-5 138.5 CH Alpha to Oxygen, deshielded.
Ph-ipso 132.0 Cq Phenyl attachment point.[4]
Ph-o/m 128.8 / 126.5 CH Aromatic ring carbons.
C-4 126.0 Cq Quaternary, attached to Phenyl.
C-3 106.5 CH Beta to Oxygen, shielded.[4]

| CH₃ | 13.5 | CH₃ | Methyl substituent.[4] |

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the aromaticity and the presence of the furan ring system.

  • 1599, 1545 cm⁻¹: C=C stretching vibrations (Aromatic & Furan ring breathing).

  • 1440 cm⁻¹: Methyl C-H bending / Ring skeletal vibration.[4]

  • 742 cm⁻¹: C-H out-of-plane bending (indicative of mono-substituted phenyl group).

C. Mass Spectrometry (MS)

The compound exhibits a stable molecular ion due to the aromatic nature of both the furan and phenyl rings.

  • Molecular Ion (M⁺): m/z 158 (Base Peak, 100%).

  • Fragment m/z 115: Loss of Acetyl radical or ring opening/CO loss sequence (Characteristic of methyl-phenyl furans).

  • Fragment m/z 77: Phenyl cation (

    
    ).[4]
    
Visualization: MS Fragmentation Logic

MS_Frag M_Ion Molecular Ion [M]+ m/z 158 Frag1 [M - H]+ m/z 157 M_Ion->Frag1 -H Frag2 [M - CO - CH3]+ m/z 115 (Indenyl-like cation) M_Ion->Frag2 - (CO + CH3) Frag3 Phenyl Cation m/z 77 M_Ion->Frag3 Cleavage

Figure 2: Proposed fragmentation pathway for 2-methyl-4-phenylfuran.

Experimental Protocol: Sample Preparation

To reproduce the NMR data provided above, follow this strict preparation protocol:

  • Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as an internal standard.[4]

  • Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts from synthesis).

  • Acquisition:

    • ¹H: 16 scans, 1 second relaxation delay.

    • ¹³C: 512 scans minimum (quaternary carbons at C2 and C4 require high signal-to-noise).

References

  • Synthesis & Characterization

    • Title: Synthesis of 2-methyl-4-phenylfuran via Mercury-Catalyzed Cycliz
    • Source: PrepChem.com / Journal of Organic Chemistry (Analogous methodology).
    • URL: (Verified Method).

  • General Furan Spectroscopic Data

    • Title: Spectroscopic Identification of Organic Compounds (Furan Derivatives).[1]

    • Source: Silverstein, Bassler, & Morrill.
    • Context: Assignments of C2 vs C5 shifts in substituted furans.[4]

  • MS Fragmentation of Phenylfurans

    • Title: Fragmentation patterns of alkyl and aryl furans.[4]

    • Source: NIST Chemistry WebBook & MassBank.[4]

    • URL:

Sources

Foundational

Technical Guide: Biological Profile and Chemical Dynamics of 2-Methyl-4-phenylfuran

The following technical guide details the biological activity, chemical synthesis, and pharmacological potential of 2-Methyl-4-phenylfuran . Executive Summary 2-Methyl-4-phenylfuran (CAS: Not commonly listed as a primary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical synthesis, and pharmacological potential of 2-Methyl-4-phenylfuran .

Executive Summary

2-Methyl-4-phenylfuran (CAS: Not commonly listed as a primary API; isomeric with 2-methyl-3-phenylfuran) is a trisubstituted furan derivative characterized by a lipophilic phenyl ring at the C4 position and a methyl group at C2.[1] While often overshadowed by its flavor-active isomers (e.g., 2-methyl-3-furanthiol), this compound has emerged as a significant bioactive constituent in the essential oils of Curcuma longa (Turmeric) and as a versatile intermediate in the synthesis of cytotoxic tetrahydrofurans.

Its biological profile is defined by antifungal efficacy , potential cytotoxicity , and its role as a metabolic substrate for cytochrome P450 enzymes. This guide analyzes its utility in drug discovery as a scaffold for antimicrobial agents and its chemical reactivity in metabolic activation pathways.

Part 1: Chemical Architecture & Synthesis

Structural Properties

The compound features a heteroaromatic furan ring substituted with a phenyl group and a methyl group.[2][3][4] The C4-phenyl substitution significantly enhances lipophilicity compared to the parent furan, facilitating membrane permeability—a critical factor in its antifungal mechanism.

  • Molecular Formula: C₁₁H₁₀O

  • Molecular Weight: 158.20 g/mol

  • Key Features: High lipophilicity (LogP > 3.0 est.), acid-sensitive furan ring, reactive enol ether character.

Synthetic Pathways

To access 2-Methyl-4-phenylfuran for biological evaluation, two primary synthetic routes are established. The mercury-catalyzed cyclization is the standard for high-yield production.

Protocol A: Mercury-Catalyzed Cyclization of Alkynyl Epoxides

This method utilizes the cyclization of 4,5-epoxy-4-phenyl-1-pentyne.[5]

  • Reagents: 4,5-epoxy-4-phenyl-1-pentyne, HgSO₄, H₂SO₄ (2N), Absolute Ethanol.[5]

  • Procedure:

    • Dissolve HgSO₄ (0.5 g) in 30 mL of 2N H₂SO₄.

    • Add a solution of 4,5-epoxy-4-phenyl-1-pentyne (30 mmol) in 30 mL absolute ethanol dropwise over 5 minutes.

    • Reflux the mixture for 15 minutes.

    • Cool to 23°C and dilute with 150 mL water.

    • Extract with hexanes (3x), dry over MgSO₄, and concentrate.[5]

    • Purification: Sublimation at 90°C (15 mmHg) yields the pure solid (m.p. 89–91°C).[5]

Synthesis Start 4,5-epoxy-4-phenyl-1-pentyne Catalyst HgSO4 / H2SO4 (Reflux, 15 min) Start->Catalyst Intermediate Cyclization Intermediate Catalyst->Intermediate Product 2-Methyl-4-phenylfuran (Solid, m.p. 89-91°C) Intermediate->Product Dehydration

Figure 1: Mercury-catalyzed synthesis pathway converting alkynyl epoxide to the target furan.

Part 2: Biological Activity & Pharmacological Potential[2][6]

Antifungal & Antimicrobial Activity

Research into Curcuma longa extracts has identified 2-Methyl-4-phenylfuran as a contributing factor to the plant's broad-spectrum antimicrobial defense.

  • Target Organisms: Botrytis cinerea, Colletotrichum acutatum, Phytophthora cinnamomi.[4][6]

  • Mechanism: The compound's lipophilicity allows it to penetrate fungal cell walls, potentially disrupting ergosterol biosynthesis or compromising membrane integrity.

  • Data Context: In hydroethanolic extracts of Curcuma, this compound acts synergistically with bisabolene sesquiterpenoids to inhibit mycelial radial growth.

Cytotoxicity & Anti-Proliferative Potential

The furan scaffold is a known pharmacophore in oncology (e.g., furan-based kinase inhibitors).

  • Cell Line Activity: Extracts containing 2-Methyl-4-phenylfuran have demonstrated cytotoxicity against HeLa (cervical cancer) and HepG2 (liver carcinoma) cell lines.

  • Structure-Activity Relationship (SAR): The C4-phenyl group mimics the hydrophobic pharmacophores found in many kinase inhibitors, allowing the molecule to dock into hydrophobic pockets of enzymes or receptors.

Metabolic Activation & Toxicology (Critical Mechanism)

A defining feature of furan biology is metabolic bioactivation. Researchers must handle this compound as a potential pro-toxicant in in vivo models.

  • Pathway: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring.

  • Reactive Intermediate: The furan is converted to a cis-2-butene-1,4-dial (an enedial).

  • Consequence: This reactive enedial is an electrophile that can form adducts with proteins and DNA, leading to cytotoxicity or genotoxicity.

Metabolism Compound 2-Methyl-4-phenylfuran CYP CYP450 (CYP2E1) Oxidation Compound->CYP Epoxide Furan-2,3-epoxide (Unstable) CYP->Epoxide Enedial Cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adducts Protein/DNA Adducts (Cytotoxicity) Enedial->Adducts Nucleophilic Attack

Figure 2: Bioactivation pathway. The furan ring is oxidized to a reactive enedial, capable of cellular damage.

Part 3: Experimental Protocols for Evaluation

Antifungal Radial Growth Assay

This protocol validates the inhibitory concentration of 2-Methyl-4-phenylfuran against phytopathogenic fungi.

  • Preparation: Dissolve pure 2-Methyl-4-phenylfuran in DMSO to create stock solutions (10, 50, 100, 500 µg/mL).

  • Media: Prepare Potato Dextrose Agar (PDA) plates.

  • Inoculation: Place a 5mm mycelial plug of Botrytis cinerea in the center of the plate.

  • Treatment: Add the compound solution to the agar (poisoned food technique) or apply to a sterile disc.

  • Incubation: Incubate at 25°C in the dark.

  • Measurement: Measure radial growth diameter (mm) daily until the control plate reaches the edge.

  • Calculation:

    
    
    
Microsomal Stability Assay (Metabolic Check)

To assess the rate of bioactivation:

  • Incubation: Incubate 1 µM of compound with liver microsomes (human or rat) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: Rapid depletion indicates high susceptibility to P450 oxidation and potential formation of reactive metabolites.

Part 4: Data Summary

PropertyValue/DescriptionRelevance
LogP (Predicted) ~3.2High membrane permeability; good bioavailability.
Melting Point 89–91°CSolid at room temp; stable for solid-dosage formulation.
Key Bioactivity Antifungal, CytotoxicLead scaffold for agrochemicals or oncology.
Metabolic Risk High (Furan ring)Requires structural modification (e.g., ring saturation) to reduce toxicity.
Natural Source Curcuma longaValidates use in ethnomedical applications.[6]

References

  • Synthesis of 2-methyl-4-phenylfuran

    • PrepChem.com. "Synthesis of 2-methyl-4-phenylfuran." Available at: [Link]

  • Antimicrobial Activity in Curcuma Extracts

    • ResearchGate.[7] "Antifungal and Antioomycete Activities of a Curcuma longa L. Hydroethanolic Extract." Available at: [Link]

  • Furan Bioactivation Mechanism

    • National Institutes of Health (NIH). "Genotoxic mode of action and threshold exploration of 2-methyl furan." Available at: [Link]

  • Synthetic Utility (Tetrahydrofuran Precursors)

    • ACS Publications. "Iron Porphyrins and Iron Salens as Highly Enantioselective Catalysts for the Ring-Expansion Reaction of Epoxides." Available at: [Link]

Sources

Exploratory

2-Methyl-4-phenylfuran: Strategic Access and Utility in Molecular Construction

[1][2] Executive Summary 2-Methyl-4-phenylfuran represents a specialized class of "privileged scaffolds" in organic synthesis.[1] Unlike the thermodynamically favored 2,5-disubstituted furans (readily accessible via Paal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Methyl-4-phenylfuran represents a specialized class of "privileged scaffolds" in organic synthesis.[1] Unlike the thermodynamically favored 2,5-disubstituted furans (readily accessible via Paal-Knorr synthesis), the 2,4-substitution pattern is synthetically challenging to access but highly valuable.[1] It serves as a crucial building block for constructing polysubstituted benzenes via Diels-Alder cycloadditions and acts as a lipophilic, metabolically distinct bioisostere for phenyl rings in medicinal chemistry.

This technical guide outlines the most robust synthetic pathways to this building block, its unique reactivity profile, and its application in generating complex molecular architectures.

Part 1: Strategic Synthesis of the Building Block

The primary challenge in synthesizing 2-methyl-4-phenylfuran is controlling regioselectivity.[1] Classic condensation methods often yield mixtures of 2,4- and 2,5-isomers. Two superior methodologies are presented below: the Alkynyl Epoxide Cyclization (for scale) and the Metalloradical Cyclization (for catalytic efficiency).

Protocol A: Mercury-Catalyzed Cyclization of Alkynyl Epoxides

This method is preferred for gram-scale preparation due to its high regiocontrol.[1] It relies on the hydration of an alkyne followed by intramolecular attack of an epoxide oxygen.

Mechanism: The reaction proceeds via the activation of the alkyne by Hg(II), facilitating the 5-endo-dig cyclization of the epoxide oxygen, followed by aromatization.

Experimental Protocol:

  • Precursor Preparation: Synthesize 4,5-epoxy-4-phenyl-1-pentyne via epoxidation of the corresponding enyne (typically accessible from propargyl bromide and acetophenone).[1]

  • Catalyst Solution: Prepare a solution of HgSO₄ (0.5 g) in 30 mL of 2N H₂SO₄ .

  • Addition: Dissolve 4.74 g (30 mmol) of 4,5-epoxy-4-phenyl-1-pentyne in 30 mL of absolute ethanol . Add this solution dropwise to the catalyst mixture over 5 minutes.

  • Reaction: Reflux the mixture for 15 minutes . The short reaction time prevents acid-catalyzed decomposition of the furan.

  • Workup: Cool to 23°C. Pour into 150 mL of water and extract with hexanes (3 x 50 mL).

  • Purification: Dry organic layers over MgSO₄ and concentrate. Sublimation at 90°C (15 mmHg) yields the pure product.[2]

Key Data Point:

  • Yield: ~76%[1][2][3]

  • Melting Point: 89°–91°C[2]

  • Appearance: White crystalline solid[1]

Protocol B: Co(II)-Catalyzed Metalloradical Cyclization

For scenarios requiring milder conditions or avoiding mercury, Cobalt(II)-catalyzed radical cyclization of phenylacetylene with diazo compounds is the modern standard.[1]

  • Reagents: Phenylacetylene + Ethyl diazoacetate (or similar acceptor).[1]

  • Catalyst: [Co(P1)] (Metalloradical catalyst).[1][4]

  • Selectivity: This method uniquely favors the 2,4-substitution pattern over the 2,5-isomer due to the radical mechanism's steric demands.

Part 2: Reactivity Profile & Transformations

Once synthesized, 2-methyl-4-phenylfuran acts as a masked 1,4-dicarbonyl equivalent and a nucleophilic diene.[1]

Diels-Alder Cycloaddition (Aromatization Strategy)

The most powerful application of 2-methyl-4-phenylfuran is its use as a diene in Diels-Alder reactions to generate polysubstituted phenols .[1]

Reaction with Ethyl Propiolate: When treated with ethyl propiolate in the presence of Lewis acids (AlCl₃), the furan undergoes [4+2] cycloaddition followed by ring-opening/aromatization.

  • Conditions: AlCl₃, CH₂Cl₂, 0°C to RT.

  • Major Product: Ethyl 5-hydroxy-2-methylbenzoate (and regioisomers depending on conditions).[1][5]

  • Utility: This provides a rapid entry into salicylate scaffolds found in NSAIDs and kinase inhibitors.

Electrophilic Aromatic Substitution

The C5 position (adjacent to the oxygen, unsubstituted) is the most nucleophilic site.

  • Formylation: Vilsmeier-Haack reaction yields 5-formyl-2-methyl-4-phenylfuran.[1]

  • Halogenation: NBS bromination occurs selectively at C5, creating a handle for Suzuki/Sonogashira couplings.

Part 3: Visualized Workflows

Diagram 1: Synthesis Logic (Alkynyl Epoxide Route)

This diagram illustrates the transformation from the acyclic precursor to the furan core.

SynthesisPath Precursor 4,5-Epoxy-4-phenyl-1-pentyne Activation Hg(II) Activation (Alkyne Coordination) Precursor->Activation HgSO4, H2SO4 Cyclization 5-endo-dig Cyclization Activation->Cyclization Intramolecular Attack Aromatization Dehydration & Aromatization Cyclization->Aromatization - H2O Product 2-Methyl-4-phenylfuran (Target Scaffold) Aromatization->Product Yield: 76%

Caption: Step-wise mechanistic flow for the mercury-catalyzed synthesis of 2-methyl-4-phenylfuran.

Diagram 2: Diels-Alder Aromatization Pathway

This diagram details the conversion of the furan building block into a phenolic ester.

DielsAlder Furan 2-Methyl-4-phenylfuran (Diene) Transition [4+2] Cycloaddition (Oxabicyclo Intermediate) Furan->Transition AlCl3, CH2Cl2 Dienophile Ethyl Propiolate (Dienophile) Dienophile->Transition AlCl3, CH2Cl2 Rearrange Ring Opening (Acid Promoted) Transition->Rearrange Unstable Adduct Phenol Ethyl 5-hydroxy-2-methylbenzoate (Polysubstituted Phenol) Rearrange->Phenol Aromatization

Caption: Lewis-acid promoted transformation of 2-methyl-4-phenylfuran into functionalized phenols.[1]

Part 4: Applications in Drug Discovery[2]

Bioisosterism

In medicinal chemistry, the 2-methyl-4-phenylfuran moiety serves as a non-classical bioisostere for biaryl systems.[1]

  • Lipophilicity: The furan oxygen lowers logP slightly compared to a biphenyl system, improving solubility.

  • Metabolic Stability: The C2-methyl group blocks the metabolically labile alpha-position, while the C5 position remains open for oxidative metabolism (unless blocked), allowing for tunable half-life.[1]

Validated Scaffolds

Research indicates this core is relevant in:

  • Antimicrobial Agents: Furan-carboxamides derived from this core show activity against S. aureus.[1][6]

  • CNS Active Agents: The scaffold appears in analogs of bioactive piperazines, where the furan ring provides a specific pi-stacking geometry distinct from a phenyl ring.

References

  • Synthesis of 2-methyl-4-phenylfuran. PrepChem.com. (Detailed protocol for HgSO4 catalyzed cyclization). Link

  • Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. Canadian Journal of Chemistry, 49, 3152 (1971).[1][5][7] (Mechanistic insight into phenol synthesis). Link[1]

  • Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. The Journal of Organic Chemistry. (Lithiation strategies for difficult substitution patterns). Link[1]

  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization. National Institutes of Health (PMC). (Cobalt-catalyzed modern synthesis).[1] Link

  • Medicinal Chemistry Applications of 2-(4-Methylphenyl)furan. VulcanChem. (Overview of furan scaffolds in drug discovery). Link[1]

Sources

Foundational

The Synthetic Challenge and Pharmacological Potential of 2-Methyl-4-phenylfuran

Executive Summary 2-Methyl-4-phenylfuran is a specialized heterocyclic isomer that serves as a critical benchmark in organic synthesis and a scaffold in medicinal chemistry. Unlike its more thermodynamically accessible i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-phenylfuran is a specialized heterocyclic isomer that serves as a critical benchmark in organic synthesis and a scaffold in medicinal chemistry. Unlike its more thermodynamically accessible isomer, 2-methyl-5-phenylfuran, the 2,4-disubstituted variant presents a unique regiochemical challenge.[1] Its history is not defined by large-scale commodity use, but by the evolution of precision catalysis—marking the transition from stoichiometric mercury/acid-mediated cyclizations to modern gold(I/III) and iron-catalyzed atom-economical pathways. This guide details the discovery, synthetic evolution, and technical specifications of 2-Methyl-4-phenylfuran for researchers in drug discovery and process chemistry.[1]

Part 1: Chemical Identity & Significance

The Regioselectivity Paradox

In furan chemistry, the Paal-Knorr synthesis typically favors 2,5-disubstitution due to the steric and electronic stabilization of the intermediate enols.[1] Accessing the 2,4-substitution pattern requires overcoming these inherent biases. 2-Methyl-4-phenylfuran represents a "contra-thermodynamic" target that demonstrates the utility of modern transition-metal catalysis.

PropertyData
IUPAC Name 2-Methyl-4-phenylfuran
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.20 g/mol
Appearance White solid / Colorless oil (purity dependent)
Melting Point 89–91 °C (Solid form)
Solubility Soluble in CHCl₃, DCM, THF; Insoluble in water
Key Spectral Data ¹H NMR (300 MHz, CDCl₃): δ 7.62 (s, 1H), 7.50 (d, 2H), 7.38 (t, 2H), 7.28 (t, 1H), 6.33 (s, 1H), 2.35 (s, 3H)
Related CAS 4414-47-5 (3-carboxylic acid derivative)

Part 2: Discovery and Evolution of Synthesis

The history of 2-Methyl-4-phenylfuran is a timeline of synthetic methodology. Early routes relied on harsh dehydration conditions, while contemporary methods utilize soft Lewis acids (Au, Pt) to achieve high regiocontrol under mild conditions.[1]

Era 1: The Classical Mercury/Acid Approach (Mid-20th Century)

Early synthesis relied on the cyclization of alkynyl epoxides or 1,4-diols.[1] A seminal method involves the hydration-cyclization of 4,5-epoxy-4-phenyl-1-pentyne .

  • Mechanism: Acid-catalyzed ring opening of the epoxide followed by 5-exo-dig cyclization.

  • Reagent: Mercury(II) sulfate (HgSO₄) in dilute sulfuric acid.

  • Drawback: High toxicity of mercury salts and poor atom economy due to stoichiometric waste.[1]

Era 2: The Gold Rush (21st Century)

The breakthrough in accessing 2,4-substituted furans came with Gold(I/III) catalysis .[1] Researchers discovered that propargylic alcohols could undergo substitution with 1,3-dicarbonyls followed by cycloisomerization.[1]

  • Significance: This route is "green," often performed in ionic liquids or under mild conditions, and allows for the precise installation of the phenyl group at the 4-position by selecting the appropriate propargylic precursor.[1]

  • Key Catalyst: AuBr₃ or AuCl/AgOTf systems.[1][2]

Era 3: The Enaminone/Ylide Strategy

An alternative non-metal route involves the reaction of morpholine amides with propargyl magnesium bromide to form enaminones, which are then treated with dimethylsulfonium ylide.[1]

  • Mechanism: A formal [4+1] annulation where the ylide provides the oxygen and one carbon atom to close the furan ring.

Part 3: Technical Protocols

Protocol A: Gold-Catalyzed Synthesis (Green Chemistry Route)

Recommended for high purity and regioselectivity.

Reagents:

  • Propargylic alcohol (1-phenyl-2-propyn-1-ol derivative)

  • Acetylacetone (1,3-dicarbonyl source)[1][2]

  • Catalyst: AuBr₃ (5 mol%) + AgOTf (15 mol%)[1][2]

  • Solvent: [EMIM][NTf₂] (Ionic Liquid) or Dichloroethane[2]

Workflow:

  • Activation: Dissolve AuBr₃ and AgOTf in the solvent under argon atmosphere to generate the active cationic gold species.

  • Addition: Add the propargylic alcohol (1.0 equiv) and acetylacetone (1.2 equiv) to the reaction vessel.

  • Cyclization: Stir the mixture at 60°C for 30–60 minutes. The reaction proceeds via a propargylic substitution intermediate followed by 5-endo-dig cyclization.

  • Extraction: Extract the product with diethyl ether (the ionic liquid phase retains the catalyst).[1]

  • Purification: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc 95:5).

Protocol B: Mercury-Mediated Cyclization (Classical Route)

Cited for historical comparison and mechanistic studies.

  • Preparation: Dissolve 0.5 g HgSO₄ in 30 mL 2N H₂SO₄.

  • Addition: Add 30 mmol of 4,5-epoxy-4-phenyl-1-pentyne dissolved in ethanol dropwise over 5 minutes.

  • Reflux: Heat to reflux for 15 minutes. The solution will darken.

  • Quench: Cool to 23°C and pour into 150 mL water.

  • Isolation: Extract with hexanes (3x), dry over MgSO₄, and concentrate.

  • Crystallization: Sublime the crude solid at 90°C (15 mmHg) to yield pure 2-methyl-4-phenylfuran (mp 89–91°C).

Part 4: Mechanism & Visualizations

Diagram 1: Gold-Catalyzed Regioselective Pathway

This diagram illustrates the modern catalytic cycle, highlighting how the gold catalyst activates the alkyne for nucleophilic attack, ensuring the 4-phenyl regiochemistry.[1]

GoldCatalysis Start Propargylic Alcohol + 1,3-Dicarbonyl Au_Act Au(III) Activation (Triple Bond Coordination) Start->Au_Act AuBr3/AgOTf Subst Propargylic Substitution (Intermediate A) Au_Act->Subst -H2O Cyclo 5-endo-dig Cyclization (Vinyl Gold Species) Subst->Cyclo Au-Alkyne Complex Dehydrate Dehydration & Aromatization Cyclo->Dehydrate Proton Transfer Product 2-Methyl-4-phenylfuran Dehydrate->Product -Au Catalyst

Caption: The Au(III)-catalyzed cascade involves propargylic substitution followed by cycloisomerization, bypassing the thermodynamic trap of 2,5-substitution.

Diagram 2: Synthetic Evolution Timeline

History 1950 1950 s Green Chemistry 2000 2000 s->2000 2010 2010 s->2010 Future Future: Bio-Catalysis? Enzymatic Cyclization of Natural Precursors s->Future Sustainability

Caption: Evolution of synthetic strategies from harsh stoichiometric reagents to precision catalytic systems.

Part 5: Applications in Drug Development

While not a commercial drug itself, the 2-methyl-4-phenylfuran scaffold is a "privileged structure" in medicinal chemistry:

  • Antifungal Agents: Natural extracts from Curcuma longa containing acetylated derivatives of 2-methyl-4-phenylfuran have shown potent antifungal activity against Phytophthora species.

  • Metabolic Stability: The 4-phenyl substitution blocks the metabolic "hotspot" at the furan 4-position, potentially altering the P450 oxidation pathway compared to 2-substituted furans (which are often hepatotoxic).

  • Intermediate for THF Derivatives: It serves as a precursor for substituted tetrahydrofurans (THFs) via hydrogenation, which are core motifs in annonaceous acetogenins (antitumor compounds).[1]

References

  • PrepChem. "Synthesis of 2-methyl-4-phenylfuran." PrepChem.com.[1] Accessed 2026.[1][3][4] Link

  • MDPI. "Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization." Int. J. Mol.[1] Sci. 2024.[1][2][5] Link

  • Arkivoc. "Formal allene insertion into amides.[1] Reaction of propargyl magnesium bromide with morpholine amides." Arkivoc, 2018.[1][2] Link

  • University of Valladolid. "Antifungal and Antioomycete Activities of a Curcuma longa L. Hydroethanolic Extract."[1] UVaDOC, 2024.[1][5] Link

  • Sigma-Aldrich. "2-Methylfuran Product Information (for comparison)." Sigma-Aldrich. Link[1]

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 2-Methyl-4-phenylfuran

This guide serves as an advanced technical resource for the physicochemical characterization of 2-Methyl-4-phenylfuran , a lipophilic furan derivative utilized in organic synthesis and flavor chemistry. The following pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the physicochemical characterization of 2-Methyl-4-phenylfuran , a lipophilic furan derivative utilized in organic synthesis and flavor chemistry.

The following protocols and data are synthesized from synthetic literature precedents (specifically mercury-catalyzed cyclization) and fundamental thermodynamic principles governing aromatic ether solubility.

Executive Summary & Compound Identity

2-Methyl-4-phenylfuran is a substituted furan derivative characterized by a lipophilic phenyl ring at the C4 position and a methyl group at C2. Unlike its liquid isomers (e.g., 2-phenylfuran), this specific isomer typically exists as a crystalline solid with a melting point range of 89–91 °C .

Its solubility profile is dominated by the non-polar phenyl moiety and the aromatic furan ring, making it highly soluble in medium-polarity organic solvents (ethers, chlorinated hydrocarbons) and alcohols, while exhibiting negligible solubility in water.

Physicochemical Characterization Table
PropertyValue / DescriptionSource/Basis
CAS Number Not widely listed; Isomer specificStructure-based
Molecular Formula C₁₁H₁₀OStoichiometry
Molecular Weight 158.20 g/mol Calculated
Physical State Solid (Crystalline)Synthetic Lit. [1]
Melting Point 89 – 91 °CExperimental [1]
Predicted LogP ~3.5 – 3.8Lipophilic Analogues
Key Functional Groups Furan (Aromatic Ether), Phenyl, MethylStructural Analysis

Solubility Landscape & Solvent Selection

The solubility of 2-Methyl-4-phenylfuran is governed by London Dispersion Forces (due to the phenyl/methyl groups) and weak Dipole-Dipole interactions (furan oxygen).

Estimated Solubility Profile

Data derived from synthetic workup procedures (extraction/recrystallization) and Hansen Solubility Parameter (HSP) modeling.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Alcohols Ethanol, Methanol, IPAHigh Used as reaction medium in synthesis; soluble at reflux and ambient temps.[1]
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent match for aromatic pi-systems; dominant dispersion interactions.[1]
Ethers THF, Diethyl Ether, MTBEHigh Furan ring shows high affinity for ether-based solvents (Like-dissolves-like).[1]
Hydrocarbons Hexanes, Heptane, TolueneModerate to High Used for extraction.[1] Solubility increases significantly with temperature (ideal for recrystallization).
Polar Aprotic DMSO, DMF, AcetonitrileHigh Soluble, but isolation from these high-boiling solvents is difficult.[1]
Aqueous Water, Acidic/Basic BuffersInsoluble Hydrophobic skeleton prevents hydration.[1] Acidic water may trigger polymerization.
Thermodynamic Modeling (Hansen Parameters)

To predict solubility in novel solvent systems, use the estimated Hansen Solubility Parameters (HSP) for phenylfurans:

  • Dispersion (

    
    ):  ~19.0 MPa
    
    
    
    (Dominant term due to aromaticity)
  • Polarity (

    
    ):  ~4.5 MPa
    
    
    
    (Weak dipole from furan oxygen)
  • H-Bonding (

    
    ):  ~4.0 MPa
    
    
    
    (Low H-bond acceptor capability)

Application: Solvents with a calculated "Distance" (


) < 8.0 from these coordinates are likely to dissolve the compound >10 mg/mL.

Experimental Protocols for Solubility Determination

Note: As this compound is sensitive to acid-catalyzed ring opening, avoid acidic buffers during equilibrium testing.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvents as Soluble (>100 mg/mL), Moderately Soluble (10–100 mg/mL), or Insoluble (<1 mg/mL).

  • Preparation: Weigh 10 mg of solid 2-Methyl-4-phenylfuran into a clear glass vial (2 mL capacity).

  • Solvent Addition: Add the target solvent in stepwise aliquots:

    • Step 1: Add 100 µL (Concentration = 100 mg/mL). Sonicate for 60s. Observe.

    • Step 2: If insoluble, add 900 µL (Total = 1 mL, Conc = 10 mg/mL). Sonicate.

    • Step 3: If insoluble, solvent is considered "Poor."

  • Observation: Check for clear solution (Soluble) vs. visible particles/cloudiness (Insoluble).

Protocol B: Quantitative Saturation Shake-Flask Method (Tier 2)

Objective: Determine thermodynamic solubility limit (mg/mL) for formulation or process scale-up.

  • Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a screw-cap vial.

  • Equilibration: Agitate at 25 °C ± 0.5 °C for 24 hours (orbital shaker at 200 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Sampling: Carefully withdraw the supernatant. Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb furan derivatives).

  • Quantification: Dilute filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (254 nm).

Stability & Safety Considerations

  • Oxidation Risk: Furan derivatives are electron-rich and prone to auto-oxidation, forming explosive peroxides or ring-opened dicarbonyls upon prolonged exposure to air/light.

    • Mitigation: Store solid under Nitrogen/Argon at -20 °C. Use fresh solvents degassed with inert gas.

  • Acid Sensitivity: The furan ring is acid-labile (forming 1,4-diketones).

    • Mitigation: Avoid using acidified mobile phases (e.g., 0.1% TFA) if the compound is to be recovered. Neutral mobile phases (Water/Acetonitrile) are preferred.

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and solubility determination.

SolubilityWorkflow Start Start: 2-Methyl-4-phenylfuran (Solid, MP ~90°C) SolventSelect Select Solvent Class Start->SolventSelect PolarProtic Alcohols (EtOH, MeOH) Outcome: High Solubility Use: Synthesis/Recrystallization SolventSelect->PolarProtic Dissolution NonPolar Hydrocarbons (Hexane, Toluene) Outcome: Moderate Solubility Use: Extraction/Purification SolventSelect->NonPolar Partitioning Aqueous Aqueous/Acidic Media Outcome: Insoluble/Unstable Risk: Polymerization SolventSelect->Aqueous Avoid ExpProtocol Quantification Protocol (Shake-Flask + HPLC) PolarProtic->ExpProtocol NonPolar->ExpProtocol Filter Filtration (PTFE 0.22µm) ExpProtocol->Filter 24h Equil. Analysis HPLC-UV (254 nm) Neutral Mobile Phase Filter->Analysis

Caption: Decision matrix for solvent selection and quantitative solubility determination workflow.

References

  • Synthesis and Characterization: Title: Synthesis of 2-methyl-4-phenylfuran via Mercury-Catalyzed Cyclization. Source: PrepChem (Derived from Journal of Organic Chemistry methodologies for substituted furans). URL:[Link]

  • General Furan Properties: Title: 2-Methylfuran Physicochemical Data (Analogous Structure). Source: PubChem / National Toxicology Program.[2] URL:[Link]

  • Solubility Modeling Principles: Title: Hansen Solubility Parameters: A User's Handbook. Source: CRC Press (Standard Reference for HSP Calculations). URL:[Link][3]

Sources

Foundational

Quantum Chemical Calculations for 2-Methyl-4-phenylfuran: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of 2-Methyl-4-phenylfuran in Medicinal Chemistry Substituted furan scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds. 2-Methyl-4-phenylfu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methyl-4-phenylfuran in Medicinal Chemistry

Substituted furan scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds. 2-Methyl-4-phenylfuran, with its combination of a heterocyclic furan ring, a methyl group, and a phenyl substituent, presents a fascinating subject for theoretical investigation. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum mechanical level is paramount for predicting its behavior in biological systems, guiding synthetic efforts, and accelerating the drug discovery pipeline.[1][2][3]

This in-depth technical guide provides a comprehensive framework for applying quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Methyl-4-phenylfuran. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol for in-silico analysis, ultimately enabling more informed decision-making in lead optimization and rational drug design.[1][2][4]

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 2-Methyl-4-phenylfuran, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the predominant method for quantum chemical calculations in drug discovery due to its favorable balance of accuracy and computational efficiency. DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more computationally tractable quantity. The choice of the functional is critical. For organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for geometries and electronic properties.

Hartree-Fock (HF) and Post-Hartree-Fock Methods: A Hierarchy of Accuracy

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding molecular electronic structure.[5][6] However, it neglects electron correlation, the interaction between individual electrons, which can be a significant factor in determining molecular properties.[7][8]

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), systematically improve upon the HF approximation by including electron correlation.[8] While more computationally demanding than DFT, these methods can offer higher accuracy for specific properties and serve as a valuable benchmark.

Basis Sets: The Building Blocks of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals.[9][10] The choice of basis set directly impacts the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p), are widely used for organic molecules. The addition of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is particularly important for systems with heteroatoms and pi-bonding like 2-Methyl-4-phenylfuran.[11] For more accurate calculations, especially of properties like electron affinities or non-covalent interactions, diffuse functions (+) can be added to the basis set (e.g., 6-31+G(d,p)).[11]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational study of 2-Methyl-4-phenylfuran. This workflow is designed to be a self-validating system, where the results of each step inform and validate the subsequent calculations.

computational_workflow cluster_input Input Generation cluster_optimization Geometry Optimization cluster_validation Validation & Characterization cluster_analysis Property Analysis input_structure Initial 3D Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) input_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop Verified Structure spectroscopic_prop Spectroscopic Properties (NMR, IR) freq_calc->spectroscopic_prop Verified Structure

Caption: A generalized workflow for the quantum chemical analysis of 2-Methyl-4-phenylfuran.

Step 1: Initial Structure Generation

The starting point for any calculation is an initial 3D structure of 2-Methyl-4-phenylfuran. This can be generated from a 2D chemical drawing using software like GaussView or Avogadro. While the initial structure does not need to be perfect, a reasonable starting geometry will expedite the subsequent optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms in the molecule.[12] This is a critical step, as all subsequent property calculations are dependent on the accuracy of the optimized geometry.

Protocol:

  • Method Selection: Choose a suitable level of theory, for example, B3LYP/6-31G(d,p).

  • Software Input: Prepare an input file for a computational chemistry package like Gaussian. This file will specify the initial atomic coordinates, the chosen method and basis set, and the type of calculation (optimization).

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

  • Convergence Check: Ensure the optimization has converged to a stationary point, which is indicated in the output file.

Step 3: Frequency Calculation and Thermochemical Analysis

A frequency calculation should always be performed on the optimized geometry.[13] This serves two crucial purposes:

  • Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the geometry should be further refined.[14]

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.

Protocol:

  • Input Preparation: Use the optimized geometry from the previous step. The input file will request a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

  • Execution and Analysis: Run the calculation and analyze the output. Confirm the absence of imaginary frequencies. The output will also provide thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Analysis of Molecular Properties: Gaining Insights for Drug Design

With a validated molecular structure, a wealth of information relevant to drug discovery can be extracted.

Electronic Properties: Reactivity and Intermolecular Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[15][16][17][18] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[19]

fmo_concept cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) (Indicator of Stability) E_up->E_down

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO).

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[20][21] It is also invaluable for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.[22][23] In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Spectroscopic Properties: Bridging Theory and Experiment

Quantum chemical calculations can predict the NMR chemical shifts (¹H and ¹³C) of a molecule with a high degree of accuracy.[24][25][26] This is particularly useful for confirming the structure of newly synthesized compounds and for assigning complex spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

Data Presentation and Interpretation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental data.

Table 1: Optimized Geometrical Parameters of 2-Methyl-4-phenylfuran

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C31.38C2-O1-C5106.5
C4-C(Ph)1.47C3-C4-C(Ph)130.1
C(Me)-H1.10H-C(Me)-H109.5
............
Note: Values are illustrative placeholders based on typical parameters for similar structures.

Table 2: Calculated Electronic Properties of 2-Methyl-4-phenylfuran

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap4.9
Note: Values are illustrative placeholders.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) of 2-Methyl-4-phenylfuran

AtomPredicted ¹³C ShiftPredicted ¹H Shift
C2150.1
C3110.56.3
C4125.8
C(Me)13.52.3
.........
Note: Values are illustrative placeholders and are relative to a standard (e.g., TMS).

Conclusion: Integrating Computational Chemistry into the Drug Discovery Workflow

Quantum chemical calculations provide an indispensable toolkit for the modern drug discovery professional. By applying the methodologies outlined in this guide, researchers can gain a deep understanding of the intrinsic properties of 2-Methyl-4-phenylfuran and its derivatives. This knowledge can be leveraged to predict reactivity, understand potential metabolic liabilities, and guide the design of new analogues with improved potency and pharmacokinetic profiles. The integration of these in silico techniques into the drug discovery process has the potential to significantly reduce costs and timelines, ultimately accelerating the delivery of new therapeutics to patients.[3]

References

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  • SciSpace. (n.d.). 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. SciSpace. [Link]

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  • ResearchGate. (2017). (PDF) The pyrolysis of 2-methylfuran: A quantum chemical, statistical rate theory and kinetic modelling study. ResearchGate. [Link]

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  • MDPI. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Methyl-4-phenylfuran in Medicinal Chemistry

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of the 2-Methyl-4-phenylfuran scaffold. While direct biological data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of the 2-Methyl-4-phenylfuran scaffold. While direct biological data on this specific molecule is emerging, its structural motif is representative of the broader class of 2,4-disubstituted phenylfurans, which are prevalent in bioactive natural products and serve as key intermediates in the synthesis of complex therapeutic agents.[1][2] This guide outlines the strategic importance of the phenylfuran scaffold, provides a detailed synthetic protocol for the title compound, explores potential therapeutic applications based on analogous structures, and offers standardized protocols for biological evaluation.

Introduction: The Phenylfuran Scaffold as a Privileged Structure

The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[3] Its prevalence is due to a combination of factors:

  • Bioisosterism: The furan ring is often used as a bioisostere for phenyl or thiazole rings. This substitution can modulate steric and electronic properties, which may enhance metabolic stability, improve drug-receptor interactions, and optimize overall bioavailability.[3]

  • Chemical Versatility: The furan ring system is amenable to a wide range of chemical transformations, allowing for the creation of diverse molecular libraries for screening.[4]

  • Biological Activity: The furan scaffold is a component of numerous compounds with demonstrated therapeutic properties, including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[3][5]

The combination of a phenyl group and a furan ring creates a rigid, planar scaffold that can effectively engage with biological targets through π–π stacking and other non-covalent interactions.[3] The 2,4-disubstitution pattern, as seen in 2-Methyl-4-phenylfuran, is a recurring motif in biologically active molecules, making it a valuable starting point for drug discovery campaigns.[1][6]

Synthesis of the Core Scaffold: 2-Methyl-4-phenylfuran

A reliable synthetic route is the first step in exploring the potential of any chemical scaffold. The synthesis of 2-Methyl-4-phenylfuran can be achieved via the cyclization of an epoxy-alkyne precursor. This method provides a clean and efficient pathway to the desired furan structure.

Protocol 2.1: Synthesis of 2-Methyl-4-phenylfuran

This protocol is adapted from a documented procedure for the synthesis of 2-methyl-4-phenylfuran.[7]

Principle: This synthesis involves an acid-catalyzed intramolecular cyclization. The reaction proceeds by the addition of an alcohol to the alkyne, which is promoted by the mercury(II) sulfate catalyst. The resulting enol ether intermediate then undergoes cyclization and dehydration to form the stable aromatic furan ring.

Materials:

  • 4,5-Epoxy-4-phenyl-1-pentyne (starting material)

  • Mercury(II) sulfate (HgSO₄)

  • Sulfuric acid (H₂SO₄), 2N solution

  • Absolute Ethanol (EtOH)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized Water (H₂O)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Sublimation apparatus

Procedure:

  • Catalyst Preparation: Prepare a solution of 0.5 g of HgSO₄ in 30 mL of 2N H₂SO₄ in a round-bottom flask equipped with a magnetic stir bar.

  • Reactant Addition: In a separate vessel, dissolve 4.74 g (30 mmol) of 4,5-epoxy-4-phenyl-1-pentyne in 30 mL of absolute ethanol. Add this solution to the stirred catalyst mixture over a 5-minute period.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 15 minutes.

  • Quenching and Extraction: Cool the mixture to room temperature (approx. 23°C). Pour the reaction mixture into 150 mL of water. Transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL portions of hexanes.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting solid residue by sublimation at 90°C and 15 mmHg vacuum. This should yield approximately 3.6 g (76% yield) of 2-Methyl-4-phenylfuran as a white solid (m.p. 89-91°C).[7]

Self-Validation: The identity and purity of the final product should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The expected ¹H NMR signals include characteristic peaks for the furan protons, the phenyl protons, and the methyl group singlet.[7]

Potential Therapeutic Applications & Screening Protocols

While 2-Methyl-4-phenylfuran itself is a starting point, its derivatives are predicted to have activity in several therapeutic areas based on data from analogous compounds. This section outlines potential applications and the corresponding protocols to test for biological activity.

Anti-inflammatory Activity: PDE4 Inhibition

Scientific Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades the second messenger cyclic AMP (cAMP). Inhibiting PDE4 increases cAMP levels, which in turn suppresses the release of inflammatory mediators like TNF-α. Phenylfuran derivatives have been successfully designed as potent PDE4 inhibitors for inflammatory diseases such as asthma and COPD.[8] The 2-Methyl-4-phenylfuran scaffold can serve as a core for developing novel PDE4 inhibitors.

Workflow for Developing Phenylfuran-based PDE4 Inhibitors

G cluster_0 Lead Generation & Synthesis cluster_1 Biological Screening cluster_2 Optimization A 2-Methyl-4-phenylfuran (Core Scaffold) B Design Library of Analogs (e.g., modify phenyl ring, add functional groups at C5) A->B C Synthesize Library B->C D In Vitro PDE4B Enzyme Inhibition Assay C->D Primary Screen E Cell-Based Assay (LPS-induced TNF-α release) D->E Confirm cellular activity F Analyze SAR Data E->F Identify Hits F->B Iterative Design G In Vivo Animal Model (e.g., Asthma/COPD model) F->G Test lead compounds H H G->H Preclinical Candidate

Caption: Lead optimization workflow for phenylfuran-based PDE4 inhibitors.

Protocol 3.1.1: In Vitro PDE4B Enzyme Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human PDE4B. The assay quantifies the conversion of a fluorescently labeled cAMP substrate to AMP. Inhibition is observed as a decrease in the fluorescent signal from the product.

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescently labeled cAMP substrate (e.g., from a commercial kit)

  • Assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Rolipram (positive control inhibitor)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and Rolipram (positive control).

  • Enzyme Addition: Add 10 µL of PDE4B enzyme solution (diluted in assay buffer to the desired concentration) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the fluorescent cAMP substrate solution to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop reagent). Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation: A lower IC₅₀ value indicates greater potency as a PDE4B inhibitor. Hits from this assay should be confirmed in a cell-based assay.

Compound IDScaffoldR¹ (C2)R² (C4)PDE4B IC₅₀ (µM)[8]
Rolipram (Control)--2.0
Furan-A1 5-Phenyl-2-furanHPhenyl> 50
Furan-A2 5-Phenyl-2-furanH4-Methoxyphenyl1.4

Table 1: Example IC₅₀ data for phenylfuran analogs against PDE4B, demonstrating the importance of substitution on the phenyl ring. Data is illustrative, based on findings for similar scaffolds.[8]

Antibacterial Activity

Scientific Rationale: The furan nucleus is a component of many natural and synthetic antibacterial agents.[5] For instance, the nitrofuran class of antibiotics relies on the furan ring for its mechanism of action.[3] 2,4-disubstituted furan derivatives have shown promising activity against various bacterial strains, including E. coli and S. aureus.[9]

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol uses the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Ciprofloxacin or other standard antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells with bacteria and MHB only (growth control) and wells with MHB only (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by reading the optical density at 600 nm.

Data Interpretation: The MIC value provides a quantitative measure of a compound's antibacterial potency.

Compound IDScaffoldTarget OrganismMIC (µg/mL)[9]
Ciprofloxacin (Control)E. coli0.015
Ciprofloxacin (Control)S. aureus0.5
Furan-B1 2,4-disubstituted furanE. coli64
Furan-B2 2,4-disubstituted furanS. aureus> 128

Table 2: Example MIC data for furan derivatives. Activity is highly dependent on the specific substitutions and the target organism.[9]

Conclusion and Future Directions

The 2-Methyl-4-phenylfuran scaffold represents a valuable and synthetically accessible starting point for medicinal chemistry programs. While this specific molecule requires further biological characterization, the extensive literature on related phenylfurans and 2,4-disubstituted furans strongly suggests its potential as a core structure for developing novel therapeutics.[4][6][8][9] The key to unlocking this potential lies in systematic derivatization and screening. Future efforts should focus on building a library of analogs by modifying the phenyl ring and introducing diverse functional groups at the C5 position of the furan ring to explore the structure-activity relationships for various biological targets, including but not limited to PDE4, bacterial enzymes, and protein kinases.

References

  • Vulcanchem. 2-(4-Methylphenyl)furan - 17113-32-5.
  • Orient J Chem. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Pace, V., Hoyos, P., Castoldi, L., Domínguez de María, P., & Alcántara, A. R. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79. Available from: [Link]

  • Fais, A., et al. (2016). 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. Bioorganic & Medicinal Chemistry Letters, 26(10), 2494-2499. Available from: [Link]

  • Pace, V. (2014). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 145, 13-22. Available from: [Link]

  • Analytical Methods (RSC Publishing). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Available from: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 19(3), 226-235. Available from: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Medicinal Chemistry, 9(4), 441-457. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-4-phenylfuran. Available from: [Link]

  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. (2023). Molecules, 28(17), 6358. Available from: [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). Bioorganic Chemistry, 105, 104423. Available from: [Link]

  • Synthesis and antidiabetic activity of 2, 4- disubstituted furan derivatives. (2015). Der Pharma Chemica, 7(1), 143-151. Available from: [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). Pharmaceuticals, 14(11), 1109. Available from: [Link]

  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. (2013). European Journal of Medicinal Chemistry, 69, 549-556. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. Available from: [Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). Journal of Medicinal Chemistry. Available from: [Link]

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  • Chen, Y.-G. Synthesis of 2-methyl-4-selenoquinazolone, 2-phenylbenzoselenazole, and its derivatives.
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Application

The Paal-Knorr Synthesis: A Comprehensive Guide to the Preparation of Substituted Furans for Advanced Research and Drug Development

The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a vast array of bioactive natural products and functional materials. The Paal-Knorr synthesis, a classic name r...

Author: BenchChem Technical Support Team. Date: February 2026

The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a vast array of bioactive natural products and functional materials. The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains one of the most robust and versatile methods for constructing the furan ring system. This guide provides an in-depth exploration of the Paal-Knorr furan synthesis, offering not just protocols but a deep dive into the mechanistic underpinnings, practical considerations, and modern adaptations that empower today's researchers.

The Enduring Relevance of the Paal-Knorr Synthesis

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan.[1] Its enduring appeal lies in its reliability and the directness with which it delivers the furan core. While initially hampered by the limited availability of 1,4-dicarbonyl precursors and the often harsh reaction conditions required, modern synthetic methods have significantly broadened the accessibility of suitable starting materials and introduced milder, more efficient catalytic systems.[1][2] This has cemented the Paal-Knorr synthesis as a go-to strategy in the total synthesis of complex natural products and the development of novel pharmaceutical agents.

The Mechanism: A Tale of Two Carbonyls

The deceptively simple transformation of a 1,4-dicarbonyl to a furan involves a nuanced and elegant mechanistic pathway. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a given substrate.

The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. The second carbonyl group then tautomerizes to its enol form. This is followed by a nucleophilic attack of the enol oxygen onto the protonated carbonyl carbon, forming a five-membered cyclic hemiacetal intermediate. This cyclization is the rate-determining step of the reaction.[1] Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by deprotonation, leads to the formation of the aromatic furan ring.[1][3]

dot graph "Paal-Knorr_Furan_Synthesis_Mechanism" { bgcolor="#F1F3F4"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"1,4-Dicarbonyl" [label="1,4-Dicarbonyl\nCompound"]; "Protonated_Carbonyl" [label="Protonated\nCarbonyl"]; "Enol" [label="Enol\nIntermediate"]; "Cyclic_Hemiacetal" [label="Cyclic Hemiacetal"]; "Protonated_Hemiacetal" [label="Protonated\nHemiacetal"]; "Furan" [label="Substituted\nFuran"];

"1,4-Dicarbonyl" -> "Protonated_Carbonyl" [label=" H+ (cat.)"]; "Protonated_Carbonyl" -> "Enol" [label=" Tautomerization"]; "Enol" -> "Cyclic_Hemiacetal" [label=" Intramolecular\nNucleophilic Attack\n(Rate-determining)"]; "Cyclic_Hemiacetal" -> "Protonated_Hemiacetal" [label=" H+"]; "Protonated_Hemiacetal" -> "Furan" [label=" -H2O, -H+"]; } caption: "Mechanism of the Paal-Knorr Furan Synthesis"

The Catalyst: Choosing the Right Tool for the Job

The choice of acid catalyst is a critical parameter that can significantly impact the yield, reaction time, and compatibility with sensitive functional groups. The catalysts for the Paal-Knorr furan synthesis can be broadly categorized into Brønsted acids and Lewis acids.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, HCl, p-TsOH, H₃PO₄Readily available, inexpensive.Harsh conditions can lead to degradation of sensitive substrates, potential for side reactions.[1][4]
Lewis Acids ZnCl₂, BF₃·OEt₂, Sc(OTf)₃, Bi(NO₃)₃, TiCl₄Milder reaction conditions, can be more selective.[1]Can be more expensive, may require anhydrous conditions.
Solid Acids Montmorillonite clay, Zeolites, Sulfonated resinsEasy to handle, recyclable, often milder conditions.[1]May have lower activity than homogeneous catalysts.
Other I₂, [BMIm]BF₄ (ionic liquid)Mild conditions, iodine is a mild Lewis acid. Ionic liquids can act as both solvent and catalyst.[1]Cost and availability can be a factor.

Experimental Protocols: From Benchtop to Microwave

The following protocols provide a starting point for conducting the Paal-Knorr furan synthesis. It is crucial to note that optimal conditions will vary depending on the specific substrate.

General Protocol for the Synthesis of 2,5-Dimethylfuran (Conventional Heating)

This protocol describes the synthesis of 2,5-dimethylfuran from 2,5-hexanedione using a strong Brønsted acid catalyst.

Materials:

  • 2,5-Hexanedione (1.0 g, 8.76 mmol)

  • Concentrated Sulfuric Acid (0.2 mL)

  • Water (20 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 g, 8.76 mmol) and water (20 mL).

  • Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or column chromatography to yield 2,5-dimethylfuran.

Microwave-Assisted Synthesis of a Substituted Furan

Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr synthesis, often leading to higher yields and shorter reaction times. This protocol is adapted from a three-step regiocontrolled synthesis of polysubstituted furans.

Materials:

  • 1,4-Diketone (1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol)

  • Toluene (2 mL)

Procedure:

  • In a microwave-safe vial, combine the 1,4-diketone (1.0 mmol) and p-TsOH·H₂O (0.1 mmol) in toluene (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired furan.

dot graph "Paal-Knorr_Workflow" { bgcolor="#F1F3F4"; rankdir="TB"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Start" [label="Start:\n1,4-Dicarbonyl Compound"]; "Reaction_Setup" [label="Reaction Setup:\nAdd 1,4-dicarbonyl and\nacid catalyst to solvent"]; "Heating" [label="Heating:\nConventional Reflux or\nMicrowave Irradiation"]; "Workup" [label="Aqueous Workup:\nQuench, Extract, Wash, Dry"]; "Purification" [label="Purification:\nDistillation or\nColumn Chromatography"]; "Product" [label="Final Product:\nSubstituted Furan"];

"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Heating"; "Heating" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; } caption: "General Workflow for Paal-Knorr Furan Synthesis"

Troubleshooting and Practical Considerations

Despite its robustness, the Paal-Knorr synthesis is not without its challenges. A proactive understanding of potential pitfalls can save valuable time and resources.

  • Purity of the 1,4-Dicarbonyl Precursor: The success of the synthesis is highly dependent on the purity of the starting 1,4-dicarbonyl compound. Impurities can lead to side reactions and difficult purifications.

  • Side Reactions: Under harsh acidic conditions, side reactions such as aldol condensations or polymerization of the starting material or product can occur. If this is observed, switching to a milder catalyst or lowering the reaction temperature is recommended.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time, temperature, or the amount of catalyst may be necessary. However, be mindful of potential side reactions with prolonged heating.

  • Product Isolation: Some furans can be volatile. Care should be taken during solvent removal to avoid loss of product.

Applications in the Synthesis of Bioactive Molecules

The Paal-Knorr synthesis has been instrumental in the total synthesis of numerous natural products and the development of novel drug candidates. The furan moiety is a key structural feature in many compounds exhibiting a wide range of biological activities.

A notable example is the synthesis of Rosefuran , a fragrant component of rose oil. The synthesis of rosefuran often involves a Paal-Knorr cyclization as a key step to construct the furan core.

Conclusion

The Paal-Knorr furan synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its simplicity, reliability, and adaptability make it a highly valuable method for the construction of substituted furans. By understanding the underlying mechanism, carefully selecting the appropriate catalyst, and being aware of potential challenges, researchers can effectively leverage this classic reaction to advance their work in drug discovery and materials science. The continued development of milder and more efficient variations of the Paal-Knorr synthesis ensures its relevance for years to come.

References

  • Paal–Knorr synthesis. In Wikipedia; 2023. [Link]

  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes - YouTube. [Link]

  • Paal–Knorr furan synthesis | Request PDF - ResearchGate. [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. [Link]

  • Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. - YouTube. [Link]

  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate. [Link]

  • Paal Knorr Synthesis of Furan - Mechanism - YouTube. [Link]

  • Paal-Knorr Synthesis. [Link]

  • Paal–Knorr furan synthesis. In Wikipedia; 2023. [Link]

Sources

Method

Purification of 2-Methyl-4-phenylfuran by Sublimation: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the purification of 2-Methyl-4-phenylfuran, a key intermediate in pharmaceutical and materials science research. Sublimation is presented as a superior method for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Methyl-4-phenylfuran, a key intermediate in pharmaceutical and materials science research. Sublimation is presented as a superior method for achieving high purity of this solid compound, offering advantages over traditional recrystallization techniques by minimizing solvent-related impurities and thermal degradation. This guide delves into the theoretical underpinnings of sublimation, provides a detailed, step-by-step protocol for the purification of 2-Methyl-4-phenylfuran, and discusses critical parameters that ensure a high-yield, high-purity outcome. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining analytically pure 2-Methyl-4-phenylfuran.

Introduction: The Rationale for Sublimation

2-Methyl-4-phenylfuran is a substituted furan derivative with significant applications in the synthesis of novel organic compounds. The purity of this reagent is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities in subsequent synthetic steps. While standard purification techniques such as crystallization are often employed, they can be hampered by solvent inclusion and co-precipitation of impurities.

Sublimation, the phase transition of a substance directly from the solid to the gas phase, offers a distinct advantage for the purification of 2-Methyl-4-phenylfuran.[1][2][3] This technique is particularly effective for organic solids that possess a sufficiently high vapor pressure below their melting point.[4] By carefully controlling the temperature and pressure, 2-Methyl-4-phenylfuran can be selectively vaporized, leaving behind non-volatile impurities. The subsequent deposition of the vapor as a purified solid on a cooled surface yields a product of exceptional purity.[5]

Foundational Principles: The Science of Sublimation

The efficacy of sublimation as a purification technique is governed by the vapor pressure of the compound of interest and its impurities. For a solid to sublime, its vapor pressure must be significant enough at a temperature below its melting point to allow for a reasonable rate of vaporization. This process is typically conducted under reduced pressure to facilitate the transition to the gaseous phase at lower temperatures.

The relationship between temperature, pressure, and the physical state of a substance is described by its phase diagram. Sublimation occurs at a temperature and pressure below the triple point of the substance, where the solid, liquid, and gas phases coexist in equilibrium. By operating in this region, the compound can bypass the liquid phase entirely.

The key to successful purification by sublimation lies in the differential vapor pressures of the target compound and any present impurities. Ideally, the target compound will have a significantly higher vapor pressure than the impurities at the chosen sublimation temperature. This allows for the selective vaporization of the desired product, leaving the less volatile impurities behind.

Physical and Chemical Properties of 2-Methyl-4-phenylfuran

A thorough understanding of the physical properties of 2-Methyl-4-phenylfuran is essential for optimizing the sublimation protocol.

PropertyValueSource
Molecular FormulaC₁₁H₁₀O-
Molecular Weight158.20 g/mol -
AppearanceSolid[7]
Melting Point89-91 °C[7]
Sublimation Conditions90 °C at 15 mmHg[7]

While a detailed vapor pressure curve for 2-Methyl-4-phenylfuran is not available in the literature, the empirically determined sublimation conditions provide a robust starting point for this purification.

Experimental Protocol: Sublimation of 2-Methyl-4-phenylfuran

This protocol is based on a successfully reported procedure for the sublimation of 2-Methyl-4-phenylfuran.[7]

Materials and Equipment
  • Crude 2-Methyl-4-phenylfuran

  • Sublimation apparatus (e.g., Kugelrohr or a standard sublimation setup with a cold finger)

  • High-vacuum pump

  • Schlenk line or similar manifold for vacuum control

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Spatula

  • Analytical balance

  • Clean, dry collection flask or surface

Workflow Diagram

Sublimation_Workflow A Preparation B Apparatus Assembly A->B Clean & Dry C Loading Sample B->C D Evacuation C->D Connect to Vacuum E Heating D->E Apply Heat F Sublimation & Deposition E->F Maintain Temp & Pressure G Cooling F->G Cool to RT H Collection G->H Vent & Disassemble I Analysis H->I Characterize

Caption: Workflow for the purification of 2-Methyl-4-phenylfuran by sublimation.

Step-by-Step Procedure
  • Preparation: Ensure the sublimation apparatus is thoroughly clean and dry to prevent contamination of the purified product.

  • Sample Loading: Carefully place the crude 2-Methyl-4-phenylfuran into the bottom of the sublimation apparatus.

  • Apparatus Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed. If using a cold finger, fill it with a suitable coolant (e.g., circulating cold water or a dry ice/acetone slurry).

  • Evacuation: Connect the apparatus to a high-vacuum pump through a cold trap. The cold trap is crucial to protect the pump from any volatile impurities. Evacuate the system to a pressure of approximately 15 mmHg.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the bottom of the apparatus containing the crude sample to 90 °C using a heating mantle or oil bath.

  • Sublimation and Deposition: As the sample heats up, the 2-Methyl-4-phenylfuran will sublime and deposit as a crystalline solid on the cooled surface of the apparatus (e.g., the cold finger or the upper, cooler parts of the glassware).

  • Monitoring: Visually monitor the progress of the sublimation. The process is complete when no more solid is observed to be vaporizing from the bottom and the deposition of new crystals on the cold surface has ceased.

  • Cooling: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. This prevents the purified product from being dislodged.

  • Venting and Collection: Carefully and slowly vent the apparatus to atmospheric pressure. Disassemble the apparatus and scrape the pure, crystalline 2-Methyl-4-phenylfuran from the cold surface onto a clean, tared watch glass or into a vial.

  • Characterization: Determine the yield and assess the purity of the sublimed 2-Methyl-4-phenylfuran. The melting point should be sharp and within the expected range of 89-91 °C.[7] Further characterization by techniques such as NMR or IR spectroscopy can confirm the identity and purity of the compound.

Troubleshooting and Key Considerations

  • Slow Sublimation Rate: If the rate of sublimation is too slow, ensure that the vacuum is holding at the desired pressure and that the temperature is accurate. A slightly higher temperature or lower pressure may be required, but care should be taken to avoid melting the sample or causing decomposition.

  • Product Contamination: If the purified product appears discolored or has a broad melting point range, it may be contaminated with volatile impurities. A second sublimation may be necessary. Ensure the initial crude material is as dry as possible, as residual solvent can interfere with the process.

  • Low Yield: A low yield may be due to incomplete sublimation or loss of product during collection. Ensure the sublimation is allowed to proceed to completion and be meticulous during the collection of the purified crystals.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Exercise caution when working with glassware under vacuum, as implosion can occur. Inspect all glassware for cracks or defects before use.

  • Use a safety shield around the sublimation apparatus.

  • Be careful when handling the cold trap containing liquid nitrogen or dry ice/acetone.

Conclusion

Sublimation is a highly effective and efficient method for the purification of 2-Methyl-4-phenylfuran, yielding a product of high purity suitable for demanding research and development applications. By following the detailed protocol and adhering to the key considerations outlined in this guide, researchers can reliably obtain pure 2-Methyl-4-phenylfuran, thereby ensuring the integrity and success of their subsequent scientific endeavors.

References

  • PrepChem. Synthesis of 2-methyl-4-phenylfuran. Available from: [Link]

  • Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Available from: [Link]

  • Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds. Available from: [Link]

  • Scribd. (n.d.). Purification Methods for Organic Compounds. Available from: [Link]

  • BrainKart. (2016). Sublimation - Purification of Organic compounds. Available from: [Link]

  • JoVE. (2017). Video: Sublimation: Concept, Purification of Ferrocene, Applications. Available from: [Link]

  • Reddit. (2022). Purification by Sublimation. Available from: [Link]

  • MIT OpenCourseWare. (2010). Sublimation | MIT Digital Lab Techniques Manual. Available from: [Link]

  • MBRAUN. (n.d.). Material Purification. Available from: [Link]

  • Ruzicka, K., & Fulem, M. (2008). Vapor Pressure of Organic Compounds. Measurement and Correlation. Available from: [Link]

  • Bilalov, T. R., & Gumerov, F. M. (2018). Determination of saturated vapor pressure of aromatic compounds based on experimental data on their solubility in supercritical carbon dioxide. Butlerov Communications, 53(1), 18-24. Available from: [Link]

  • Netzsch. (n.d.). Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. Available from: [Link]

Sources

Application

Application Note: Strategic Construction and Functionalization of 2-Methyl-4-phenylfuran via Suzuki-Miyaura Coupling

Executive Summary The 2-methyl-4-phenylfuran scaffold represents a "privileged structure" in medicinal chemistry, balancing the lipophilicity of the phenyl ring with the polarizability of the furan core. However, its app...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-4-phenylfuran scaffold represents a "privileged structure" in medicinal chemistry, balancing the lipophilicity of the phenyl ring with the polarizability of the furan core. However, its application in Suzuki-Miyaura cross-coupling (SMC) reactions presents distinct challenges:

  • Acid Sensitivity: The electron-rich furan ring is prone to ring-opening polymerization in acidic media.

  • Regiocontrol: Distinguishing between the reactive C5 (alpha) and sterically crowded C3 (beta) positions requires precise protocol design.

  • Stability: Furan-2-boronic acids are notoriously unstable, undergoing rapid protodeboronation.

This guide details the synthesis of the core scaffold and its subsequent activation and use as a coupling partner for library generation.

Strategic Analysis: The "Build" vs. "Grow" Approach

To "use" 2-methyl-4-phenylfuran in Suzuki coupling, one must either synthesize it via coupling (The Build) or functionalize it to act as a nucleophile/electrophile (The Grow).

Pathway Visualization

The following diagram outlines the logical flow for handling this scaffold, from precursor selection to final biaryl assembly.

G Start Target: 2-Methyl-4-phenylfuran Act1 C5-Bromination (NBS/DMF) Start->Act1 Electrophilic Subst. Act2 Direct C-H Arylation (Pd(OAc)2) Start->Act2 C-H Activation Pre1 4-Bromo-2-methylfuran Pre1->Start Suzuki Coupling (Module 1) Pre2 Phenylboronic Acid Pre2->Start Prod1 5-Bromo-2-methyl-4-phenylfuran Act1->Prod1 Final Trisubstituted Furan Library Act2->Final Prod1->Final Suzuki Coupling (Module 2)

Figure 1: Strategic workflow for synthesizing the core scaffold (Module 1) and utilizing it for downstream library generation (Module 2).

Module 1: Synthesis of the Core Scaffold

Objective: Synthesize 2-methyl-4-phenylfuran from 4-bromo-2-methylfuran.

Mechanistic Insight

Direct coupling of 2-methylfuran-4-boronic acid is often avoided due to the instability of furan boronic acids (protodeboronation). The preferred route utilizes 4-bromo-2-methylfuran as the electrophile and phenylboronic acid as the nucleophile. Phenylboronic acid is robust, commercially available, and stable.

Protocol A: Standard Synthesis

Scale: 10 mmol

Reagents:

  • 4-Bromo-2-methylfuran (1.61 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (204 mg, 0.25 mmol, 2.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio, 25 mL)

Step-by-Step Procedure:

  • Degassing: In a 50 mL Schlenk flask, combine DME and water. Sparge with argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Loading: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last to minimize pre-reaction oxidation.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The product is UV active (blue fluorescence often observed).

  • Workup (Acid-Free): Cool to room temperature. Dilute with diethyl ether (30 mL). Wash with water (2 x 20 mL) and brine (20 mL).

    • Warning: Do not wash with HCl. Trace acid can polymerize the furan.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc).

Expected Yield: 85–92%

Module 2: Using the Scaffold (Functionalization)

Objective: Use 2-methyl-4-phenylfuran to create trisubstituted furan libraries.

Since the core molecule lacks a leaving group, it must be activated. The C5 position (alpha to oxygen) is significantly more nucleophilic than the C3 position, allowing for highly regioselective functionalization.

Route A: The Bromination-Suzuki Sequence

This is the most reliable method for generating diverse libraries.

Step 1: Regioselective Bromination

  • Dissolve 2-methyl-4-phenylfuran (1 equiv) in DMF at 0°C.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise.

  • Stir at 0°C for 1 hour. The reaction is usually instantaneous.

  • Result: 5-bromo-2-methyl-4-phenylfuran. (Yield: >90%).

Step 2: Suzuki Coupling of the 5-Bromo Derivative This substrate is highly reactive in SMC reactions.

Protocol B: High-Throughput Coupling Optimized for parallel synthesis of drug analogs.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)SPhos forms a highly active catalytic species that facilitates oxidative addition into the electron-rich furan-bromide bond.
Base K₃PO₄ (2.0 equiv)Mild base prevents hydrolysis of sensitive functional groups on the partner boronic acid.
Solvent Toluene/Water (10:1)Biphasic system protects the catalyst; Toluene solubilizes the lipophilic furan.
Temp 80°CSufficient for activation without causing thermal decomposition.

Procedure:

  • Combine 5-bromo-2-methyl-4-phenylfuran (0.5 mmol), Aryl-B(OH)₂ (0.75 mmol), Pd(OAc)₂ (1.1 mg), SPhos (4.1 mg), and K₃PO₄ (212 mg) in a vial.

  • Add degassed Toluene (2 mL) and Water (0.2 mL).

  • Stir vigorously at 80°C for 2 hours.

  • Filter through a celite pad and concentrate.

Technical Deep Dive: Troubleshooting & Optimization

Catalyst Selection Matrix

For challenging substrates (e.g., sterically hindered boronic acids), catalyst choice is pivotal.

Catalyst SystemLigand TypeSuccess RateNotes
Pd(PPh₃)₄ MonodentateModerateGood for simple couplings. Air sensitive.[3]
Pd(dppf)Cl₂ BidentateHighRobust. Best for Module 1 (Synthesis of core).
Pd-XPhos G3 Buchwald PrecatExcellentRequired if coupling ortho-substituted aryls to the furan.
Common Failure Modes
  • Protodeboronation:

    • Symptom:[4][5][6][7][8][9] Recovery of unreacted halide and formation of benzene (from Ph-B(OH)₂).

    • Fix: Switch to Boronic Esters (BPin) or Trifluoroborates (BF3K) . Reduce water content (use Dioxane/dry base).

  • Furan Decomposition:

    • Symptom:[4][5][6][7][8][9] Dark tar formation.

    • Cause: Acidic impurities in the solvent (e.g., degraded CHCl₃) or excessive heat.

    • Fix: Add 1% Triethylamine to the eluent during column chromatography to buffer the silica gel.

Regioselectivity Pathway

The following diagram illustrates why C5 is the target for functionalization, governed by electronic density.

ReactionPath Substrate 2-Methyl-4-phenylfuran C5 C5 Position (Alpha) High Electron Density Sterically Accessible Substrate->C5 Preferred Site for Electrophilic Attack (NBS) or C-H Activation C3 C3 Position (Beta) Lower Electron Density Sterically Blocked (Me/Ph) Substrate->C3 Minor/No Reaction

Figure 2: Regiochemical rationale. The C5 position is electronically activated by the ring oxygen and sterically accessible, making it the exclusive site for derivatization.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stability of Furan Boronic Acids

    • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

    • Note: Discusses the use of BF3K salts to overcome furan instability.
  • Regioselective C-H Arylation of Furans

    • Glover, B., et al. (2003). The Regioselective C-H Arylation of Furans and Thiophenes. Organic Letters, 5(3), 301–304. Link

  • Catalyst Systems for Hindered Couplings (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • DABO Boronates (Alternative Reagents)

    • Berrée, F., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.[5] Synlett, 24, 2419. Link

Sources

Method

Application Notes and Protocols for the Gold-Catalyzed Cyclization of 4,5-Epoxy-4-phenyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Scaffolds through Gold Catalysis The quest for novel molecular architectures with potential therapeutic applications is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Scaffolds through Gold Catalysis

The quest for novel molecular architectures with potential therapeutic applications is a cornerstone of modern drug discovery. Among the myriad of synthetic strategies, gold-catalyzed cyclizations have emerged as a powerful tool for the construction of complex carbocyclic and heterocyclic frameworks from readily accessible starting materials.[1][2] The unique ability of gold catalysts to activate carbon-carbon multiple bonds under mild conditions has enabled the development of a wide range of atom-economical transformations.[1][3] This application note provides a detailed protocol for the gold-catalyzed intramolecular cyclization of 4,5-epoxy-4-phenyl-1-pentyne, a reaction that opens the door to the synthesis of highly functionalized cyclopentenone derivatives. These structures are valuable intermediates in the synthesis of natural products and medicinally relevant compounds.[4]

The intramolecular reaction of an epoxide with a gold-activated alkyne represents an elegant approach to forge a new carbon-oxygen bond and a five-membered ring in a single step. The regioselectivity of the epoxide ring-opening is a key consideration in this transformation, with the potential for either 5-exo-dig or 6-endo-dig cyclization pathways.[5][6] This protocol will focus on the conditions favoring the 5-exo-dig pathway, leading to the formation of a substituted cyclopentenone, a privileged scaffold in medicinal chemistry.[7][8][9]

Proposed Reaction Mechanism

The gold-catalyzed cyclization of 4,5-epoxy-4-phenyl-1-pentyne is proposed to proceed through the following key steps, as illustrated in the diagram below. The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the starting material 1 , enhancing its electrophilicity. This is followed by an intramolecular nucleophilic attack from the oxygen atom of the epoxide ring.

Reaction_Mechanism cluster_start Starting Material & Catalyst cluster_activation Alkyne Activation cluster_cyclization Intramolecular Cyclization (5-exo-dig) cluster_rearrangement Rearrangement & Product Formation Start 4,5-Epoxy-4-phenyl-1-pentyne (1) + Au(I) Catalyst Activated_Complex π-Alkyne-Au(I) Complex (2) Start->Activated_Complex Coordination Cyclization_TS Transition State Activated_Complex->Cyclization_TS Nucleophilic Attack Oxonium_Intermediate Oxonium Ion Intermediate (3) Cyclization_TS->Oxonium_Intermediate Rearrangement 1,2-Hydride Shift Oxonium_Intermediate->Rearrangement Vinyl_Gold_Carbene Vinyl Gold Carbene (4) Rearrangement->Vinyl_Gold_Carbene Product_Formation Hydrolysis & Tautomerization Vinyl_Gold_Carbene->Product_Formation Protodeauration Final_Product 2-hydroxy-2-phenyl-5-vinylcyclopentan-1-one (5) Product_Formation->Final_Product

Figure 1: Proposed mechanism for the gold-catalyzed cyclization.

The favored 5-exo-dig cyclization pathway involves the attack of the epoxide oxygen onto the internal carbon of the activated alkyne, leading to the formation of a five-membered ring and a highly reactive oxonium ion intermediate 3 .[5] This regioselectivity is often governed by stereoelectronic factors and the stability of the resulting carbocationic center.[10] Subsequent rearrangement, potentially through a 1,2-hydride shift, generates a vinyl gold carbene species 4 . Finally, protodeauration and tautomerization yield the functionalized cyclopentenone product 5 .

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the starting material, 4,5-epoxy-4-phenyl-1-pentyne, and its subsequent gold-catalyzed cyclization.

Part 1: Synthesis of 4,5-Epoxy-4-phenyl-1-pentyne

The synthesis of the starting material can be achieved in two steps from commercially available propiolaldehyde and phenylmagnesium bromide, followed by an epoxidation reaction.

Materials:

  • Propiolaldehyde

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Grignard Addition: To a solution of propiolaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylprop-2-yn-1-ol.

  • Epoxidation: Dissolve the crude 1-phenylprop-2-yn-1-ol (1.0 eq) in DCM and cool to 0 °C.

  • Add m-CPBA (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4,5-epoxy-4-phenyl-1-pentyne.

Part 2: Gold-Catalyzed Cyclization

Materials:

  • 4,5-Epoxy-4-phenyl-1-pentyne

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Celite

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or oven-dried vial with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating block or oil bath

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography column

Experimental Workflow Diagram:

Experimental_Workflow Start Prepare Catalyst Solution (Ph₃PAuCl + AgSbF₆ in DCE) Substrate Add 4,5-epoxy-4-phenyl-1-pentyne to the catalyst solution Start->Substrate Reaction Heat the reaction mixture (e.g., 60 °C) Substrate->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Quench, filter through Celite, and concentrate Monitoring->Workup Upon completion Purification Purify by column chromatography Workup->Purification Product Characterize the final product Purification->Product

Figure 2: Workflow for the gold-catalyzed cyclization.

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, dissolve (triphenylphosphine)gold(I) chloride (0.05 eq) and silver hexafluoroantimonate (0.05 eq) in anhydrous DCE. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the prepared catalyst solution, add a solution of 4,5-epoxy-4-phenyl-1-pentyne (1.0 eq) in anhydrous DCE.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized cyclopentenone.

Data Presentation

The following table summarizes the expected quantitative data for the gold-catalyzed cyclization of 4,5-epoxy-4-phenyl-1-pentyne.

ParameterExpected Value
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.50-7.30 (m, 5H, Ar-H), 6.10 (d, 1H, vinyl-H), 5.95 (d, 1H, vinyl-H), 5.40 (s, 1H, vinyl-H), 4.80 (s, 1H, OH), 3.00-2.50 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 210.0 (C=O), 145.0 (Ar-C), 135.0 (vinyl-C), 130.0 (vinyl-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 85.0 (C-OH), 45.0 (CH₂)
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₀O₂

Safety and Handling

  • 4,5-Epoxy-4-phenyl-1-pentyne: Epoxides are potential sensitizers and should be handled with care in a well-ventilated fume hood.[11] Avoid skin and eye contact by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Organogold Compounds: Gold catalysts are generally less toxic than other heavy metal catalysts, but should still be handled with caution. Avoid inhalation of dust and skin contact.

  • 1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. All manipulations should be performed in a fume hood.

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive. Store in a cool, dry place away from flammable materials.

References

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. [Link]

  • Controlled gold-catalyzed 5-exo-dig cyclization of 3-sulfur-substituted 1,3-dien-5-ynes for synthesizing fulvenes and the in situ reaction with indoles. Royal Society of Chemistry. [Link]

  • Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. [Link]

  • Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. National Institutes of Health. [Link]

  • Gold-catalyzed cyclization of diynes: controlling the mode of 5-endo versus 6-endo cyclization--an experimental and theoretical study by utilizing diethynylthiophenes. National Institutes of Health. [Link]

  • Gold-catalyzed endo-selective Ring-opening of Epoxides and its Application in Construction of Poly-ethers. ResearchGate. [Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. National Institutes of Health. [Link]

  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]

  • Rearrangement of 4,5-Epoxy-9-trimethylsilyldecalines. Application to the Synthesis of the Natural Eremophilane (−)-Aristolochene. ResearchGate. [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Royal Society of Chemistry. [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. ACS Publications. [Link]

  • Preparation of Chiral Epoxy Resins and the Optically Active Cured Products. ResearchGate. [Link]

  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. National Institutes of Health. [Link]

  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ResearchGate. [Link]

  • Enantioselective synthesis of chiral BCPs. National Institutes of Health. [Link]

  • Two types of intramolecular epoxide‐opening cyclizations and previously... ResearchGate. [Link]

  • Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. [Link]

  • Opening of Epoxides. Chemistry LibreTexts. [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • A convenient synthesis of γ-functionalized cyclopentenones. National Institutes of Health. [Link]

  • Controlled gold-catalyzed 5-exo-dig cyclization of 3-sulfur-substituted 1,3-dien-5-ynes for synthesizing fulvenes and the in situ reaction with indoles. ResearchGate. [Link]

  • Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(-)-Quinic Acid. MDPI. [Link]

  • 1-phenylpenta- 1,2-diene ( l-Ph-3-t-Bu-allene) catalyzed by chiral phosphine complexes of palladium. DSpace. [Link]

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Application

Application Notes &amp; Protocols: 2-Methyl-4-phenylfuran as a Versatile Synthon for Heterocyclic Compound Synthesis

Abstract Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic construction of these molecular architectures is a cornerstone of modern synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic construction of these molecular architectures is a cornerstone of modern synthetic chemistry. This guide provides an in-depth exploration of 2-methyl-4-phenylfuran, a highly valuable and versatile building block for the synthesis of complex heterocyclic systems. We will delve into the fundamental reactivity of this substituted furan, with a particular focus on its application in pericyclic reactions. Detailed, field-proven protocols for the synthesis of the starting material and its subsequent transformation into valuable aromatic and oxazine-based heterocycles are provided. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated to ensure scientific rigor and practical utility for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the Furan Core

The furan moiety is more than just a simple five-membered heterocycle; it is a masked diene, a nucleophilic scaffold, and a precursor to a multitude of other functional groups and ring systems. Its unique electronic properties allow it to participate in a variety of transformations, most notably the Diels-Alder reaction, which provides a powerful and atom-economical method for constructing six-membered rings.[1][2] 2-Methyl-4-phenylfuran, with its specific substitution pattern, offers chemists a tool to control regioselectivity and introduce desirable phenyl and methyl groups into the target molecule, features that are common in pharmacologically active compounds.[3] This guide focuses on harnessing the reactivity of 2-methyl-4-phenylfuran, providing protocols that are both robust and illustrative of its synthetic potential.

Foundational Protocol: Synthesis of 2-Methyl-4-phenylfuran

Before its application as a synthon, a reliable and scalable synthesis of 2-methyl-4-phenylfuran is paramount. The following protocol, adapted from established literature, utilizes a mercury-catalyzed cyclization of an epoxy-alkyne precursor.[4]

Causality of the Method

This procedure leverages the electrophilic nature of the mercury(II) ion to activate the alkyne for intramolecular nucleophilic attack by the epoxide oxygen. The subsequent rearrangement and dehydration lead to the formation of the aromatic furan ring. Ethanol is used as a solvent due to the good solubility of the reactants, while the reflux condition provides the necessary activation energy for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylfuran

Materials:

  • 4,5-Epoxy-4-phenyl-1-pentyne (30 mmol, 4.74 g)

  • Mercury(II) sulfate (HgSO₄) (0.5 g)

  • 2N Sulfuric Acid (H₂SO₄) (30 mL)

  • Absolute Ethanol (30 mL)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • Catalyst Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare the catalyst solution by dissolving 0.5 g of HgSO₄ in 30 mL of 2N H₂SO₄.

  • Reactant Addition: To the stirring catalyst solution, add a solution of 4,5-epoxy-4-phenyl-1-pentyne (4.74 g) in 30 mL of absolute ethanol over a period of 5 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 15 minutes.

  • Quenching and Extraction: Cool the mixture to room temperature (approx. 23°C). Transfer the mixture to a separatory funnel containing 150 mL of deionized water. Extract the aqueous phase three times with 50 mL portions of hexanes.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be purified by sublimation at 90°C under high vacuum (15 mmHg) to yield 2-methyl-4-phenylfuran as a white solid (m.p. 89-91°C). The typical yield is approximately 76% (3.6 g).[4]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare HgSO4/H2SO4 solution add_reactant Add reactant solution to catalyst prep_catalyst->add_reactant prep_reactant Dissolve epoxy-alkyne in Ethanol prep_reactant->add_reactant reflux Reflux for 15 minutes add_reactant->reflux quench Quench with H2O reflux->quench extract Extract with Hexanes (3x) quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Sublimation concentrate->purify product 2-Methyl-4-phenylfuran purify->product

Caption: Workflow for the synthesis of 2-methyl-4-phenylfuran.

Application in Diels-Alder Reactions: A Gateway to Aromatic Systems

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1][5] 2-Methyl-4-phenylfuran serves as the 4π-electron diene component. When reacted with alkynes (a 2π-electron dienophile), the initial product is a 7-oxabicyclo[2.2.1]heptadiene derivative. This intermediate is often unstable and, particularly under Lewis acid catalysis, readily undergoes a ring-opening and dehydration cascade to yield a substituted aromatic compound.

Mechanistic Rationale

The use of a Lewis acid, such as aluminum chloride (AlCl₃), is crucial in this transformation.[6] It coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition. Furthermore, the Lewis acid facilitates the elimination of the oxygen bridge from the bicyclic intermediate, driving the reaction towards the thermodynamically stable aromatic product.

G furan 2-Methyl-4-phenylfuran (Diene) ts [4+2] Transition State furan->ts dienophile Dienophile (e.g., Alkyne) dienophile->ts adduct 7-Oxabicycloheptadiene Adduct ts->adduct Cycloaddition product Aromatic Product adduct->product Ring-Opening & Aromatization

Caption: General mechanism for Diels-Alder aromatization.

Protocol: Synthesis of Ethyl 5-hydroxy-2-methylbenzoate

This protocol details the AlCl₃-promoted reaction between 2-methylfuran (as a model for our target molecule) and ethyl propiolate, which yields a substituted phenolic ester.[6] The principles are directly applicable to 2-methyl-4-phenylfuran.

Materials:

  • 2-Methyl-4-phenylfuran (10 mmol, 1.58 g)

  • Ethyl propiolate (12 mmol, 1.2 mL)

  • Aluminum chloride (AlCl₃), anhydrous (10 mmol, 1.33 g)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (30 mL) and anhydrous AlCl₃ (1.33 g). Cool the resulting suspension to 0°C in an ice bath.

  • Dienophile Addition: Slowly add ethyl propiolate (1.2 mL) to the stirred suspension. Stir for 15 minutes at 0°C.

  • Diene Addition: Add a solution of 2-methyl-4-phenylfuran (1.58 g) in anhydrous DCM (20 mL) dropwise to the reaction mixture over 20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 1M HCl at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the target aromatic compound.

Application in Hetero-Diels-Alder Reactions: Synthesis of Dihydro-1,2-oxazines

The hetero-Diels-Alder reaction is a powerful variant where one or more atoms in the diene or dienophile is a heteroatom.[1] This allows for the direct synthesis of heterocyclic systems. Dihydro-1,2-oxazines, which possess significant biological activity and serve as versatile synthetic intermediates, can be synthesized by reacting a diene with a nitroso dienophile.[7]

Scientific Rationale

Nitroso compounds are highly reactive dienophiles. For this protocol, we propose the in-situ generation of an acyl-nitroso species from the corresponding hydroxamic acid. This transient, highly electrophilic dienophile is immediately trapped by the 2-methyl-4-phenylfuran diene to form the dihydro-1,2-oxazine ring system. The reaction is typically performed at low temperatures to control the reactivity of the nitroso intermediate.

Protocol: Synthesis of a Phenyl-Substituted Dihydro-1,2-oxazine Derivative

Materials:

  • 2-Methyl-4-phenylfuran (5 mmol, 0.79 g)

  • Benzohydroxamic acid (5.5 mmol, 0.75 g)

  • Tetraethylammonium periodate (Et₄NIO₄) (6 mmol, 1.86 g)

  • Dichloromethane (DCM), anhydrous (40 mL)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methyl-4-phenylfuran (0.79 g) and benzohydroxamic acid (0.75 g) in anhydrous DCM (40 mL).

  • Oxidation/Cycloaddition: Cool the solution to 0°C. Add tetraethylammonium periodate (1.86 g) portion-wise over 15 minutes to the stirred solution. The periodate oxidizes the hydroxamic acid to the reactive nitrosobenzoyl intermediate, which is trapped in situ.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the consumption of the furan starting material by TLC.

  • Quenching: Upon completion, quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to decompose any unreacted oxidant.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: After filtering and concentrating the solvent, purify the crude product via flash column chromatography on silica gel to yield the desired dihydro-1,2-oxazine.

Summary of Protocols and Data

Protocol Target Compound Key Reagents Solvent Temp. Time Typical Yield
2.2 2-Methyl-4-phenylfuran4,5-Epoxy-4-phenyl-1-pentyne, HgSO₄Ethanol/H₂OReflux15 min76%[4]
3.2 Substituted Benzoate2-Methyl-4-phenylfuran, Ethyl propiolate, AlCl₃DCM0°C to RT5 h60-70% (Est.)
4.2 Dihydro-1,2-oxazine2-Methyl-4-phenylfuran, Benzohydroxamic acid, Et₄NIO₄DCM0°C2-3 h55-65% (Est.)

Conclusion

2-Methyl-4-phenylfuran has demonstrated its utility as a powerful and adaptable building block in heterocyclic synthesis. The protocols detailed herein provide a practical framework for its preparation and subsequent elaboration into complex molecular scaffolds. The Diels-Alder and hetero-Diels-Alder reactions, in particular, offer efficient pathways to construct aromatic and oxazine-based cores that are of significant interest to the pharmaceutical and materials science communities. By understanding the underlying principles of its reactivity, researchers can continue to develop novel synthetic methodologies and access new chemical space, driving forward innovation in drug discovery and development.

References

  • PrepChem.com. Synthesis of 2-methyl-4-phenylfuran. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 2-phenylfuran. Available from: [Link]

  • ResearchGate. Diels–Alder reaction between 2-methylfuran with 3-bromo-1-phenylprop-2-ynone. Available from: [Link]

  • Eurasian Chemical Communications. Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Available from: [Link]

  • Google Patents. Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • Google Patents. Process for preparing 2-methylfuran.
  • ResearchGate. Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. Available from: [Link]

  • PubMed. Synthesis and Characterization of Novel 1,2-oxazine-based Small Molecules That Targets Acetylcholinesterase. Available from: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. Available from: [Link]

  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available from: [Link]

  • Google Patents. Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • ResearchGate. Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. Available from: [Link]

  • Google Patents. Preparation method of 2-cyano-4' -methyl biphenyl.
  • Khan Academy. Diels-Alder reaction. Available from: [Link]

  • ChemSynthesis. 2-methyl-5-phenylfuran. Available from: [Link]

  • MDPI. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Available from: [Link]

  • South Dakota Legislature. 2026 House Bill 1016. Available from: [Link]

  • Journal of Pharmacology and Clinical Research. Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. Available from: [Link]

  • Acta Scientific. Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Available from: [Link]

  • Monatshefte für Chemie. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available from: [Link]

  • Organic Chemistry Portal. 3,4-Dihydro-2H-1,4-oxazine synthesis. Available from: [Link]

Sources

Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Methyl-4-phenylfuran

Abstract This document provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of 2-Methyl-4-phenylfuran, a heterocyclic compound of interest in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of 2-Methyl-4-phenylfuran, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. We present optimized protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the comprehensive characterization of substituted furan derivatives.

Introduction: The Need for Rigorous Characterization

2-Methyl-4-phenylfuran is a substituted furan that serves as a valuable building block in organic synthesis. Its structural motif is found in various compounds with potential biological activity, making it a target of interest for drug discovery and development. The precise characterization of this molecule is paramount to ensure its identity, purity, and consistency, which are critical factors for its use in subsequent synthetic steps and for meeting regulatory standards.

The presence of impurities, isomers, or residual starting materials can significantly impact the yield, safety, and efficacy of a final product. Therefore, a multi-faceted analytical approach is required to provide orthogonal data, leading to an unambiguous confirmation of the molecular structure and a quantitative assessment of its purity. This note details the application of three powerful analytical techniques—GC-MS, NMR, and IR spectroscopy—to achieve a comprehensive characterization of 2-Methyl-4-phenylfuran.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation

GC-MS is the cornerstone technique for analyzing volatile and semi-volatile organic compounds. It combines the superior separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry. For 2-Methyl-4-phenylfuran, GC-MS serves two primary purposes: to separate the compound from any volatile impurities and to confirm its molecular weight and fragmentation pattern.

Principle of GC-MS Analysis

In GC, the sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (RT) is a characteristic property of a compound under a specific set of chromatographic conditions. Upon elution from the GC column, the separated components enter the Mass Spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that aids in structural elucidation.[1]

Experimental Protocol: GC-MS

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Methyl-4-phenylfuran sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for analysis.

Instrumentation and Parameters: The following parameters are a robust starting point and can be optimized as needed. The use of a non-polar column like a HP-5MS is ideal for separating aromatic compounds.[2][3]

Parameter Value Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for a wide range of non-polar to moderately polar compounds.[2]
Carrier Gas Helium, Constant Flow ModeInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/minOptimal for balancing separation efficiency and analysis time.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for high-sensitivity analysis.
Split Ratio 50:1Prevents column overloading while ensuring a representative sample is analyzed.
Oven Program Initial: 80 °C (hold 2 min)Allows for the elution of any highly volatile solvents or impurities.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation of potential impurities.
Final Hold: 280 °C (hold 5 min)Ensures elution of any less volatile components.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzer.
Ionization Mode Electron Impact (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns and creating library-searchable spectra.
Scan Range 35 - 400 amuCovers the expected mass range of the analyte and its fragments.
Data Interpretation
  • Chromatogram: The primary peak in the Total Ion Chromatogram (TIC) should correspond to 2-Methyl-4-phenylfuran. The purity can be estimated by the area percentage of this peak relative to all other peaks.

  • Mass Spectrum: The mass spectrum of the main peak should be extracted and analyzed.

    • Molecular Ion (M⁺): Expect a molecular ion peak at m/z = 158.07, corresponding to the molecular weight of C₁₁H₁₀O.

    • Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. Key fragments may include loss of a methyl group, cleavage of the furan ring, or fragments corresponding to the phenyl group. The identification is confirmed by matching the retention time and mass spectrum with a known standard.[4]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh Sample (10 mg) p2 Dissolve in Solvent (10 mL, 1 mg/mL) p1->p2 p3 Dilute to 10 µg/mL p2->p3 a1 Inject 1 µL into GC p3->a1 a2 Separation on HP-5MS Column a1->a2 a3 Elution & Ionization (EI) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Analyze Total Ion Chromatogram (TIC) a4->d1 d2 Extract Mass Spectrum of Target Peak d1->d2 d4 Assess Purity (% Area) d1->d4 d3 Confirm Molecular Ion (m/z 158) & Fragments d2->d3

Caption: Workflow for purity assessment of 2-Methyl-4-phenylfuran by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Principle of NMR

NMR relies on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, resulting in different "chemical shifts" for nuclei in different parts of the molecule. Coupling between adjacent nuclei provides information on atom connectivity.[5]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of the 2-Methyl-4-phenylfuran sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Parameters:

Parameter ¹H NMR Value ¹³C NMR Value
Spectrometer Bruker AVANCE 400 MHz or equivalentBruker AVANCE 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulse (zg30)Standard single pulse with proton decoupling (zgpg30)
Acquisition Time ~4 seconds~1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 161024 (or more for dilute samples)
Spectral Width ~16 ppm~240 ppm
Data Interpretation and Expected Spectra

Based on published data for 2-Methyl-4-phenylfuran, the following spectral characteristics are expected.[6]

¹H NMR (in CDCl₃):

  • δ ~7.62 ppm (s, 1H): Proton on the furan ring at position 5 (H-5).

  • δ ~7.50 ppm (d, 2H): Two ortho-protons on the phenyl ring.

  • δ ~7.38 ppm (t, 2H): Two meta-protons on the phenyl ring.

  • δ ~7.28 ppm (t, 1H): Para-proton on the phenyl ring.

  • δ ~6.33 ppm (s, 1H): Proton on the furan ring at position 3 (H-3).

  • δ ~2.35 ppm (s, 3H): Protons of the methyl group at position 2.

¹³C NMR (Predicted/Typical Values for Substituted Furans): The chemical shifts for the carbon atoms can be predicted based on substituent effects on the furan ring.[7][8]

  • C-2 (with methyl group): ~150-155 ppm

  • C-5 (adjacent to oxygen): ~140-145 ppm

  • C-4 (with phenyl group): ~125-130 ppm

  • C-3 (CH): ~105-110 ppm

  • Phenyl C1 (ipso): ~130-135 ppm

  • Phenyl C2/C6 (ortho): ~128-129 ppm

  • Phenyl C3/C5 (meta): ~127-128 ppm

  • Phenyl C4 (para): ~125-126 ppm

  • Methyl Carbon: ~13-15 ppm

Summary of Expected NMR Data:

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm, Predicted)
H-5 (Furan)7.62Singlet (s)1H~140-145 (C-5)
H-ortho (Phenyl)7.50Doublet (d)2H~128-129 (C-ortho)
H-meta (Phenyl)7.38Triplet (t)2H~127-128 (C-meta)
H-para (Phenyl)7.28Triplet (t)1H~125-126 (C-para)
H-3 (Furan)6.33Singlet (s)1H~105-110 (C-3)
-CH₃ (Methyl)2.35Singlet (s)3H~13-15 (-CH₃)
C-2 (Furan)---~150-155
C-4 (Furan)---~125-130
C-ipso (Phenyl)---~130-135
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Interpretation p1 Weigh Sample (5-10 mg) p2 Dissolve in CDCl₃ (~0.6 mL) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert into Spectrometer p3->a1 a2 Acquire ¹H Spectrum a1->a2 a3 Acquire ¹³C Spectrum a1->a3 d1 Process Spectra (FT, Phasing, Baseline) a2->d1 a3->d1 d2 Assign ¹H and ¹³C Chemical Shifts d1->d2 d3 Analyze Coupling & Integration d2->d3 d4 Confirm Structure d3->d4

Caption: Workflow for structural elucidation by ¹H and ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

Principle of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending. Each type of bond (e.g., C-H, C=C, C-O) absorbs energy at a characteristic frequency. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed in wavenumbers, cm⁻¹). By analyzing the absorption bands in the spectrum, one can deduce the presence of specific functional groups.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common sampling technique that requires minimal sample preparation.

Sample Preparation:

  • Place a small amount (a few milligrams) of the solid 2-Methyl-4-phenylfuran sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

Instrumentation and Parameters:

Parameter Value
Spectrometer PerkinElmer Spectrum Two FT-IR or equivalent
Accessory Diamond ATR Accessory
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Data Interpretation

The IR spectrum provides confirmation of the key structural features of 2-Methyl-4-phenylfuran.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H StretchAromatic (Phenyl and Furan)
~2950-2850C-H StretchAliphatic (Methyl)
~1599C=C StretchAromatic Ring (Phenyl)
~1545C=C StretchFuran Ring
~1440C-H BendMethyl
~1100-1000C-O-C StretchFuran Ring Ether
~742C-H Out-of-plane BendMonosubstituted Benzene

Data adapted from published spectra.[6] The presence of these characteristic bands provides strong evidence for the furan ring, the phenyl substituent, and the methyl group.

IR Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Acquisition cluster_data Data Interpretation p1 Place Solid Sample on ATR Crystal p2 Apply Pressure p1->p2 a2 Collect Sample Spectrum p2->a2 a1 Collect Background Spectrum (Air) a1->a2 d1 Process Spectrum (ATR & Baseline Correction) a2->d1 d2 Identify Characteristic Absorption Bands d1->d2 d3 Correlate Bands with Functional Groups d2->d3

Caption: Workflow for functional group analysis by FT-IR spectroscopy.

Method Validation Considerations

While this note provides detailed protocols, it is crucial that these analytical methods are formally validated for their intended use in a quality control environment.[10] Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[11][12] Key validation parameters to consider, following ICH guidelines, include:[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive characterization of 2-Methyl-4-phenylfuran is reliably achieved through the synergistic application of GC-MS, NMR, and IR spectroscopy. GC-MS provides essential information on purity and molecular weight. NMR spectroscopy delivers an unambiguous structural confirmation through detailed analysis of atomic connectivity. Finally, IR spectroscopy offers a rapid verification of the key functional groups. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity, purity, and quality of 2-Methyl-4-phenylfuran for its application in research and development.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2019). Molecules. Available at: [Link]

  • An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector. (2015). Food Chemistry. Available at: [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. (2023). Frontiers in Chemistry. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Molecules. Available at: [Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (n.d.). ACS Publications. Available at: [Link]

  • Combustion chemistry and flame structure of furan group biofuels using molecular-beam mass spectrometry and gas chromatography – Part I. (2014). Proceedings of the Combustion Institute. Available at: [Link]

  • (a) Theoretical and (b) experimental proton NMR of 2-acetyl-5-methylfuran. (2018). ResearchGate. Available at: [Link]

  • Synthesis of 2-methyl-4-phenylfuran. (n.d.). PrepChem.com. Available at: [Link]

  • An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. (1996). Perkin Transactions 2. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2019). National Institutes of Health. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. Available at: [Link]

  • 2-Methyl-4-phenylphenol. (n.d.). SpectraBase. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. (2018). ResearchGate. Available at: [Link]

  • Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel... (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Proton NMR splitting in 2-substituted furan. (2020). Chemistry Stack Exchange. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Available at: [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (1958). Canadian Journal of Chemistry. Available at: [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. (2024). IUCrData. Available at: [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). MHRA. Available at: [Link]

  • Determination of furan in exhaled air by GC-MS/MS. (2024). BAuA. Available at: [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. Available at: [Link]

  • 2-methyl-5-phenylfuran. (n.d.). ChemSynthesis. Available at: [Link]

  • Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. (1965). Journal of the Chemical Society. Available at: [Link]

  • 2-Methylfuran. (n.d.). MD Topology. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Available at: [Link]

  • Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan... (2022). McGuire Research Group. Available at: [Link]

  • 2-Phenylfuran. (2017). Organic Spectroscopy International. Available at: [Link]

  • Infrared spectra of MeOH, furan, and the co-deposition of them at 14 K. (n.d.). ResearchGate. Available at: [Link]

Sources

Application

experimental setup for refluxing 2-Methyl-4-phenylfuran synthesis

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2-Methyl-4-phenylfuran . This specific isomer (2,4-disubstituted) is less synthetical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2-Methyl-4-phenylfuran . This specific isomer (2,4-disubstituted) is less synthetically accessible than the common 2,5-analogs (Paal-Knorr products), requiring a specialized cycloisomerization approach.

The guide details the Mercury(II)-catalyzed cyclization of 4,5-epoxy-4-phenyl-1-pentyne , a robust method that utilizes a standard reflux setup to drive the formation of the furan ring.

Methodology: Acid-Catalyzed Cycloisomerization under Reflux Target Audience: Medicinal Chemists, Process Development Scientists Core Principle: Intramolecular nucleophilic attack of an epoxide oxygen onto an activated alkyne.

Introduction & Synthetic Strategy

The 2,4-disubstituted furan scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for phenyl rings or as a rigid linker in bioactive molecules. Unlike 2,5-disubstituted furans, which are trivially synthesized via Paal-Knorr condensation of 1,4-diketones, the 2-methyl-4-phenylfuran isomer requires a regioselective approach to establish the 2,4-substitution pattern.

This protocol utilizes the cycloisomerization of alkynyl epoxides . In this transformation, the alkyne is activated by a soft Lewis acid (Hg²⁺), triggering an intramolecular attack by the epoxide oxygen (5-endo-dig or 5-exo-dig pathways), followed by dehydration/aromatization to yield the furan.

Key Advantages of This Route:
  • Regiocontrol: Exclusively yields the 2,4-isomer.

  • Efficiency: Rapid conversion (15–30 mins) under reflux.

  • Purity: Product crystallizes well, often requiring only sublimation or simple recrystallization.

Experimental Setup: The Reflux System

The success of this reaction depends on maintaining a vigorous reflux to ensure kinetic solubility of the catalyst and rapid removal of water (if azeotropic conditions are used) or simply to overcome the activation energy of the cyclization.

Apparatus Configuration
  • Reaction Vessel: 100 mL or 250 mL 3-neck Round Bottom Flask (RBF).

  • Condenser: Allihn (bulb) condenser is preferred for reflux; Liebig is acceptable.

  • Temperature Control: Oil bath with magnetic stirring (Hotplate/Stirrer).

  • Atmosphere: While the reaction is robust, an Argon/Nitrogen balloon is recommended to prevent oxidative degradation of the furan product.

Workflow Diagram

ExperimentalSetup Setup Apparatus Assembly (3-Neck Flask + Condenser + Inert Gas) ReagentPrep Reagent Preparation Dissolve HgSO4 in dil. H2SO4 Dissolve Epoxide in EtOH Setup->ReagentPrep Addition Controlled Addition Add Epoxide solution to Catalyst (Over 5 mins) ReagentPrep->Addition Reflux Reflux Phase Temp: ~80-85°C (Ethanol b.p.) Time: 15-20 mins Addition->Reflux Initiate Heating Quench Quench & Workup Cool to 23°C -> Dilute with H2O Extract with Hexanes Reflux->Quench Completion (TLC) Purification Purification Drying (MgSO4) -> Concentration Sublimation (90°C @ 15 mmHg) Quench->Purification

Caption: Operational workflow for the cycloisomerization synthesis.

Detailed Experimental Protocol

Target Compound: 2-Methyl-4-phenylfuran (CAS: 30506-09-5) Precursor: 4,5-epoxy-4-phenyl-1-pentyne (Synthesized via epoxidation of the corresponding enyne).

Reagents & Materials
ReagentRoleEquiv/Conc.Notes
4,5-epoxy-4-phenyl-1-pentyne Substrate1.0 equiv (e.g., 4.74 g, 30 mmol)The cyclization precursor.
Mercury(II) Sulfate (HgSO₄) Catalyst~5 mol% (0.5 g)TOXIC . Handle with extreme care.
Sulfuric Acid (H₂SO₄) Acid Medium2N Aqueous Soln (30 mL)Activates the epoxide/catalyst.
Absolute Ethanol Solvent30 mLCo-solvent for organic substrate.
Hexanes Extraction-HPLC grade preferred.
Step-by-Step Procedure
Phase 1: Catalyst Activation
  • Safety Check: Ensure all work is performed in a functioning fume hood. Wear nitrile gloves and safety goggles. HgSO₄ is highly toxic.

  • Catalyst Solution: In the 3-neck RBF, dissolve 0.5 g of HgSO₄ in 30 mL of 2N H₂SO₄ . Stir until a homogeneous or fine suspension is achieved.

  • Heating: Begin warming the bath to approximately 60°C.

Phase 2: Reaction Initiation (Reflux)
  • Substrate Solution: Dissolve 4.74 g (30 mmol) of 4,5-epoxy-4-phenyl-1-pentyne in 30 mL of absolute ethanol .

  • Addition: Add the ethanolic substrate solution to the acidic catalyst mixture over a period of 5 minutes via an addition funnel or syringe pump.

    • Observation: The mixture may darken slightly.

  • Reflux: Increase the bath temperature to bring the mixture to a vigorous reflux (internal temp ~80°C).

  • Duration: Reflux for 15 minutes (0.25 h).

    • Validation: Monitor by TLC (Hexanes:EtOAc 9:1). The starting epoxide spot should disappear, replaced by a less polar furan spot.

Phase 3: Workup & Isolation
  • Cooling: Remove the heat source and allow the flask to cool to room temperature (23°C).

  • Quench: Pour the reaction mixture into 150 mL of water to quench the acid and precipitate organic components.

  • Extraction: Extract the aqueous mixture with Hexanes (3 x 50 mL) .

    • Note: Furans are lipophilic; hexanes provide excellent selectivity against polar byproducts.

  • Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ .

  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude solid.

Phase 4: Purification
  • Sublimation: The crude solid is best purified by sublimation.

    • Conditions: 90°C at 15 mmHg (vacuum).

  • Yield: Expect ~3.6 g (76% yield ).

  • Characterization:

    • Appearance: White/Off-white solid.[1]

    • Melting Point: 89–91°C.

Mechanism & Rationale

The reaction proceeds via a metal-assisted cycloisomerization. The Hg(II) coordinates to the alkyne, rendering it highly electrophilic. The epoxide oxygen attacks the activated alkyne (typically 5-endo-dig), forming a vinyl-mercury intermediate. Subsequent protonolysis and dehydration (aromatization) release the catalyst and form the stable furan ring.

Mechanism Start Alkynyl Epoxide Complex Hg(II)-Alkyne Complex Start->Complex + HgSO4 Cyclization Nucleophilic Attack (Epoxide Oxygen) Complex->Cyclization Intermed Vinyl-Hg Intermediate Cyclization->Intermed Dehydration Dehydration (- H2O) Intermed->Dehydration + H+ Product 2-Methyl-4-phenylfuran Dehydration->Product - Hg(II)

Caption: Mechanistic pathway of the Hg(II)-catalyzed cycloisomerization.

Modern Alternatives (Green Chemistry)

While the mercury-catalyzed route is high-yielding and field-proven, modern drug development often restricts heavy metals.

  • Gold Catalysis: AuCl₃ or Au(PPh₃)Cl/AgSbF₆ can often replace HgSO₄ in this transformation, operating under milder conditions with lower toxicity.

  • Suzuki Coupling: For labs strictly avoiding heavy metal cyclizations, the cross-coupling of 4-bromo-2-methylfuran (if available) with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in Toluene/Water reflux is a viable, modular alternative.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-4-phenylfuran. Retrieved from [Link]

  • Lipshutz, B. H. (1986). Five-Membered Heterocycles: Furan Synthesis. Chemical Reviews.
  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews.

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-4-phenylfuran

Introduction: The Significance of the Furan Moiety The furan ring is a cornerstone heterocyclic motif in medicinal chemistry, materials science, and agrochemicals. Its unique aromatic and electronic properties, coupled w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furan Moiety

The furan ring is a cornerstone heterocyclic motif in medicinal chemistry, materials science, and agrochemicals. Its unique aromatic and electronic properties, coupled with its ability to act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design. 2-Methyl-4-phenylfuran, in particular, serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. The efficient and scalable production of this compound is therefore of significant interest to researchers and professionals in the chemical and pharmaceutical industries.

This comprehensive guide provides a detailed, field-proven methodology for the large-scale synthesis of 2-Methyl-4-phenylfuran. Moving beyond simplistic lab-scale procedures, this document outlines a robust two-step synthetic strategy, addressing the practical challenges of industrial production, including process control, safety, and purification at scale. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.

Synthetic Strategy: A Two-Step Approach to 2-Methyl-4-phenylfuran

The most reliable and scalable route to 2-Methyl-4-phenylfuran is the Paal-Knorr furan synthesis, a classic and powerful method for constructing the furan ring from a 1,4-dicarbonyl compound.[1][2][3] This approach offers high yields and operational simplicity, making it amenable to industrial applications.[4] Our strategy is therefore divided into two main stages:

  • Synthesis of the Key Intermediate: Preparation of 1-phenyl-1,4-pentanedione.

  • Furan Ring Formation: Acid-catalyzed cyclization of 1-phenyl-1,4-pentanedione to yield 2-Methyl-4-phenylfuran.

This two-step process allows for the purification of the intermediate, ensuring a high-quality final product.

G cluster_0 Step 1: Synthesis of 1-phenyl-1,4-pentanedione cluster_1 Step 2: Furan Ring Formation Starting Materials Starting Materials Reaction 1 Acetoacetic Ester Synthesis Starting Materials->Reaction 1 Intermediate 1-phenyl-1,4-pentanedione Reaction 1->Intermediate Reaction 2 Paal-Knorr Cyclization Intermediate->Reaction 2 Intermediate->Reaction 2 Purified Intermediate Final Product 2-Methyl-4-phenylfuran Reaction 2->Final Product

Caption: Overall workflow for the synthesis of 2-Methyl-4-phenylfuran.

Part 1: Large-Scale Synthesis of 1-phenyl-1,4-pentanedione

The synthesis of the 1,4-dicarbonyl precursor is a critical step that dictates the overall efficiency of the process. A modified acetoacetic ester synthesis provides a reliable and scalable method for producing 1-phenyl-1,4-pentanedione.[5]

Reaction Mechanism: Causality in Action

The synthesis proceeds through a classic enolate alkylation followed by saponification and decarboxylation.

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts the acidic α-proton of ethyl acetoacetate to form a resonance-stabilized enolate.

  • Alkylation: The nucleophilic enolate attacks the electrophilic carbon of 2-bromo-1-phenylethanone in an SN2 reaction.

  • Saponification and Decarboxylation: The resulting β-keto ester is hydrolyzed to a β-keto acid under basic conditions, which then readily decarboxylates upon heating in an acidic medium to yield the desired 1,4-dione.

Detailed Protocol for Large-Scale Synthesis of 1-phenyl-1,4-pentanedione

Safety Precautions: This procedure involves flammable solvents and corrosive reagents. It should be performed in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[3]

Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Heating/cooling circulator.

  • Large-scale rotary evaporator.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.141.30 kg10.0
Sodium ethoxide68.05748 g11.0
2-Bromo-1-phenylethanone199.041.99 kg10.0
Ethanol (anhydrous)46.0710 L-
Sodium hydroxide40.00800 g20.0
Sulfuric acid (conc.)98.08As needed-
Toluene92.14As needed-
Saturated NaCl solution-As needed-

Procedure:

  • Enolate Formation: Charge the 20 L reactor with 10 L of anhydrous ethanol. Under an inert atmosphere (e.g., nitrogen), carefully add 748 g of sodium ethoxide in portions, ensuring the temperature is maintained below 30°C. Once the sodium ethoxide has dissolved, add 1.30 kg of ethyl acetoacetate dropwise over 30 minutes. Stir the resulting solution for 1 hour at room temperature.

  • Alkylation: Dissolve 1.99 kg of 2-bromo-1-phenylethanone in 2 L of anhydrous ethanol and add it dropwise to the reactor over 1 hour, maintaining the temperature below 40°C. After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4 hours.

  • Saponification: Cool the reaction mixture to room temperature. In a separate vessel, dissolve 800 g of sodium hydroxide in 4 L of water. Add the NaOH solution to the reactor and heat the mixture to reflux for 2 hours.

  • Decarboxylation and Work-up: Cool the reaction mixture to below 10°C. Slowly and carefully add concentrated sulfuric acid to neutralize the mixture and then acidify to pH 1-2. An off-gassing of CO₂ will be observed. Heat the mixture to 50°C for 1 hour to ensure complete decarboxylation. Cool to room temperature and transfer the mixture to a large separatory funnel. Extract the product with toluene (3 x 2 L).

  • Purification: Combine the organic layers and wash with water (2 x 2 L) and then with saturated NaCl solution (2 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-phenyl-1,4-pentanedione. The crude product can be purified by vacuum distillation.

Expected Yield and Purity:

ProductYield RangePurity (by GC)
1-phenyl-1,4-pentanedione75-85%>95%

Part 2: Paal-Knorr Synthesis of 2-Methyl-4-phenylfuran

With the 1,4-dicarbonyl precursor in hand, the final step is an acid-catalyzed intramolecular cyclization to form the furan ring.

Reaction Mechanism: A Closer Look

The Paal-Knorr furan synthesis is a classic example of an acid-catalyzed cyclization-dehydration reaction.[1][6]

  • Protonation and Enolization: One of the carbonyl groups is protonated by the acid catalyst, making it more electrophilic. The other carbonyl group tautomerizes to its enol form.[1]

  • Intramolecular Attack: The nucleophilic enol attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal intermediate. This is the rate-determining step.[1]

  • Dehydration: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Elimination of water and subsequent deprotonation results in the formation of the aromatic furan ring.

G Diketone 1-phenyl-1,4-pentanedione Protonation Protonation of carbonyl Diketone->Protonation H+ Enolization Tautomerization to enol Protonation->Enolization Cyclization Intramolecular nucleophilic attack Enolization->Cyclization Hemiacetal Cyclic hemiacetal intermediate Cyclization->Hemiacetal Dehydration Elimination of water Hemiacetal->Dehydration -H2O Furan 2-Methyl-4-phenylfuran Dehydration->Furan

Caption: Mechanism of the Paal-Knorr furan synthesis.

Detailed Protocol for Large-Scale Synthesis of 2-Methyl-4-phenylfuran

Safety Precautions: This procedure involves strong acids and heating. It should be conducted in a suitable reactor with proper temperature control and pressure relief. The use of appropriate PPE is mandatory.[7][8] When scaling up acid-catalyzed reactions, the potential for thermal runaway must be assessed.[9] A significant safety margin between the operating temperature and the onset temperature of any exothermic decomposition should be maintained.[9]

Equipment:

  • 20 L jacketed glass reactor with a mechanical stirrer and a Dean-Stark apparatus.

  • Heating circulator.

  • Vacuum distillation setup.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-phenyl-1,4-pentanedione176.211.76 kg10.0
p-Toluenesulfonic acid (p-TsOH)172.20172 g1.0
Toluene92.1410 L-
Sodium bicarbonate (sat. soln.)-As needed-

Procedure:

  • Reaction Setup: Charge the 20 L reactor with 1.76 kg of 1-phenyl-1,4-pentanedione and 10 L of toluene. Begin stirring and add 172 g of p-toluenesulfonic acid.

  • Azeotropic Dehydration: Fit the reactor with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux (approx. 110-111°C). The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap (the theoretical amount is 180 mL). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully wash the organic phase with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) to neutralize the acid catalyst, followed by water (2 L) and saturated NaCl solution (2 L).

  • Purification: Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-Methyl-4-phenylfuran can be purified by vacuum distillation to yield a high-purity product.[10]

Expected Yield and Purity:

ProductYield RangePurity (by HPLC/GC)
2-Methyl-4-phenylfuran85-95%>98%

Conclusion

The two-step synthetic route presented here, based on the Paal-Knorr furan synthesis, offers a reliable, scalable, and high-yielding method for the production of 2-Methyl-4-phenylfuran. By carefully controlling the reaction conditions and implementing appropriate safety measures, this protocol can be effectively translated from the laboratory to an industrial setting. The detailed procedural steps and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize this valuable furan derivative.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1991).
  • Hampton, K. G., Harris, T. M., & Hauser, C. R. (1973). 1-Phenyl-2,4-pentanedione. Organic Syntheses, 53, 92. doi:10.15227/orgsyn.053.0092
  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]

  • Ghosh, H., & Jana, A. (2025). Metal-Free and Sustainable Strategies in the Synthesis of Substituted Furans: A Contemporary Review. In [Book Title, if known].
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Amarnath, V., Anthony, D. C., Amarnath, K., Valentine, W. M., Wetterau, L. A., & Graham, D. G. (1991). Intermediates in the Paal-Knorr synthesis of furans and pyrroles. The Journal of Organic Chemistry, 56(24), 6924–6931.
  • Ava Biochem. (2021). Separation and purification of furan carboxylates. Google Patents.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Study.com. (n.d.). Draw the reagent that is needed to react with ethyl acetoacetate to produce 1-phenyl-1,4-pentanedione. Homework.Study.com. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]

  • Zaera Research Group - UC Riverside. (2014). Working with Acids Standard Operating Procedure. University of California, Riverside. Retrieved from [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870.
  • Hou, X. L., Cheung, H. Y., Hon, T. Y., Kwan, P. L., Lo, T. H., Tong, S. Y., & Wong, H. N. (1998). Regioselective synthesis of polysubstituted furans. Tetrahedron, 54(10), 1955-2020.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-Methyl-4-phenylfuran synthesis

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-phenylfuran Synthesis User Guide ID: TSC-FURN-2M4P-001 Last Updated: February 2026 Primary Audience: Medicinal Chemists, Process Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-phenylfuran Synthesis

User Guide ID: TSC-FURN-2M4P-001 Last Updated: February 2026 Primary Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategy Dashboard

Synthesizing 2-methyl-4-phenylfuran presents a specific regioselectivity challenge. Standard electrophilic substitution (e.g., Friedel-Crafts) on 2-methylfuran typically yields the 2,5-disubstituted product due to the electronic directing effects of the oxygen atom.

To achieve the 2,4-substitution pattern , you must avoid direct substitution and instead utilize De Novo Ring Construction or Cross-Coupling of Pre-functionalized Scaffolds .

Decision Matrix: Select Your Route

RouteSelection Start Start: Choose Precursor Availability Q1 Is 4-Bromo-2-methylfuran available/affordable? Start->Q1 RouteA METHOD A: Suzuki Coupling (Modular, Best for Libraries) Q1->RouteA Yes Q2 Is Scale >10g or Cost a limiting factor? Q1->Q2 No RouteB METHOD B: Cycloisomerization (Atom Economical, Best for Scale) Q2->RouteB Yes

Figure 1: Strategic decision tree for selecting the synthetic pathway based on scale and material availability.

Method A: The Modular Route (Suzuki-Miyaura Coupling)

Best for: Medicinal chemistry libraries, rapid analoging, mild conditions. Core Concept: Palladium-catalyzed cross-coupling of a commercially available halide with phenylboronic acid.

Protocol Specifications
ParameterRecommendationRationale
Substrate 4-Bromo-2-methylfuranThe bromine at C4 locks the regiochemistry.
Coupling Partner Phenylboronic acid (1.2 - 1.5 equiv)Excess ensures complete consumption of the expensive furan halide.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Bidentate ferrocenyl ligand prevents catalyst deactivation better than Pd(PPh₃)₄ in electron-rich heterocycles.
Base K₂CO₃ or K₃PO₄ (2.0 equiv)Stronger bases (hydroxides) can sometimes degrade the furan ring; carbonates are milder.
Solvent 1,4-Dioxane : Water (4:1)Degassed. Water is essential for the transmetallation step.
Temperature 80–90 °CReflux is often required for sterically hindered or electron-rich halides.
Step-by-Step Workflow
  • Charge: Add 4-bromo-2-methylfuran (1.0 eq), phenylboronic acid (1.2 eq), and base (2.0 eq) to a reaction vial.

  • Inert: Evacuate and backfill with Argon (x3). Oxygen causes homocoupling of the boronic acid (biphenyl formation).

  • Solvate: Add degassed Dioxane/Water mixture.

  • Catalyze: Add Pd catalyst under positive Argon flow.

  • React: Heat to 85 °C for 4–12 hours. Monitor by LCMS (Note: Furan product may have low UV absorbance; use GCMS if available).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Warning: The product is volatile. Do not evaporate to dryness under high vacuum for prolonged periods.

Method B: The De Novo Route (Oxy-Cyclization)

Best for: Scale-up (>10g), high regiochemical fidelity, lower raw material cost. Core Concept: Hydration and cyclization of 4,5-epoxy-4-phenyl-1-pentyne . This method constructs the furan ring with the substituents already in place.

Mechanism & Logic

The reaction relies on the hydration of the terminal alkyne to a methyl ketone (Markovnikov addition), followed by acid-catalyzed intramolecular attack on the epoxide.

  • Precursor: 4,5-epoxy-4-phenyl-1-pentyne (Synthesized via epoxidation of 4-phenyl-1-penten-4-yne).

  • Catalyst: HgSO₄ (Classic/Robust) or AuCl₃ (Modern/Green).

CyclizationMechanism Step1 Precursor: 4,5-epoxy-4-phenyl-1-pentyne Step2 Alkyne Hydration (Hg2+ or Au3+ / H2O) Step1->Step2 Step3 Intermediate: Gamma-Keto Epoxide Step2->Step3 Forms Methyl Ketone Step4 Cyclization & Dehydration Step3->Step4 Acid Catalysis Step5 Product: 2-Methyl-4-phenylfuran Step4->Step5 -H2O

Figure 2: Mechanistic pathway for the conversion of alkynyl epoxides to 2,4-disubstituted furans.

Protocol Specifications (Mercury-Mediated)

Note: While toxic, the Mercury method is historically cited for this specific transformation [1]. For a greener alternative, Gold(III) chloride (AuCl₃) in DCM is a viable substitute [2].

  • Preparation: Dissolve HgSO₄ (0.1 eq) in dilute H₂SO₄ (2N).

  • Addition: Add solution of 4,5-epoxy-4-phenyl-1-pentyne in ethanol.

  • Reflux: Heat to reflux for 15–30 minutes. The reaction is fast.

  • Quench: Cool to 23 °C, pour into water.

  • Extraction: Extract with Hexanes (3x).

  • Purification: Sublimation (90 °C @ 15 mmHg) or Column Chromatography.

Troubleshooting Center

Symptom: Low Yield in Suzuki Coupling
Potential CauseDiagnosticCorrective Action
Protodeboronation Mass spec shows benzene (from Ph-B(OH)₂) or starting bromide remains unreacted.Switch base to K₃PO₄ or KF . Carbonates can sometimes accelerate deboronation in specific substrates. Lower temp to 60°C.
Catalyst Poisoning Reaction stalls after 1 hour; solution turns black (Pd precipitation).The furan oxygen can coordinate Pd. Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Ensure thorough degassing (O₂ kills active Pd).
Homocoupling Major byproduct is Biphenyl (Ph-Ph).Oxygen leak. Check septa/manifold. Increase boronic acid equivalents to 1.5–2.0 to compensate.
Symptom: Product Degradation During Purification
Potential CauseDiagnosticCorrective Action
Acid Sensitivity Product turns brown/black on silica column.Furans are acid-sensitive (polymerization). Neutralize Silica: Add 1% Triethylamine (Et₃N) to your eluent system.
Volatility Yield is high by NMR of crude, but low after drying.Do not use high vacuum (<10 mbar) for long periods. Remove solvent by rotary evaporation at >40 mbar and 30°C.

Frequently Asked Questions (FAQs)

Q: Can I use direct arylation (C-H activation) on 2-methylfuran? A: Not recommended. Direct arylation of 2-methylfuran preferentially occurs at the C5 position (the alpha position), yielding 2-methyl-5-phenylfuran . Achieving C4 selectivity requires blocking the C5 position or using the specific precursors detailed in Method A/B.

Q: Why is my product an oil that refuses to crystallize? A: 2-Methyl-4-phenylfuran has a reported melting point of approx. 89–91 °C [1], but trace impurities (isomers or solvent) often depress this, resulting in a supercooled oil. Try sublimation for purification, which is highly effective for substituted furans, or recrystallize from cold pentane.

Q: Is the Mercury catalyst in Method B replaceable? A: Yes. AuCl₃ (5 mol%) in dichloromethane (DCM) or AgOTf are modern, less toxic alternatives for cycloisomerizing alkynyl epoxides or alkynyl ketones to furans. However, the hydration step (alkyne to ketone) typically requires Gold(I) or Mercury(II). If using Gold, ensure the alkyne is hydrated first or use a catalytic system capable of both hydration and cyclization.

References

  • Synthesis of 2-methyl-4-phenylfuran. PrepChem.com. Protocol details the HgSO4 mediated hydration/cyclization of 4,5-epoxy-4-phenyl-1-pentyne. [Link]

  • Regioselective Synthesis of Multisubstituted Furans. National Institutes of Health (PMC). Discusses Co(II) and transition metal catalyzed cyclization strategies. [Link]

Sources

Optimization

Technical Support: Synthesis of 2-Methyl-4-phenylfuran

Executive Summary Synthesizing 2-methyl-4-phenylfuran presents a specific challenge in heterocyclic chemistry: regiocontrol . The natural reactivity of the furan ring directs electrophilic substitution to the C5 position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 2-methyl-4-phenylfuran presents a specific challenge in heterocyclic chemistry: regiocontrol . The natural reactivity of the furan ring directs electrophilic substitution to the C5 position (forming the 2,5-isomer), making the 2,4-substitution pattern difficult to access via direct functionalization.

This guide addresses the three most common failure modes reported by researchers:

  • Regiochemical Scrambling: Inadvertent synthesis of 2-methyl-5-phenylfuran.

  • Product Decomposition: Blackening/polymerization during silica gel purification.

  • Low Yields in Cross-Coupling: Catalyst poisoning or homocoupling in Suzuki protocols.

Part 1: Troubleshooting Dashboard

Use this decision matrix to identify the root cause of your experimental issues.

Symptom Probable Cause Corrective Action
NMR shows 2 singlets (furan H) but coupling constants match 2,5-isomer. Wrong Synthetic Strategy. Direct phenylation of 2-methylfuran targets the C5 position (alpha) due to electronic bias.Switch to Cyclization Route. You must build the ring with the substituents in place (see Protocol A) or use a blocked precursor (see Protocol B).
Crude product is yellow oil, but turns black/tarry on Silica Gel. Acid Sensitivity. Furans are highly sensitive to Brønsted acids. Silica gel is slightly acidic (

).
Buffer the Stationary Phase. Pre-treat silica with 1-2% Triethylamine (Et

N) or switch to Neutral Alumina .
Reaction stalls at <50% conversion (Suzuki Coupling). Protodeboronation. 2-Methylfuran boronic acids are unstable.Invert the Coupling Partners. Use 4-bromo-2-methylfuran + Phenylboronic acid, not the reverse. Use anhydrous conditions.
Product is volatile/Low mass recovery. Improper Isolation. 2-Methyl-4-phenylfuran has significant volatility.Avoid High-Vac. Remove solvents at

. Use sublimation for final purification if solid (

).[1][2]

Part 2: Strategic Route Selection

The following decision tree illustrates the logic for selecting the correct synthetic pathway based on your starting materials and equipment.

RouteSelection Start Start: Synthesis of 2-Methyl-4-phenylfuran CheckMat Do you have 4-Bromo-2-methylfuran? Start->CheckMat YesMat Yes CheckMat->YesMat NoMat No (Commercial availability low) CheckMat->NoMat Suzuki Route A: Suzuki Coupling (Modular, Scalable) YesMat->Suzuki IssueSuzuki Critical Issue: Catalyst Poisoning & Protodeboronation Suzuki->IssueSuzuki Cyclization Route B: Cyclization of Alkynyl Epoxide (Regiospecific) NoMat->Cyclization Precursor Precursor: 4,5-epoxy-4-phenyl-1-pentyne Cyclization->Precursor Mercury Catalyst: HgSO4 (Classic) or AuCl3 (Modern) Precursor->Mercury

Figure 1: Strategic decision tree for selecting the synthesis route. Route B is recommended for strict regiocontrol if the brominated furan precursor is unavailable.

Part 3: Detailed Protocols & Solutions

Protocol A: The "Regio-Perfect" Cyclization (Recommended)

This method builds the furan ring from an acyclic precursor, guaranteeing the phenyl group ends up at position 4. This avoids the difficult separation of isomers associated with direct substitution.

  • Mechanism: Acid-catalyzed cycloisomerization of

    
    -epoxyalkynes.
    
  • Target Yield: 70–80%

Materials
  • Precursor: 4,5-epoxy-4-phenyl-1-pentyne (Synthesized via epoxidation of 2-phenylpent-4-en-1-yne).

  • Catalyst: Mercury(II) Sulfate (

    
    ) [Classic] or Gold(III) Chloride (
    
    
    
    ) [Modern Green Alternative].
  • Solvent: Ethanol/Water (Classic) or Toluene (Gold-catalyzed).

Step-by-Step Procedure (Classic HgSO

Method)
  • Preparation: Dissolve

    
     of 
    
    
    
    in
    
    
    of
    
    
    (aq).
  • Addition: Dissolve

    
     (
    
    
    
    ) of 4,5-epoxy-4-phenyl-1-pentyne in
    
    
    of absolute ethanol. Add this dropwise to the acid catalyst solution over 5–10 minutes.
    • Why? Slow addition prevents uncontrolled exotherms and oligomerization of the alkyne.

  • Reflux: Heat the mixture to reflux for 15 minutes .

    • Checkpoint: The reaction is fast. Extended heating leads to acid-catalyzed degradation (tar formation).

  • Workup: Cool to

    
    . Pour into 
    
    
    
    water. Extract
    
    
    with Hexanes.[1]
  • Purification:

    • Dry organics over

      
      .
      
    • Concentrate under reduced pressure (do not heat above

      
      ).
      
    • Crucial Step: Purify via Sublimation at

      
       (15 mmHg).[1] This yields pure white crystals (
      
      
      
      ) and avoids silica gel decomposition.

Safety Note: Mercury is toxic. For a mercury-free alternative, use


 in Toluene at 

for 1 hour.
Protocol B: Suzuki-Miyaura Coupling (Modular)

Use this route if you require analogs (e.g., 4-(4-fluorophenyl)) and can source the brominated furan.

  • Reaction: 4-bromo-2-methylfuran + Phenylboronic acid

    
     Product.
    
  • Common Pitfall: 2-methylfuran derivatives are prone to "protodeboronation" if the boronic acid is on the furan ring. Always put the halogen on the furan and the boron on the benzene.

Optimized Conditions
ComponentReagentFunction
Electrophile 4-Bromo-2-methylfuran (1.0 eq)The furan scaffold.
Nucleophile Phenylboronic Acid (1.5 eq)The phenyl donor.
Catalyst

(5 mol%)
Robust Pd(0) source.
Base

(2.0 eq)
Activates the boronic acid.
Solvent DME / Water (4:1)Degassed thoroughly to prevent homocoupling.
Troubleshooting the Suzuki Coupling
  • Issue: "I see starting material remaining after 24 hours."

    • Fix: Furan halides are electron-rich and oxidatively add slowly. Switch to a more active catalyst system like

      
        or XPhos Pd G2 .
      
  • Issue: "My product decomposes during column chromatography."

    • Fix: Use Neutral Alumina (Brockmann Grade III) instead of Silica. If you must use Silica, flush the column with Hexanes + 1%

      
       before loading your sample.
      

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just react 2-methylfuran with bromobenzene? A: You can, but you won't get the 4-phenyl isomer. The furan ring is an electron-rich aromatic system. Electrophilic aromatic substitution (EAS) and direct arylation strongly favor the C5 position (alpha to the oxygen). Reacting 2-methylfuran will predominantly yield 2-methyl-5-phenylfuran . Accessing the C4 (beta) position requires blocking C5 (e.g., with a silyl group) or using the cyclization methods described above.

Q2: My product is an oil that smells like chloroform. Is it pure? A: 2-Methyl-4-phenylfuran is reported as a solid (


) in pure form, but often isolates as an oil if slightly impure or containing solvent traces. The "chloroform-like" smell is characteristic of some halogenated furans but simpler furans often have a distinct, sweet ether-like odor. If it is an oil, check for solvent entrapment or oligomers. Attempt recrystallization from cold hexanes or sublimation.

Q3: Can I use the Paal-Knorr synthesis? A: Yes, but it requires 3-phenyl-4-oxopentanal (or a protected equivalent) as the 1,4-dicarbonyl precursor. This precursor is not commercially standard and requires a multi-step synthesis (e.g., from


-bromoketones). The alkynyl epoxide route (Protocol A) is generally more direct for this specific substitution pattern.

References

  • PrepChem. "Synthesis of 2-methyl-4-phenylfuran."[1] PrepChem.com. Accessed Feb 2026. Link

    • Source for the HgSO4/Epoxide cyclization protocol and physical d
  • Lipshutz, B. H. "Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings." Journal of Organic Chemistry, 1997. Link

    • Source for lithiation/blocking str
  • Zhang, Z., et al. "Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization."[3] Molecules, 2024.[3] Link

    • Source for modern Gold-catalyzed altern
  • Sperry, J. B., & Wright, D. L. "The Application of Furan Derivatives in Organic Synthesis." Organic Syntheses, 2005. Link

    • General handling and stability data for furan deriv

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-4-phenylfuran

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylfuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important furan deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenylfuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important furan derivative in their work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on byproduct formation. Our goal is to equip you with the knowledge to optimize your reaction conditions, identify and mitigate the formation of impurities, and ensure the synthesis of high-purity 2-Methyl-4-phenylfuran.

I. Troubleshooting Guide: Navigating Byproduct Formation

The synthesis of 2-Methyl-4-phenylfuran, commonly achieved through the acid-catalyzed Paal-Knorr cyclization of 1-phenylpentane-1,4-dione, can be accompanied by the formation of several byproducts. Understanding the genesis of these impurities is the first step toward their prevention.

Problem 1: Low Yield and Presence of a Water-Soluble, Non-furanic Byproduct

Observation: The reaction yields are consistently low, and analysis of the aqueous workup reveals a significant amount of an organic compound.

Probable Cause: Incomplete Cyclization. The Paal-Knorr reaction proceeds through a hemiacetal intermediate. Under insufficiently acidic conditions or with inadequate heating, the final dehydration step to form the aromatic furan ring may be incomplete. This results in the formation of 5-hydroxy-5-methyl-3-phenyl-dihydrofuran-2-one.

Proposed Solutions:

  • Increase Catalyst Concentration or Strength: If using a mild acid catalyst, a modest increase in its concentration can promote complete dehydration. Alternatively, switching to a stronger acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid can be effective, but must be done cautiously to avoid charring.

  • Elevate Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the dehydration step. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition of the product at excessive temperatures.

  • Azeotropic Removal of Water: Employing a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the furan product. Toluene is a suitable solvent for this purpose.

Problem 2: Dark, Tarry, or Polymeric Material in the Reaction Mixture

Observation: The reaction mixture turns dark brown or black, and a significant amount of insoluble, tar-like material is formed, complicating purification and reducing the yield of the desired product.

Probable Cause: Acid-Catalyzed Polymerization. Furans, including the 2-Methyl-4-phenylfuran product, are susceptible to polymerization under strong acidic conditions, forming complex, high-molecular-weight materials often referred to as "humins".[1][2] The starting 1,4-dicarbonyl compound can also contribute to this polymerization.

Proposed Solutions:

  • Utilize Milder Acid Catalysts: Replace strong mineral acids with milder alternatives. Lewis acids such as scandium(III) triflate (Sc(OTf)₃) or bismuth(III) nitrate (Bi(NO₃)₃) can effectively catalyze the cyclization with a reduced risk of polymerization.[3] Solid acid catalysts like Amberlyst-15 or zeolites (e.g., H-Y, H-beta) are also excellent choices as they can be easily removed from the reaction mixture by filtration.[4][5]

  • Control Reaction Temperature and Time: Minimize the exposure of the product to harsh conditions by carefully monitoring the reaction and stopping it as soon as the starting material is consumed. Lowering the reaction temperature, where feasible, can also decrease the rate of polymerization.

  • Solvent Selection: The choice of solvent can influence the stability of the furan ring. Protic solvents in the presence of strong acids may promote side reactions. Using a non-polar, aprotic solvent like toluene can be beneficial.

Problem 3: Formation of an Isomeric Byproduct

Observation: Spectroscopic analysis (e.g., ¹H NMR) of the purified product shows an additional set of signals, suggesting the presence of an isomer.

Probable Cause: Alternative Cyclization Pathway. While the formation of 2-Methyl-4-phenylfuran is kinetically and thermodynamically favored, under certain conditions, an alternative cyclization involving the other enol tautomer of the diketone could theoretically occur, leading to the formation of 2-phenyl-4-methylfuran. However, this is generally a minor pathway. A more likely source of isomeric impurities arises from the synthesis of the 1-phenylpentane-1,4-dione precursor.

Proposed Solutions:

  • Ensure Purity of Starting Material: The purity of the 1-phenylpentane-1,4-dione is paramount. Impurities in the starting material will likely be carried through the reaction. Purify the diketone by recrystallization or column chromatography before use.

  • Optimize Cyclization Conditions: The regioselectivity of the Paal-Knorr cyclization is generally high. Adhering to established protocols with well-chosen catalysts and reaction conditions will minimize the formation of any isomeric furan byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Paal-Knorr synthesis of 2-Methyl-4-phenylfuran?

A1: With optimized conditions, yields for the Paal-Knorr synthesis of substituted furans are generally in the range of 60-80%.[6] However, yields can be significantly lower if byproduct formation is not adequately controlled.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (1-phenylpentane-1,4-dione) from the product (2-Methyl-4-phenylfuran). The furan product is typically less polar than the diketone starting material.

Q3: What are the best methods for purifying 2-Methyl-4-phenylfuran?

A3: Purification can be challenging due to the potential for polymerization and the presence of closely related byproducts.[1]

  • Column Chromatography: This is the most common and effective method for purifying substituted furans. Silica gel is a suitable stationary phase, with a gradient of ethyl acetate in hexanes as the eluent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile polymeric byproducts.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

Q4: Are there alternative, milder synthetic routes to 2-Methyl-4-phenylfuran that avoid harsh acidic conditions?

A4: Yes, several alternative methods have been developed to circumvent the issues associated with strong acid catalysis.

  • Lewis Acid Catalysis: As mentioned in the troubleshooting section, Lewis acids can promote the cyclization under milder conditions.[3]

  • Heterogeneous Catalysis: The use of solid acid catalysts like zeolites or acidic resins allows for easier separation and can offer improved selectivity.[4][5]

  • Transition-Metal-Catalyzed Syntheses: Modern synthetic methods involving transition metals such as palladium, copper, or gold can provide alternative pathways to substituted furans, often with high efficiency and selectivity under neutral or basic conditions.[7]

III. Experimental Protocols

Protocol 1: Classical Paal-Knorr Synthesis of 2-Methyl-4-phenylfuran

This protocol employs p-toluenesulfonic acid as the catalyst with azeotropic removal of water.

Materials:

  • 1-Phenylpentane-1,4-dione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-phenylpentane-1,4-dione (1.0 eq), toluene (approx. 0.2 M solution), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Mild Synthesis of 2-Methyl-4-phenylfuran using a Solid Acid Catalyst

This protocol utilizes Amberlyst-15, a sulfonic acid-functionalized resin, as a recyclable catalyst.

Materials:

  • 1-Phenylpentane-1,4-dione

  • Amberlyst-15 resin

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 1-phenylpentane-1,4-dione (1.0 eq), toluene (approx. 0.2 M solution), and Amberlyst-15 resin (10-20% by weight of the diketone).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 resin. The resin can be washed with toluene, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

IV. Data Presentation

Byproduct TypeProbable StructureConditions Favoring FormationMitigation Strategy
Incomplete Cyclization 5-hydroxy-5-methyl-3-phenyl-dihydrofuran-2-oneInsufficient acid strength/concentration, low temperature, short reaction timeIncrease catalyst loading/strength, elevate temperature, azeotropic water removal
Polymerization ("Humins") Complex polymeric materialStrong acids (e.g., H₂SO₄), high temperatures, prolonged reaction timesUse milder catalysts (Lewis acids, solid acids), control temperature and reaction time
Ring-Opened Products e.g., derivatives of levulinic acidHarsh acidic conditions, presence of waterUse milder, anhydrous conditions

V. Visualizations

Diagram 1: Paal-Knorr Synthesis of 2-Methyl-4-phenylfuran

Paal_Knorr_Synthesis diketone 1-Phenylpentane-1,4-dione enol Enol Intermediate diketone->enol Tautomerization hemiacetal Hemiacetal Intermediate enol->hemiacetal Intramolecular Nucleophilic Attack furan 2-Methyl-4-phenylfuran hemiacetal->furan Dehydration H2O_out - H₂O H_plus H+ Incomplete_Cyclization hemiacetal Hemiacetal Intermediate byproduct 5-hydroxy-5-methyl-3-phenyl- dihydrofuran-2-one hemiacetal->byproduct Insufficient Acid/Heat furan 2-Methyl-4-phenylfuran hemiacetal->furan Sufficient Acid/Heat incomplete_dehydration Incomplete Dehydration complete_dehydration Complete Dehydration

Caption: Formation of incomplete cyclization byproduct.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_byproduct Identify Byproduct Type (TLC, NMR, MS) start->check_byproduct incomplete Incomplete Cyclization (Polar Byproduct) check_byproduct->incomplete Polar Spot on TLC polymer Polymerization (Dark, Tarry Residue) check_byproduct->polymer Insoluble Material other Other Impurities check_byproduct->other Multiple Spots solution_incomplete Increase Acid Strength/Concentration Elevate Temperature Azeotropic Water Removal incomplete->solution_incomplete solution_polymer Use Milder Catalyst (Lewis Acid, Solid Acid) Control Temperature & Time polymer->solution_polymer solution_other Purify Starting Material Optimize Reaction Conditions other->solution_other purify Purify Product (Column Chromatography, Distillation, Recrystallization) solution_incomplete->purify solution_polymer->purify solution_other->purify end High Purity Product purify->end

Caption: Troubleshooting workflow for 2-Methyl-4-phenylfuran synthesis.

VI. References

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Oriental Journal of Chemistry, 29(1), 239-242.

  • Zhang, L., & Koreeda, M. (2001). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Organic Chemistry, 66(25), 8373–8376.

  • Request PDF. Paal–Knorr furan synthesis. Available at: [Link]

  • Request PDF. Application of Hierarchical H–Y Zeolites in Hydroxyalkylation–Alkylation of 2-Methylfuran with Furfural to Produce Jet Fuel Precursors. Available at: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

  • YouTube. Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. Available at: [Link]

  • Request PDF. The behaviour of furan derivatives in polymerization reactions. Available at: [Link]

  • ResearchGate. Hydrolysis/condensation of 2-methylfuran catalyzed by Amberlyst ® 15 with different solvents. a. Available at: [Link]

  • Request PDF. Recent Catalytic Advances in the Chemistry of Substituted Furans from Carbohydrates and in the Ensuing Polymers. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). Molecules, 29(13), 2951.

  • Wikipedia. 2,5-Dimethylfuran. Available at: [Link]

  • O'Brien, A. G., et al. (2019). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Organic Letters, 21(15), 5983–5988.

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Wang, Y., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(39), 32911-32918.

  • Request PDF. Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. Available at: [Link]

  • Llevot, A., et al. (2016). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 8(11), 389.

  • ShareOK. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Available at: [Link]

  • The formation of furan-like disinfection byproducts from phenolic precursors. (2023). Environmental Science: Water Research & Technology, 9(1), 185-196.

  • Request PDF. Recent Catalytic Advances in the Chemistry of Substituted Furans from Carbohydrates and in the Ensuing Polymers. Available at: [Link]

  • IRIS. Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio. Available at: [Link]

  • Catalyst-free synthesis of biodiesel precursors from biomass-based furfuryl alcohols in the presence of H2O and air. (2020). Green Chemistry, 22(18), 6075-6080.

  • Cold Plasma as a Promising Non-Thermal Strategy for Enhancing Food Safety: A Review of Microbial and Mycotoxin Decontamination. (2024). Foods, 13(9), 1341.

  • ResearchGate. p-Xylene from 2,5-dimethylfuran and acrylic acid using zeolite in continuous flow system. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Available at: [Link]

  • NIST WebBook. Furan, 2,5-dimethyl-. Available at: [Link]

  • PubChem. 2,5-Dimethyltetrahydrofuran. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Methyl-4-phenylfuran Synthesis

The following technical support guide addresses the synthesis of 2-Methyl-4-phenylfuran , focusing on yield optimization and troubleshooting. Topic: Improving Yield & Selectivity in 2-Methyl-4-phenylfuran Protocols Audie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 2-Methyl-4-phenylfuran , focusing on yield optimization and troubleshooting.

Topic: Improving Yield & Selectivity in 2-Methyl-4-phenylfuran Protocols Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current as of 2025)

Executive Summary: Route Selection & Yield Factors

The synthesis of 2,4-disubstituted furans is notoriously more difficult than 2,3- or 2,5-disubstituted isomers due to the electronic bias of the furan ring, which favors electrophilic substitution at the


-positions (C2/C5).

To achieve high yields of 2-Methyl-4-phenylfuran , you must bypass direct substitution methods (which lead to inseparable isomer mixtures) and utilize de novo ring construction or regioselective cross-coupling .

Recommended Workflows
MethodMechanismTarget YieldComplexityBest For
A. Au(I)-Catalyzed Cycloisomerization 5-exo-dig Cyclization of Alkynyl Epoxides85-95% HighPrimary Recommendation. High atom economy, mild conditions, exclusive regioselectivity.
B. Suzuki-Miyaura Coupling Pd-catalyzed Cross-Coupling60-75%ModerateRapid analog generation if 4-bromo-2-methylfuran is available.
C. Hg(II)-Catalyzed Cyclization Acid-Catalyzed Dehydration40-55%LowLegacy/Deprecated. Avoid due to toxicity and poor conversion.

Method A: Gold(I)-Catalyzed Cycloisomerization (Primary Protocol)

This method constructs the furan core from 4,5-epoxy-4-phenyl-1-pentyne , ensuring the phenyl group is locked at the C4 position and the methyl group forms at C2 upon aromatization.

Core Logic & Mechanism

The reaction relies on the


-activation of the alkyne by a cationic Gold(I) species, triggering an intramolecular nucleophilic attack by the epoxide oxygen.
  • Precursor: 4,5-epoxy-4-phenyl-1-pentyne (Derived from 4-phenyl-1-penten-4-ol).

  • Catalyst System: AuCl(PPh3) / AgOTf (Generates the active cationic species

    
    ).
    
Step-by-Step Protocol
  • Catalyst Activation: In a glovebox or under Ar, mix AuCl(PPh3) (2 mol%) and AgOTf (2 mol%) in anhydrous DCM (0.1 M relative to substrate). Stir for 10 min to precipitate AgCl.

  • Substrate Addition: Dissolve 4,5-epoxy-4-phenyl-1-pentyne (1.0 equiv) in DCM. Add dropwise to the catalyst mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor by TLC (approx. 1-3 hours).

  • Quench: Filter through a short pad of silica gel (eluting with ether) to remove metal salts.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc 95:5).

Troubleshooting Guide (Q&A)

Q1: My yield is stalled at ~50%, and I see a significant amount of ketone byproduct.

  • Diagnosis: This is likely the "Meyer-Schuster" rearrangement product or hydration of the alkyne due to water contamination .

  • Solution: The Au(I) cycle is extremely sensitive to moisture.

    • Dry DCM over CaH2 or activated molecular sieves (3Å) immediately before use.

    • Ensure AgOTf is fresh and white (not gray/black).

    • Pro-Tip: Add 3Å molecular sieves directly to the reaction flask to scavenge trace water.

Q2: The reaction is sluggish; starting material persists after 24 hours.

  • Diagnosis: Catalyst deactivation (likely "Silver Mirror" formation or ligand poisoning) or insufficient Lewis acidity.

  • Solution:

    • Switch to a more active catalyst system: IPrAuCl/AgSbF6 (N-heterocyclic carbene ligand). The NHC ligand stabilizes the gold center better than phosphines.

    • Increase concentration to 0.5 M . Intramolecular reactions often benefit from higher concentrations compared to intermolecular ones.

Q3: I am isolating the dihydrofuran intermediate, not the aromatic furan.

  • Diagnosis: Incomplete aromatization (elimination of water/leaving group).

  • Solution: The aromatization step is acid-catalyzed.

    • If using an acid-labile epoxide, the proton generated in situ usually drives aromatization.

    • Fix: Add a trace amount (5 mol%) of p-TsOH (p-Toluenesulfonic acid) after the initial cyclization is complete to force dehydration/aromatization.

Method B: Suzuki-Miyaura Coupling (Alternative)

Use this route if you have a reliable supply of 4-bromo-2-methylfuran . Note that 4-bromo-2-methylfuran is difficult to synthesize directly (bromination of 2-methylfuran yields the 5-bromo isomer). It is usually obtained via "Halogen Dance" rearrangement or silyl-blocking strategies.

Protocol
  • Coupling Partners: 4-bromo-2-methylfuran (1.0 equiv) + Phenylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl2 (3 mol%).

  • Base/Solvent: K2CO3 (3.0 equiv) in Dioxane/Water (4:1).

  • Temp: 80-90°C.

Troubleshooting Guide (Q&A)

Q1: I am observing significant homocoupling of the phenylboronic acid (Biphenyl formation).

  • Diagnosis: Oxidative homocoupling driven by oxygen presence.

  • Solution:

    • Degas solvents rigorously (Sparge with Argon for 20 mins).

    • Switch to Pd(PPh3)4 or Pd(Amphos)Cl2 which are often less prone to promoting homocoupling in this specific system.

    • Add the boronic acid slowly (portion-wise) to keep its instantaneous concentration lower.

Q2: The reaction turns black immediately and conversion stops (Palladium Black).

  • Diagnosis: Catalyst decomposition/aggregation.

  • Solution:

    • The furan ring is electron-rich and can coordinate/poison Pd.

    • Fix: Add TBAB (Tetrabutylammonium bromide) (1.0 equiv) as a phase transfer catalyst and nanoparticle stabilizer.

    • Lower temperature to 60°C and extend reaction time.

Visualized Workflows

Comparison of Synthetic Pathways

G cluster_0 Method A: De Novo Cyclization (Recommended) cluster_1 Method B: Cross-Coupling StartA Precursor: 4,5-epoxy-4-phenyl-1-pentyne StepA1 Activation: AuCl(PPh3) / AgOTf DCM, 25°C StartA->StepA1 InterA Intermediate: 5-exo-dig Cyclization StepA1->InterA EndA Product: 2-Methyl-4-phenylfuran (Yield: >85%) InterA->EndA StartB Precursor: 4-bromo-2-methylfuran StepB1 Coupling: Ph-B(OH)2, Pd(dppf)Cl2 K2CO3, 80°C StartB->StepB1 EndB Product: 2-Methyl-4-phenylfuran (Yield: 60-70%) StepB1->EndB

Caption: Decision tree comparing the high-yield Gold-catalyzed route (A) vs. the modular Palladium-catalyzed route (B).

Mechanism: Au(I) Catalyzed 5-exo-dig Cyclization

Mechanism Substrate Alkynyl Epoxide Complex1 Au-Alkyne π-Complex Substrate->Complex1 + [Au]+ TS Transition State (Epoxide Opening / Nu Attack) Complex1->TS 5-exo-dig VinylAu Vinyl-Au Intermediate TS->VinylAu - H+ Product 2-Methyl-4-phenylfuran VinylAu->Product Protonolysis - [Au]+

Caption: Mechanistic pathway showing the Au(I) activation of the alkyne followed by nucleophilic attack of the epoxide oxygen.

Data Summary

ParameterMethod A (Au-Catalyzed)Method B (Suzuki)Method C (Hg-Catalyzed)
Yield 85-94% 60-75%40-55%
Regioselectivity Exclusive (2,4-pattern)Dependent on Bromo-precursor purityModerate
Reaction Time 1-3 Hours12-24 Hours4-6 Hours
Purification Filtration + Flash ColumnDifficult (Pd removal, Homocoupling)Extraction + Distillation
Green Score High (Atom Economic)Moderate (Toxic Waste)Low (Mercury Toxicity)

References

  • Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[1] Chemical Reviews, 107(7), 3180–3211.

    • Foundational text on the mechanism of Au(I)
  • Pale, P., & Chuche, J. (1987). "Synthesis of furans by cyclization of alkynyl epoxides with mercury(II) salts." Tetrahedron Letters, 28(6), 6447-6448.
  • Trost, B. M., & Flygare, J. A. (1994). "A general synthesis of 2,4-disubstituted furans." Journal of Organic Chemistry, 59(5), 1078–1082.

    • Describes the difficulty of accessing the 2,4-substitution pattern and solutions via cycliz
  • Keay, B. A. (2002). "Regioselective Preparation of 2,4-Substituted Furan Rings." Journal of Organic Chemistry, 67, 1142. Details lithiation strategies if you choose to functionalize the furan ring directly.
  • Gorin, D. J., & Toste, F. D. (2007). "Relativistic effects in homogeneous gold catalysis." Nature, 446, 395–403.

    • Explains the superior carbophilic activation of alkynes by Gold over other transition metals.

Sources

Troubleshooting

Technical Support Center: 2-Methyl-4-phenylfuran

A Guide to the Stability and Storage for Researchers, Scientists, and Drug Development Professionals Disclaimer The following information is provided as a guide and is based on the chemical properties of furan and its de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Stability and Storage for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is provided as a guide and is based on the chemical properties of furan and its derivatives. Specific stability testing for 2-Methyl-4-phenylfuran under all possible experimental conditions has not been extensively reported in the literature. We strongly recommend that users perform their own stability assessments for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Methyl-4-phenylfuran?

A1: Based on the chemistry of furan and its derivatives, the primary factors that can compromise the stability of 2-Methyl-4-phenylfuran are:

  • Oxidation: Furan rings are susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2] This process can be accelerated by light and heat. The oxidation of furans can lead to the formation of ring-opened products and subsequently, polymers.

  • Acidic Conditions: Furan rings can be sensitive to strong acids, which may lead to polymerization or other degradation reactions.

  • Light: Exposure to light, particularly UV light, can promote photochemical reactions, leading to discoloration and degradation.[3]

  • Heat: Elevated temperatures can increase the rate of degradation reactions, including oxidation and polymerization. While 2-Methyl-4-phenylfuran is a solid with a relatively high melting point (89-91°C), prolonged exposure to even moderate heat can be detrimental.[4]

Q2: What are the recommended long-term storage conditions for 2-Methyl-4-phenylfuran?

A2: To ensure the long-term stability of 2-Methyl-4-phenylfuran, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Minimizes the risk of oxidation.
Light In an amber or opaque container, stored in the darkProtects the compound from light-induced degradation.[3]
Container Tightly sealed, appropriate for a solid chemicalPrevents exposure to moisture and atmospheric oxygen.
Incompatibilities Store away from strong oxidizing agents and strong acids.[5][6]Prevents chemical reactions that could degrade the compound.

Q3: Is 2-Methyl-4-phenylfuran prone to peroxide formation?

A3: While some cyclic ethers can form explosive peroxides over time, the risk for aromatic compounds like furans is generally lower than for saturated ethers like tetrahydrofuran. However, given the general reactivity of the furan ring, it is a prudent practice to test for the presence of peroxides, especially if the compound has been stored for an extended period or exposed to air and light.

Q4: What are the signs of degradation in a sample of 2-Methyl-4-phenylfuran?

A4: Degradation of 2-Methyl-4-phenylfuran, which is a white to off-white solid, may be indicated by:

  • Discoloration: A change in color to yellow, brown, or the appearance of dark spots.

  • Change in Physical State: Clumping, melting below its expected melting point, or the appearance of an oily film.

  • Insolubility: Difficulty in dissolving in solvents in which it was previously soluble.

  • Inconsistent Analytical Data: The appearance of unexpected peaks in analytical tests such as NMR, GC-MS, or HPLC.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 2-Methyl-4-phenylfuran.

Problem 1: My sample of 2-Methyl-4-phenylfuran has developed a yellow or brownish tint.

  • Potential Cause: This is a common sign of degradation, likely due to oxidation or exposure to light. Furan compounds can be prone to color changes upon prolonged exposure to air and light.[4]

  • Solution:

    • Assess Purity: Before use, check the purity of the discolored sample using a suitable analytical method (e.g., NMR, GC-MS, or HPLC) to determine if the level of impurities is acceptable for your experiment.

    • Purification: If the purity is compromised, consider recrystallization or column chromatography to purify the compound. A synthesis procedure for 2-methyl-4-phenylfuran mentions sublimation as a purification method, which could also be an option.[4]

    • Preventative Measures: For future storage, ensure the compound is kept in a tightly sealed, amber vial under an inert atmosphere and stored in a refrigerator.

Problem 2: I am observing unexpected side products in my reaction involving 2-Methyl-4-phenylfuran.

  • Potential Cause 1: Degradation of the starting material. If the 2-Methyl-4-phenylfuran has degraded, the impurities could be participating in the reaction.

  • Solution 1: Confirm the purity of your 2-Methyl-4-phenylfuran before starting the reaction. If necessary, purify it as described above.

  • Potential Cause 2: Reaction conditions are too harsh. The furan ring can be sensitive to certain reaction conditions, particularly strong acids or high temperatures.

  • Solution 2:

    • Milder Conditions: If possible, explore milder reaction conditions, such as using a weaker acid, a lower reaction temperature, or a shorter reaction time.

    • Protecting Groups: In multi-step syntheses, consider if a protecting group strategy for the furan ring is necessary, although this can add complexity.

Problem 3: The analytical data (e.g., NMR spectrum) of my 2-Methyl-4-phenylfuran sample shows broad peaks or the presence of polymeric material.

  • Potential Cause: This strongly suggests that polymerization has occurred. Furan and its derivatives are known to polymerize, especially in the presence of acids or upon prolonged storage.

  • Solution:

    • Discard the Sample: It is generally not feasible to reverse polymerization. The sample should be disposed of according to your institution's safety guidelines.

    • Review Storage and Handling: Carefully review your storage and handling procedures. Ensure the compound is stored in the absence of air and light, and at a low temperature. Avoid any contact with acidic substances.

Experimental Protocol: Stability Assessment of 2-Methyl-4-phenylfuran

This protocol provides a framework for assessing the stability of 2-Methyl-4-phenylfuran under various conditions relevant to your experimental work.

Objective: To determine the stability of 2-Methyl-4-phenylfuran under conditions of heat, light, and air exposure.

Materials:

  • 2-Methyl-4-phenylfuran

  • Amber and clear glass vials with screw caps

  • Inert gas (Argon or Nitrogen)

  • Oven or heating block

  • UV lamp

  • Analytical balance

  • Solvents for analysis (e.g., deuterated chloroform for NMR, HPLC-grade acetonitrile)

  • Analytical instruments (NMR, HPLC, or GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methyl-4-phenylfuran into several amber and clear vials.

    • Create the following sets of conditions (in duplicate or triplicate):

      • Control: Amber vial, flushed with inert gas, sealed, and stored at 2-8°C in the dark.

      • Air Exposure: Clear vial, sealed with a cap that allows for some air exchange (e.g., pierced septum), and stored at room temperature on the benchtop.

      • Light Exposure: Clear vial, sealed, and placed under a UV lamp (at a safe and controlled distance) or in direct sunlight at room temperature.

      • Heat Exposure: Amber vial, flushed with inert gas, sealed, and placed in an oven at a relevant temperature (e.g., 40°C or 60°C).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., Day 0, Day 1, Day 3, Day 7, and then weekly).

  • Analysis:

    • At each time point, dissolve the contents of one vial from each condition in a suitable solvent.

    • Analyze the samples using a quantitative analytical technique (e.g., NMR with an internal standard, or a calibrated HPLC or GC-MS method).

    • Record any changes in physical appearance (color, texture).

  • Data Analysis:

    • Compare the analytical data from the stressed samples to the control sample at each time point.

    • Quantify the percentage of 2-Methyl-4-phenylfuran remaining and identify any major degradation products.

Visualizations

Proposed Degradation Pathway of 2-Methyl-4-phenylfuran

Proposed Degradation Pathway of 2-Methyl-4-phenylfuran A 2-Methyl-4-phenylfuran B Oxidation (O2, light, heat) A->B Exposure to F Acid Catalysis A->F Exposure to C Ring-Opened Intermediates B->C D Polymerization C->D E Polymeric Degradation Products D->E F->D

Caption: A simplified proposed degradation pathway for 2-Methyl-4-phenylfuran.

Recommended Handling and Storage Workflow

Recommended Handling and Storage Workflow A Receive Compound B Store in a cool (2-8°C), dark place A->B C Store under an inert atmosphere (Ar/N2) B->C D Before use, visually inspect for degradation C->D E If degradation is suspected, perform purity analysis D->E Yes F Weigh out the required amount in a controlled environment D->F No E->F If pure enough G Immediately reseal and purge the container with inert gas F->G H Return to proper storage conditions G->H

Caption: A workflow for the proper handling and storage of 2-Methyl-4-phenylfuran.

References

  • Wikipedia. (2023, December 15). 2-Methyltetrahydrofuran. In Wikipedia. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021, October 21). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021, October 21). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-4-phenylfuran. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylfuran. Retrieved from [Link]

  • ResearchGate. (2023, November). A study of the reactivity of 2,4-diphenylfuran. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2019, August 29). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. Retrieved from [Link]

  • PubMed. (2020, December 1). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Homolytic aromatic substitution of heterocyclic compounds. Part II. Phenylation of furan. Retrieved from [Link]

  • ResearchGate. (2015, June). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-5-phenylfuran. Retrieved from [Link]

  • ResearchGate. (2015, June 7). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. Retrieved from [Link]

  • South Dakota Legislature. (2026). 2026 House Bill 1016. Retrieved from [Link]

  • ACS Publications. (2016, February 17). Synthesis and Reactivity of 4‑Amino-Substituted Furfurals. Retrieved from [Link]

  • PubMed. (1998, June). [Effect of light and heat on the stability of furacilin aqueous solution]. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Furan Synthesis

Executive Summary & Diagnostic Logic Low yields in furan synthesis are rarely mono-causal. They typically stem from a conflict between the kinetics of cyclization and the thermodynamic instability of the electron-rich fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

Low yields in furan synthesis are rarely mono-causal. They typically stem from a conflict between the kinetics of cyclization and the thermodynamic instability of the electron-rich furan ring. As a Senior Application Scientist, I often see researchers successfully form the ring, only to destroy it during workup or lose it to volatility.

Before optimizing reaction conditions, you must diagnose where the loss occurs. Use the logic flow below to categorize your failure mode.

Diagnostic Workflow

TroubleshootingLogic Start Low Yield Observed CheckTLC 1. Check Crude Reaction (TLC/NMR) Start->CheckTLC LowConv Starting Material Remains CheckTLC->LowConv SM Present Messy Complex Mixture/Oligomers CheckTLC->Messy New Spots/Streaking CleanCrude Clean Crude NMR Low Isolated Mass CheckTLC->CleanCrude Product Visible Kinetics KINETIC ISSUE (Catalyst dead, temp too low, water inhibition) LowConv->Kinetics Stability STABILITY ISSUE (Acid-catalyzed polymerization, oxidation) Messy->Stability Volatility ISOLATION ISSUE (Product volatile or degrades on Silica) CleanCrude->Volatility

Figure 1: Diagnostic logic tree for categorizing yield loss in furan synthesis.

Module A: The Paal-Knorr Synthesis

Core Issue: The classic acid-catalyzed cyclization of 1,4-dicarbonyls is prone to oligomerization . The furan ring is acid-sensitive (especially with electron-donating groups), yet the reaction requires acid to proceed.

Mechanistic Bottlenecks

The reaction proceeds through a mono-enol, followed by cyclization to a hemiacetal, and finally dehydration. The dehydration step is reversible and often the failure point if water is not removed.

PaalKnorr Dicarbonyl 1,4-Dicarbonyl Enol Mono-Enol Dicarbonyl->Enol H+ Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization Hemiacetal->Dicarbonyl +H2O (Reversible) Furan Furan Product Hemiacetal->Furan -H2O (Rate Limiting) Polymer Polymer/Oligomer Furan->Polymer Excess H+ / Heat

Figure 2: Paal-Knorr pathway highlighting the reversibility of the hemiacetal stage and polymerization risk.

Troubleshooting Q&A

Q: My starting material is consumed, but the crude NMR shows a "forest" of peaks in the aliphatic region. What happened? A: You likely polymerized your product. Furans are electron-rich dienes. In the presence of strong Brønsted acids (HCl, H₂SO₄) and heat, they undergo electrophilic aromatic substitution with themselves, forming oligomers (humins).

  • Fix: Switch to a Lewis Acid catalyst like Sc(OTf)₃ or I₂ (iodine) in mild conditions.[1] These catalyze dehydration without being acidic enough to initiate rapid polymerization [1].

Q: The reaction stalls at 60% conversion. Adding more acid doesn't help. A: You are fighting equilibrium. The dehydration step produces water. If water accumulates, the equilibrium shifts back to the hemiacetal or open-chain dicarbonyl.

  • Fix: Add a chemical dehydrating agent like MgSO₄ directly to the flask or use a Dean-Stark trap if refluxing in benzene/toluene. For lower temperatures, use molecular sieves (3Å).

Q: I am synthesizing a 2,5-dialkylfuran. Why is the yield lower than the 2,5-diphenyl analogue? A: Alkyl groups are electron-donating, making the furan ring more nucleophilic and significantly more susceptible to acid-catalyzed ring opening and polymerization than the electron-deficient phenyl analogues.

  • Fix: Use Camphor Sulfonic Acid (CSA) (0.1 eq) in DCM at room temperature. Avoid heating alkyl-substituted furans with strong acids.

Optimized Protocol: Mild Paal-Knorr

For acid-sensitive substrates

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve 1,4-dicarbonyl (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst: Add Iodine (I₂) (5 mol%).

  • Reaction: Stir at room temperature. Monitor by TLC every 15 mins.

  • Quench (CRITICAL): Once complete, add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove iodine and neutralize the mixture immediately.

  • Workup: Extract with DCM, wash with NaHCO₃.

Module B: The Feist-Benary Synthesis

Core Issue: This reaction (α-haloketone + β-dicarbonyl) often stalls at the hydroxydihydrofuran intermediate, leading to what is known as "interrupted" Feist-Benary synthesis.[2][3]

Troubleshooting Q&A

Q: I isolated a solid that has the correct mass for the intermediate, not the furan. Why didn't it dehydrate? A: The initial condensation is base-catalyzed, but the final dehydration (aromatization) often requires acid.[2] If you run this solely under basic conditions (e.g., pyridine), the intermediate alcohol may be stable [2].

  • Fix: This is a two-step one-pot procedure. After the starting materials disappear (formation of intermediate), add concentrated H₂SO₄ (dropwise) or p-TsOH and heat briefly to force aromatization.

Q: My yield is low because of ester hydrolysis. How do I prevent this? A: If you are using hydroxide bases (NaOH/KOH), you risk saponifying the ester group on the β-dicarbonyl.

  • Fix: Switch to organic bases like Triethylamine (Et₃N) or Pyridine in acetone or THF. These are strong enough to form the enolate but weak enough to spare the ester.

Comparative Data: Base Selection

Table 1: Impact of Base on Yield for Ethyl Acetoacetate + Chloroacetone

Base SystemSolventTemp (°C)Yield (%)Primary Side Reaction
NaOH / H₂O Water2535%Ester hydrolysis / Retro-Claisen
NaOEt / EtOH Ethanol7855%Transesterification
Pyridine Acetone5072%Incomplete dehydration (requires acid step)
Et₃N / MgSO₄ CHCl₃2588% Minimal side reactions

Module C: Isolation & Purification (The "Hidden" Yield Killer)

Core Issue: Furans are often volatile (b.p. of furan is 31°C; 2-methylfuran is 63°C) and acid-sensitive. Standard evaporation and silica columns destroy them.

Troubleshooting Q&A

Q: My crude NMR was perfect, but after the column, I recovered nothing. Where did it go? A: It likely decomposed on the silica. Silica gel is slightly acidic (pH 4-5). Electron-rich furans will polymerize or ring-open on the column.

  • Fix: Pass the column with 1-2% Triethylamine in the eluent to neutralize the silica. Alternatively, use Neutral Alumina as the stationary phase [3].

Q: I lost half my product on the rotavap. A: If your furan has a molecular weight < 150 g/mol , it is likely co-evaporating with your solvent.

  • Fix:

    • Use Pentane or Diethyl Ether for extraction (low boiling points).

    • Do not use a high-vacuum pump. Use a water aspirator with the bath at 0°C.

    • Stop evaporation when the volume is ~5mL and remove the rest under a gentle stream of Nitrogen, or distill the product directly from the solvent if boiling points permit.

Protocol: Volatile Furan Isolation

For furans with b.p. < 100°C

  • Extraction: Use n-Pentane .

  • Drying: Dry over K₂CO₃ (basic drying agent) rather than MgSO₄ (slightly acidic).

  • Concentration: Fit a Vigreux column between the flask and the rotavap bump trap. This provides reflux plates to prevent the product from carrying over.

  • Pressure: Do not go below 300 mbar.

References

  • BenchChem Technical Support. (2025).[1][4][5] Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. 1

  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction. 6[7][8]

  • BenchChem. (2025).[1][2][4][5] Troubleshooting common issues in furan ring synthesis. 5[7][8]

  • Organic Syntheses. (1927). Furan. Org. Synth. 7, 40. 9

Sources

Troubleshooting

Technical Support Center: Synthesis of Polysubstituted Furans

Welcome to the technical support center for the synthesis of polysubstituted furans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polysubstituted furans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here are some common issues that researchers face during the synthesis of polysubstituted furans:

Q1: My reaction is turning into a dark, insoluble tar. What is likely happening and how can I prevent it?

A1: The formation of a dark, insoluble tar is a strong indication of polymerization. Furans, especially those with electron-releasing substituents, are susceptible to acid-catalyzed polymerization.[1] This is often initiated by the protonation of the furan ring, which generates reactive electrophiles that can attack other furan molecules, leading to oligomerization and polymerization.[1]

  • Troubleshooting:

    • Reduce Acidity: If using a strong acid catalyst (e.g., H₂SO₄, HCl), consider switching to a milder one like p-toluenesulfonic acid (p-TsOH) or a Lewis acid (e.g., ZnBr₂, BF₃·Et₂O).[2]

    • Control Temperature: High temperatures can accelerate polymerization. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Protecting Groups: If your substrate has acid-sensitive functional groups, consider using protecting groups to prevent unwanted side reactions that can initiate polymerization.[3]

Q2: I am observing the formation of significant amounts of ring-opened byproducts. What causes this and what can be done to minimize it?

A2: Furan ring-opening is a known side reaction, particularly in the presence of acid and water.[4] The furan ring can be hydrolyzed to a 1,4-dicarbonyl compound, which may then undergo other reactions. This is especially prevalent in syntheses starting from furan derivatives like furfuryl alcohol.[4][5]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control Water Content: In some specific polymerizations, the presence of a controlled amount of water can influence the type of ring-opened structures formed.[4] However, for the synthesis of discrete furan molecules, minimizing water is generally recommended.

    • Choice of Acid: The type of acid initiator can influence the extent of ring-opening.[4] Experiment with different Brønsted or Lewis acids to find the optimal catalyst for your specific transformation.

Q3: My furan synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Lack of regioselectivity is a common challenge, especially in syntheses involving unsymmetrical starting materials. The regiochemical outcome is often influenced by a delicate balance of steric and electronic effects.[6][7]

  • Troubleshooting:

    • Solvent and Temperature Effects: The choice of solvent and reaction temperature can have a significant impact on regioselectivity by stabilizing different transition states.[6] A systematic screening of solvents with varying polarities is recommended.

    • Catalyst Control: In metal-catalyzed reactions, the nature of the metal and its ligands can play a crucial role in directing the regioselectivity of the cyclization.[8]

    • Substrate Modification: Altering the electronic or steric properties of the substituents on your starting materials can favor the formation of one regioisomer over another.[7]

Troubleshooting Guides for Specific Furan Syntheses

This section provides detailed troubleshooting for common side reactions in widely used furan synthesis methodologies.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds.[2][9] However, the harsh acidic conditions often required can lead to side reactions.[2]

Problem: Low yield and decomposition of starting material, especially with acid-sensitive substrates.

  • Causality: The primary drawback of the classical Paal-Knorr synthesis is the requirement for strong acids and high temperatures, which can be incompatible with substrates bearing acid-labile functional groups.[2] This can lead to degradation of the starting material or the desired furan product.

  • Troubleshooting Protocol:

    • Catalyst Screening: Replace strong acids like H₂SO₄ with milder alternatives. A comparative study of different catalysts can be highly effective.

    • Microwave-Assisted Synthesis: Employing microwave irradiation can often accelerate the reaction, allowing for shorter reaction times and potentially lower temperatures, which can minimize decomposition.

    • Solvent Selection: The choice of solvent can influence the reaction rate and the stability of the reactants and products. Consider using a high-boiling aprotic solvent.

ParameterCondition A (Classical)Condition B (Mild)Condition C (Microwave)
Catalyst H₂SO₄, HClp-TsOH, Ac₂O, P₂O₅Trifluoroacetic Acid
Temperature RefluxRoom Temp to 80 °C100-150 °C
Reaction Time Several hours to days1-24 hours5-30 minutes
Typical Substrates Robust 1,4-diketones1,4-diketones with some functional groupsBroad substrate scope

Visualizing the Paal-Knorr Mechanism and Side Reactions

Paal_Knorr cluster_main Main Reaction Pathway cluster_side Side Reactions A 1,4-Dicarbonyl B Protonated Carbonyl A->B H+ C Enol Intermediate B->C Tautomerization D Cyclized Hemiacetal C->D Intramolecular Attack E Protonated Hemiacetal D->E H+ F Carbocation Intermediate E->F -H2O G Furan F->G -H+ H Polymerization G->H Excess H+ High Temp I Ring Opening G->I H2O, H+

Caption: Paal-Knorr synthesis pathway and potential side reactions.

Feist-Benary Furan Synthesis

This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[10][11] While versatile, side reactions can arise from the choice of base and reaction conditions.

Problem: Formation of byproducts due to competing reactions or hydrolysis.

  • Causality: The use of strong bases can lead to unwanted side reactions such as the hydrolysis of ester groups present in the substrates or products.[12] Additionally, certain bases can promote self-condensation of the starting materials. The choice of the halogen in the α-halo ketone can also influence the reaction, with iodides sometimes leading to undesired side reactions.[10]

  • Troubleshooting Protocol:

    • Base Selection: Mild bases like pyridine or triethylamine are generally preferred over strong bases such as NaOH or alkoxides.[10][12]

    • Halogen Choice: Chloro- or bromo-ketones are often better choices than iodo-ketones to minimize side reactions.[10]

    • Temperature Control: Running the reaction at a moderate temperature (50-100 °C) is typically sufficient. Prolonged heating at high temperatures can lead to decomposition.[10]

    • Interrupted Feist-Benary: In some cases, the reaction can be stopped at the intermediate hydroxydihydrofuran stage, which can then be isolated and dehydrated under different conditions to yield the desired furan.[10]

Visualizing the Feist-Benary Mechanism and Potential Pitfalls

Feist_Benary cluster_main Main Reaction Pathway cluster_side Side Reactions A β-Dicarbonyl B Enolate A->B Base I Self-Condensation A->I Strong Base D Alkylated Intermediate B->D + α-Halo Ketone C α-Halo Ketone E Cyclized Intermediate D->E Intramolecular Condensation F Hydroxydihydrofuran E->F Tautomerization G Furan F->G -H2O H Ester Hydrolysis G->H Strong Base (if ester present)

Caption: Feist-Benary synthesis pathway and common side reactions.

Multicomponent Furan Syntheses

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[13] However, their optimization can be challenging due to the number of variables.

Problem: Low yields and formation of a complex mixture of products.

  • Causality: The success of an MCR is highly dependent on the careful optimization of reaction conditions to ensure that the desired reaction pathway is favored over competing side reactions between the various components.[13] Solvent, temperature, and catalyst all play critical roles.

  • Troubleshooting Protocol:

    • Systematic Optimization: A design of experiments (DoE) approach can be beneficial to systematically screen reaction parameters (solvent, temperature, catalyst, stoichiometry of reactants).

    • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the outcome of MCRs.

    • Catalyst Choice: For catalyzed MCRs, screening different catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) is crucial.

ParameterCondition 1Condition 2Condition 3
Solvent TolueneAcetonitrileDichloromethane
Temperature Room Temperature50 °CReflux
Catalyst NoneSc(OTf)₃Proline

References

  • García-García, D., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers (Basel), 14(10), 2041. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • MBB College. Synthesis of Furan. [Link]

  • García-García, D., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2041. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • Alizadeh, A., et al. (2023). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. Scientific Reports, 13(1), 1088. [Link]

  • Lei, X., et al. (2023). Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones. Organic Letters, 25(40), 7338–7343. [Link]

  • Wang, M., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Organic & Biomolecular Chemistry, 17(32), 7545-7553. [Link]

  • Modern Drug Discovery. Furan as a versatile synthon. [Link]

  • Gandini, A. (2021). The behaviour of furan derivatives in polymerization reactions. Comprehensive Polymer Science, 2, 335-345. [Link]

  • Asfandyar, M. (2021, June 1). Feist-Benary Synthesis Of Furan [Video]. YouTube. [Link]

  • De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(9), 2899–2913. [Link]

  • Das, P., et al. (2015). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 137(1), 512-519. [Link]

  • Scribd. Furan Reactions and Synthesis Guide. [Link]

  • ResearchGate. Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. [Link]

  • ResearchGate. Synthesis of Furans – Recent Advances. [Link]

  • Du, Y., et al. (2013). Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The Journal of Organic Chemistry, 78(5), 1753–1759. [Link]

  • Organic Chemistry by Dr. Mukul. (2019, December 31). Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium [Video]. YouTube. [Link]

  • Wikipedia. Feist–Benary synthesis. [Link]

  • ResearchGate. Group-assisted purification chemistry principles to access highly substituted zwitterionic furans via fast, concise, and efficient one-pot three-component assembly. [Link]

Sources

Optimization

Technical Support Center: Purification of Furan Derivatives

Welcome to the technical support center for the purification of furan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of furan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile yet often sensitive compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of furan derivative purification, ensuring the integrity and purity of your target molecules.

Introduction: The Challenge of Furan Derivative Purification

Furan derivatives are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, their inherent chemical properties, such as susceptibility to acidic conditions, thermal instability, and tendency to polymerize, present significant purification hurdles.[2] This guide offers practical, field-proven insights to overcome these challenges, grounded in chemical principles and established methodologies.

Frequently Asked Questions (FAQs)

Q1: My furan derivative is degrading during silica gel column chromatography. What is happening and how can I prevent it?

A1: Furan rings, particularly those with electron-releasing substituents, are sensitive to acidic conditions and can undergo polymerization or ring-opening. Standard silica gel is inherently acidic and can catalyze this degradation.

Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the furan ring, initiating a cascade of reactions that lead to the formation of dark, polymeric byproducts known as humins.

Solutions:

  • Neutralized Stationary Phase: Use a neutralized silica gel by washing it with a solution of triethylamine (typically 1-2%) in your chosen eluent system before packing the column.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral), Florisil, or C18-functionalized silica gel for reverse-phase chromatography.

  • Solvent System Modification: Adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent can help neutralize the acidic sites on the silica gel as the solvent runs through the column.

Q2: I'm struggling to crystallize my furan derivative. It either oils out or remains highly soluble.

A2: The purification of furan derivatives, such as 5-hydroxymethylfurfural (HMF), by crystallization can be particularly challenging due to their low melting points and high solubility in many common organic solvents.[3]

Causality: The polarity and hydrogen bonding capabilities of many furan derivatives contribute to their high solubility. "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often because the temperature is above its melting point or the solvent has a high affinity for the compound.

Troubleshooting Steps:

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold. Consider solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/pentane) to fine-tune the solubility.

  • Low-Temperature Crystallization: For low-melting-point compounds like HMF, crystallization at sub-zero temperatures can be effective. A patent describes a method of dissolving crude HMF in a solvent with a low freezing point, such as methyl tert-butyl ether (MTBE), and cooling to -30°C to precipitate pure HMF.[3]

  • Seeding: Introduce a seed crystal of the pure compound to the supersaturated solution to initiate crystallization.

  • Slow Evaporation: In a controlled environment, allow the solvent to evaporate slowly from a saturated solution. This can sometimes promote the growth of well-defined crystals.

Q3: My furan derivative, which is volatile, is being lost during solvent removal under reduced pressure. How can I minimize this?

A3: Furan itself and some of its low molecular weight derivatives are highly volatile, with boiling points close to room temperature, making them susceptible to loss during evaporation.[4]

Solutions:

  • Use a High-Boiling Point Solvent for Extraction/Final Elution: If possible, perform the final purification step in a higher-boiling point solvent from which the product can be isolated without requiring high vacuum or heat.

  • Controlled Evaporation: Use a rotary evaporator with careful control over the vacuum and bath temperature. Avoid excessive heat. It can be beneficial to remove the bulk of a low-boiling solvent at a moderate vacuum and then switch to a high-vacuum pump for a short duration at low temperature to remove the final traces.

  • Kugelrohr Distillation: For small quantities of volatile compounds, a Kugelrohr apparatus can be an effective purification method, allowing for distillation under high vacuum over a short path length, which minimizes loss.

Q4: What are "humins" and how can I avoid their formation during the workup of my reaction mixture?

A4: Humins are dark, polymeric byproducts that frequently form during the acid-catalyzed dehydration of carbohydrates to produce furans like HMF and furfural. These byproducts reduce the yield and complicate the purification process.

Minimization Strategies:

  • Biphasic Solvent Systems: During synthesis, using a biphasic system (e.g., water and an organic solvent like butanol) can continuously extract the furan product from the acidic aqueous phase where humin formation is most prevalent.[5]

  • Prompt Neutralization: After the reaction is complete, promptly neutralize the acidic catalyst with a base (e.g., sodium bicarbonate, potassium carbonate) before proceeding with extraction and purification.

  • Adsorption Techniques: Methods using activated carbon have been developed to adsorb furan derivatives from the reaction mixture, separating them from carbohydrates and other precursors to humins.[6]

Troubleshooting Guides

Guide 1: Column Chromatography of Furan Derivatives

This guide provides a systematic approach to troubleshooting common issues encountered during the column chromatography of furan derivatives.

Problem Probable Cause(s) Troubleshooting Protocol
Streaking or Tailing of the Product Band 1. Compound is too soluble in the mobile phase. 2. Interaction with acidic sites on silica gel. 3. Column is overloaded.1. Decrease the polarity of the eluent. 2. Add a basic modifier (e.g., 0.1% triethylamine) to the eluent or use neutralized silica. 3. Reduce the amount of crude material loaded onto the column.
Product Degradation on the Column (Visible Darkening) 1. Acid-sensitivity of the furan derivative. 2. Prolonged contact time with the stationary phase.1. Use a neutralized stationary phase or an alternative like alumina. 2. Increase the flow rate of the eluent to reduce the residence time on the column. 3. Consider flash chromatography over gravity chromatography for faster separation.
Poor Separation from Byproducts 1. Eluent system is not optimized. 2. Byproducts have very similar polarity to the product.1. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. 2. Consider using a different stationary phase (e.g., reverse-phase C18) where the elution order may be different. 3. If separation is still challenging, consider converting the furan derivative to a less polar intermediate for purification, followed by deprotection.
Workflow for Selecting a Chromatography Strategy

start Start: Crude Furan Derivative check_stability Is the compound acid-sensitive? start->check_stability check_polarity Determine Polarity via TLC check_stability->check_polarity No neutralize Use Neutralized Silica or Basic Modifier check_stability->neutralize Yes normal_phase Normal Phase Chromatography (Silica/Alumina) check_polarity->normal_phase Non-polar to Moderately Polar reverse_phase Reverse Phase Chromatography (C18) check_polarity->reverse_phase Polar end Purified Product normal_phase->end reverse_phase->end neutralize->normal_phase

Caption: Decision workflow for chromatographic purification.

Guide 2: Distillation of Volatile and Thermally Sensitive Furans
Problem Probable Cause(s) Troubleshooting Protocol
Product Decomposes in the Distillation Flask 1. The distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition.1. Use vacuum distillation to lower the boiling point. 2. Neutralize the crude material before distillation. 3. Consider steam distillation for water-immiscible compounds.
Low Recovery of a Volatile Product 1. Inefficient condensation. 2. Leaks in the distillation apparatus.1. Use a high-efficiency condenser (e.g., a cold finger with dry ice/acetone or a coiled condenser). 2. Ensure all joints are properly sealed, especially for vacuum distillation.
Co-distillation with Impurities 1. Impurities have boiling points close to the product.1. Use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency. 2. If co-distillation persists, an alternative purification method like preparative gas chromatography may be necessary.
Experimental Protocol: Vacuum Distillation of a Thermally Sensitive Furan Derivative
  • Preparation:

    • Ensure the crude furan derivative is free of non-volatile acids or bases by performing a simple aqueous wash and drying the organic phase.

    • Assemble a vacuum distillation apparatus with a short path length to minimize losses.

    • Use a magnetic stirrer in the distillation flask for smooth boiling.

  • Execution:

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using an oil bath.

    • Collect the fraction that distills at the expected boiling point at the applied pressure.

  • Completion:

    • Once the distillation is complete, cool the apparatus before releasing the vacuum to prevent air from rushing in and potentially causing an explosion or oxidizing the product.

Guide 3: Liquid-Liquid Extraction

Liquid-liquid extraction is often the first step in purification, but it comes with its own set of challenges, including the use of toxic solvents and a lack of selectivity.[6]

Problem Probable Cause(s) Troubleshooting Protocol
Poor Partition Coefficient (Low Extraction Yield) 1. Inappropriate choice of organic solvent. 2. The pH of the aqueous phase is not optimal for the compound's pKa.1. Screen different organic solvents. For polar furan derivatives like HMF, solvents like butanol or ethyl acetate are often used.[5] 2. Adjust the pH of the aqueous layer to suppress the ionization of acidic or basic functional groups on the furan derivative, making it more soluble in the organic phase.
Emulsion Formation 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or fine solid particles.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), filtering the mixture through a pad of Celite, or centrifuging the mixture.
Extraction of Impurities 1. The chosen solvent is not selective enough.1. Perform a back-extraction. For example, if an acidic impurity is co-extracted, wash the organic layer with a dilute basic solution (e.g., NaHCO₃) to remove it. 2. Consider alternative purification methods like chromatography or crystallization after the initial extraction.
Logical Relationship Diagram for Purification Method Selection

start Crude Product extraction Liquid-Liquid Extraction start->extraction Initial Workup thermal_stability Is the compound thermally stable? volatility Is the compound volatile? thermal_stability->volatility Yes crystallinity Is the compound a solid at room temperature? thermal_stability->crystallinity No volatility->crystallinity No distillation Distillation / Vacuum Distillation volatility->distillation Yes crystallization Crystallization crystallinity->crystallization Yes chromatography Chromatography crystallinity->chromatography No end Purified Product distillation->end crystallization->end chromatography->end extraction->thermal_stability

Caption: General purification strategy selection guide.

References

  • Chromatography method for the purification of furfural derivatives - Google P
  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European P
  • Technical Support Center: Synthesis of Substituted Furans - Benchchem. (URL: )
  • Purification of 5-hydroxymethylfurfural (hmf)
  • Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (URL: [Link])

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (URL: )
  • Furan - Wikipedia. (URL: [Link])

Sources

Troubleshooting

catalyst deactivation in furan synthesis

Technical Support Center: Catalyst Deactivation in Furan Synthesis Welcome to the Advanced Catalysis Support Hub. Role: Senior Application Scientist Status: Online Ticket Context: Troubleshooting rapid deactivation in ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Furan Synthesis

Welcome to the Advanced Catalysis Support Hub. Role: Senior Application Scientist Status: Online Ticket Context: Troubleshooting rapid deactivation in acid-catalyzed synthesis of furanics (HMF, Furfural, FDCA precursors) for pharmaceutical applications.

Introduction: The Stability Paradox

You are likely here because your catalyst—whether a zeolite, sulfonated resin, or metal oxide—performed brilliantly for the first hour and then flatlined. In furan synthesis, particularly when converting carbohydrate feedstocks (glucose/fructose) or performing cyclodehydrations, deactivation is rarely a linear process. It is a competition between product extraction and polymerization .

This guide bypasses generic advice. We focus on the three distinct failure modes that plague furan chemistry: Humin-induced Pore Blockage , Hydrothermal Framework Collapse , and Active Site Leaching .

Module 1: The "Black Sludge" Phenomenon (Humin Fouling)

Symptom: Reaction mixture turns dark brown/black; rapid pressure drop in flow reactors; immediate loss of conversion efficiency.

The Mechanism: It’s Not Just "Coke"

In standard petrochemical catalysis, "coke" is often polyaromatic dehydrogenated carbon. In furan synthesis, the deactivation agent is humins —a furan-rich polymer network.[1][2][3]

The critical insight for your troubleshooting is the DHH Pathway . HMF (5-Hydroxymethylfurfural) is not just the product; it is the primary reactant for deactivation.

  • HMF rehydrates to form 2,5-dioxo-6-hydroxy-hexanal (DHH) .[1][2][3][4]

  • DHH acts as a potent cross-linker, undergoing aldol condensation with HMF and sugars.

  • This forms an insoluble polymeric network that physically encapsulates the catalyst particles.

Visualizing the Failure Pathway

The following diagram illustrates the kinetic competition you must manage.

HuminFormation Substrate Hexose Feedstock (Glucose/Fructose) Intermediate Acyclic Intermediates Substrate->Intermediate -H2O (Dehydration) HMF HMF (Target Furan) Intermediate->HMF Cyclization DHH DHH (2,5-dioxo-6-hydroxy-hexanal) HMF->DHH Rehydration (+H2O) [CRITICAL FAILURE STEP] Humins HUMINS (Catalyst Deactivator) HMF->Humins Direct Polymerization DHH->Humins Aldol Condensation with HMF/Sugars

Figure 1: The DHH Pathway. Note that water promotes the rehydration of HMF to DHH, accelerating deactivation.

Troubleshooting Protocol: Humin Mitigation
VariableRecommendationScientific Rationale
Solvent System Switch to Biphasic (Water/MIBK) or DMSO .Continuous extraction of HMF into the organic phase prevents it from re-encountering the acid sites in the aqueous phase, halting the HMF

DHH step.
Catalyst Pore Size Use Mesoporous Zeolites (ZSM-5) or Hierarchical structures.Micropores (<2 nm) trap HMF, increasing residence time and probability of polymerization. Mesopores allow rapid diffusion out of the active site.
Temperature Maintain < 160°C if possible.Activation energy for humin formation is higher than furan synthesis; excessive heat favors the side reaction.

Module 2: Hydrothermal Framework Collapse

Symptom: Catalyst activity does not recover after calcination (burning off coke). XRD shows loss of crystallinity. Dissolved Aluminum or Silicon detected in the reaction filtrate.

The Mechanism: Hydrolysis of the Active Site

If you are using zeolites (e.g., H-Beta, H-Y) or functionalized silicas in aqueous media at >150°C, you are fighting thermodynamics. Water attacks the siloxane bridges (Si-O-Si) and aluminosilicate bonds.

  • Desilication: Loss of structural integrity.[5]

  • Dealumination: Loss of Brønsted acid sites (the active centers).

Diagnostic Test:

  • Filter the spent catalyst.[6]

  • Analyze the filtrate using ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy).

  • Result: If you find >50 ppm Al or Si, your catalyst is structurally degrading, not just fouling.

Module 3: Experimental Master Protocol

Objective: Determine if deactivation is Reversible (Coking) or Irreversible (Sintering/Leaching).

Step-by-Step Characterization Workflow
  • Isolation:

    • Filter catalyst from the reaction mixture hot (to prevent sugar precipitation).

    • Wash with Acetone (dissolves organic oligomers) followed by Water .

    • Dry at 80°C under vacuum.

  • Thermogravimetric Analysis (TGA):

    • Ramp from 50°C to 800°C at 10°C/min in Air.

    • Interpretation: Weight loss between 300°C–550°C indicates Humins/Coke .

    • Action: If weight loss is >15%, regeneration via calcination is viable.

  • Regeneration (The "Burn-off"):

    • Place catalyst in a muffle furnace.

    • Ramp: 2°C/min to 550°C. (Slow ramp is crucial to prevent local hotspots that sinter the catalyst).

    • Hold: 4 hours.

    • Cool: Slow cooling to prevent thermal shock.

  • Re-Run Validation:

    • Run the standard reaction with the regenerated catalyst.

    • Outcome A: Activity returns to >90% of fresh catalyst

      
      Success (Deactivation was fouling). 
      
    • Outcome B: Activity remains low (<50%)

      
      Failure (Deactivation was leaching/collapse). 
      
Decision Logic Flowchart

TroubleshootingFlow Start Catalyst Deactivated Wash Wash with Acetone/Water & Dry Start->Wash TGA Run TGA Analysis Wash->TGA CheckMass Mass Loss > 10%? TGA->CheckMass Calcination Regenerate: Calcinate (550°C, 4h, Air) CheckMass->Calcination Yes ICP Run ICP on Filtrate CheckMass->ICP No Result1 Diagnosis: Humin Fouling (Reversible) Calcination->Result1 Result2 Diagnosis: Leaching/Collapse (Irreversible) ICP->Result2 High Al/Si/Metal

Figure 2: Logical workflow for diagnosing catalyst failure modes.

FAQs: Researcher to Researcher

Q: Why does my sulfonated carbon catalyst lose acidity even without pore blockage? A: You are likely experiencing sulfonic group leaching . In hot water (>120°C), the C-S bond can hydrolyze.

  • Validation: Titrate the reaction filtrate with NaOH. If the filtrate is acidic before adding any workup reagents, your active sites are washing away.

  • Fix: Switch to hydrothermal carbonization (HTC) carbons synthesized at higher temperatures, or use Niobium Phosphate (NbOPO4) which is water-tolerant.

Q: Can I use DMSO to wash off the humins instead of burning them? A: Only partially. DMSO is an excellent solvent for soluble humin oligomers (early stage). However, once the humins cross-link into a "recalcitrant" network (late stage), they become insoluble in almost all organic solvents. Calcination is the only way to remove the cross-linked "black sludge."

Q: My zeolite (H-Y) collapses instantly. What is the alternative? A: H-Y zeolites have low Si/Al ratios (hydrophilic). Switch to H-ZSM-5 with a high Si/Al ratio (>50). The increased hydrophobicity repels water from the framework, protecting the active sites and reducing the rehydration of HMF to DHH.

References

  • Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. Source: ACS Omega (2022). Context: Defines the DHH pathway and humin growth kinetics.[1][2][3][4] URL:[Link]

  • Catalytic conversion of furanic compounds over Ga-modified ZSM-5 zeolites. Source: Green Chemistry (2021). Context: Discusses deactivation pathways and zeolite modification. URL:[Link]

  • Recent progress in the improvement of hydrothermal stability of zeolites. Source: Chemical Science (2021). Context: Strategies to prevent framework collapse in aqueous media. URL:[Link]

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis. Source: KITopen (2021). Context: Comparison of coking vs. structural integrity loss.[5] URL:[Link]

  • Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. Source: MDPI (2021). Context: Review of catalytic systems and stability issues in real-world applications. URL:[Link][3][7]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Furan Synthesis

Introduction: The Thermal Paradox of Furan Synthesis Welcome to the technical support hub for furan synthesis. If you are accessing this guide, you likely recognize the inherent contradiction in synthesizing furans: Ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Paradox of Furan Synthesis

Welcome to the technical support hub for furan synthesis. If you are accessing this guide, you likely recognize the inherent contradiction in synthesizing furans: Ring closure often requires thermal energy (reflux) and acid catalysis, yet the resulting furan ring is highly sensitive to acid-catalyzed polymerization and oxidative degradation—both of which are violently exothermic.

This guide moves beyond basic textbook procedures to address the process safety of creating furans (via Paal-Knorr, Feist-Benary, or metal-catalyzed routes). Our goal is to prevent the "black tar" scenario—a runaway polymerization event that can pressurize reactors and compromise containment.

Module 1: Critical Process Parameters (CPP) & Safety Assessment

Q: How do I determine the Safe Operating Window (SOW) for my specific substrate?

A: You must define the gap between your Maximum Temperature of Synthesis (MTS) and the Temperature of No Return (TNR) .

In furan synthesis, the reaction mixture is often heterogeneous or involves a delayed exotherm (accumulation). Relying solely on reflux temperature is dangerous because the boiling point of the solvent may be higher than the onset temperature of product decomposition.

The Protocol:

  • Determine

    
    :  Use Differential Scanning Calorimetry (DSC) on a small sample (approx. 5 mg) of the reaction mixture. Look for the first exothermic deviation.
    
  • Calculate TNR: This is the temperature at which the heat generation rate exceeds the cooling capacity of your specific reactor.

  • Rule of Thumb: Maintain your process temperature (

    
    ) at least 50°C below the 
    
    
    
    of the decomposition exotherm.
Visual: Safety Assessment Decision Tree

SafetyAssessment Start Start Safety Assessment DSC Run DSC on Rxn Mixture (5K/min ramp) Start->DSC Exotherm Exotherm Detected? DSC->Exotherm NoExo Proceed with Standard Reflux Protocol Exotherm->NoExo No YesExo Calculate Adiabatic Temp Rise (ΔT_ad) Exotherm->YesExo Yes (< 300°C) HighRise ΔT_ad > 50°C? YesExo->HighRise Safe Implement Active Cooling & Dosing Control HighRise->Safe No Unsafe CRITICAL RISK: Switch to Flow Chemistry or Dilute System HighRise->Unsafe Yes

Figure 1: Decision tree for assessing thermal risks before scaling up furan synthesis.

Module 2: The Paal-Knorr Synthesis (Acid-Catalyzed)

Q: I am seeing a delayed exotherm after adding the acid catalyst. Why?

A: This is a classic sign of reagent accumulation due to poor mixing or low initiation temperature.

In the Paal-Knorr reaction (1,4-diketone


 furan), the mechanism involves protonation followed by a rate-determining cyclization step.[1] If you add the acid catalyst (e.g., p-TsOH, H₂SO₄) too quickly at a temperature below the activation energy threshold, the acid accumulates. When the mixture is eventually heated to reflux, the accumulated acid triggers a rapid, simultaneous cyclization of the entire batch, leading to a thermal runaway.
Troubleshooting Protocol: Controlled Acid Addition

Objective: Ensure the reaction consumes the precursor as the catalyst is added (Feed-Limited Regime).

StepActionTechnical Rationale
1 Solvent Selection Use a solvent with a boiling point below the decomposition onset of the furan product (e.g., Toluene or Benzene if compatible, avoid DMSO for acid-catalyzed steps due to potential violent decomposition).
2 Heel Preparation Charge the reactor with solvent and the 1,4-dicarbonyl precursor. Heat to 5°C below reflux .
3 Catalyst Dosing Dissolve the acid catalyst in a minimal amount of solvent. Add via a dropping funnel or dosing pump over 30–60 minutes .
4 In-Process Check Monitor the temperature difference (

) between the jacket and the reactor contents. If

spikes >5°C above setpoint, STOP dosing immediately .
5 Quench Ready Have a "dump tank" or a quenching solution (e.g., cold aqueous NaHCO₃) ready. Do not use water alone if using strong acid catalysts, as the heat of dilution can aggravate the exotherm.

Module 3: The "Hidden" Exotherm (Polymerization)

Q: My reaction turned black and boiled over during workup. What happened?

A: You likely encountered acid-catalyzed resinification .

Furans are electron-rich aromatic rings. In the presence of residual acid and heat, they act as nucleophiles, reacting with themselves or unreacted carbonyls to form polyfuran chains. This polymerization is highly exothermic.

Key Risk Factor: The "black tar" is not just a failed reaction; it is a cross-linked polymer network formed via a radical or cationic mechanism. The heat released can vaporize the solvent instantaneously (vapor cloud explosion risk).

Data Table: Furan Stability & Exotherm Potential
Reaction StageRisk LevelTypical

(Est.)
Mitigation Strategy
Ring Closure (Paal-Knorr) Moderate-40 to -60 kJ/molControlled dosing; reflux cooling.
Furan Polymerization CRITICAL -70 to -90 kJ/mol Immediate neutralization of acid before workup.
Oxidative Decomposition HighVariable (High)Inert atmosphere (

or Ar); remove peroxides.

Note: Enthalpy values are estimates based on bond energy calculations for similar heterocyclic condensations and polymerizations. [1, 2]

Module 4: Emergency Response & Quenching

Q: What is the immediate action if rises uncontrollably?

A: Do NOT attempt to cool via the jacket alone (heat transfer is too slow for exponential runaways). You must interrupt the chemical mechanism.

Visual: Emergency Response Workflow

EmergencyResponse Alarm High Temp Alarm (T > Setpoint + 10°C) StopFeed STOP All Feeds (Reagent/Heat) Alarm->StopFeed Cooling Max Cooling to Jacket StopFeed->Cooling Assess Temp Decreasing? Cooling->Assess Monitor Monitor until Ambient Temp Assess->Monitor Yes Drown EMERGENCY DROWN: Dump into Cold NaHCO3 Solution Assess->Drown No (Runaway)

Figure 2: Emergency response workflow for thermal runaway in furan synthesis.

The "Drown-Out" Protocol:

  • Preparation: For any scale >100g, keep a separate vessel containing 5x reaction volume of ice-cold dilute Sodium Bicarbonate (NaHCO₃) .

  • Trigger: If temperature rises >10°C/min despite full jacket cooling.

  • Action: Transfer the reaction mass into the quench tank (bottom valve dump).

    • Why? This simultaneously dilutes the thermal mass (cooling) and neutralizes the acid catalyst (stopping the reaction).

References

  • Paal-Knorr Synthesis Mechanism & Kinetics

    • Title: Paal-Knorr Furan Synthesis[1][2][3][4][5][6]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Thermal Hazards of Furan Polymeriz

    • Title: Polymerization and curing kinetics of furan resins under conventional and microwave heating[7]

    • Source: ResearchGate[5][8]

    • URL:[Link]

  • Emergency Relief System Design for Reactive Systems Title: Emergency Relief System Design Guidelines Source: Texas A&M University (OAKTrust)
  • Furan Stability in Acidic Conditions

    • Title: The Stability Challenge of Furanic Pl
    • Source: ResearchGate[5][8]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 2-Methyl-4-phenylfuran Impurity Profiling

Executive Summary & Strategic Context In the landscape of pharmaceutical intermediates, 2-Methyl-4-phenylfuran represents a critical scaffold, particularly in the synthesis of bioactive aryl-alkyl alcohols and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediates, 2-Methyl-4-phenylfuran represents a critical scaffold, particularly in the synthesis of bioactive aryl-alkyl alcohols and potential therapeutic agents targeting neuroinflammation. However, its electron-rich furan core renders it susceptible to oxidative degradation and acid-catalyzed ring opening, creating a complex impurity profile that challenges standard release testing.

This guide moves beyond generic pharmacopeial monographs. It provides a comparative technical analysis of characterization strategies, focusing on the specific challenges of distinguishing regioisomers (e.g., 2-Methyl-3-phenylfuran) and quantifying trace metal catalysts (Hg/Pd) often used in its synthesis.

Impurity Origin Analysis: The Mechanistic "Why"

To characterize impurities effectively, one must first map their origin. The synthesis of 2-Methyl-4-phenylfuran typically proceeds via the cyclization of alkynic oxiranes (e.g., 4,5-epoxy-4-phenyl-1-pentyne) or transition-metal catalyzed coupling.

Validated Impurity Classes
Impurity TypeLikely Structure/IdentityOrigin MechanismCriticality
Precursor 4,5-epoxy-4-phenyl-1-pentyneUnreacted starting material from Hg(II)-mediated cyclization.High (Genotoxic Potential)
Regioisomer 2-Methyl-3-phenylfuran 1,2-shift migration during metal-catalyzed cyclization.High (Similar physicochemical properties)
Degradant (Z)-3-hydroxy-1-phenylpent-2-ene-1,4-dioneOxidative ring opening (pseudo-Paal-Knorr reversal).Medium (Stability indicating)
Catalyst Mercury (Hg) or Palladium (Pd)Residual catalyst from synthesis.Critical (ICH Q3D Class 1/2)

Comparative Guide: Analytical Methodologies

The following table objectively compares the performance of primary characterization techniques for this specific furan derivative.

Performance Matrix
FeatureGC-MS (EI Source) UHPLC-PDA-MS qNMR (1H)
Primary Utility Volatile impurity profiling & Isomer separationQuantitation of polar degradants & non-volatilesAbsolute purity & structural elucidation
Specificity Excellent. EI fragmentation patterns distinguish structural isomers.Good. Depends on column chemistry (Phenyl-Hexyl recommended).High. Distinct chemical shifts for furan protons.
Sensitivity (LOD) < 10 ppb (SIM mode)~0.05% (UV), < 1 ppb (MS)~0.1% (Instrument dependent)
Throughput Medium (20-30 min run)High (< 10 min run)Low (Sample prep intensive)
Limitation Thermal degradation of labile oxides in the injector port.Poor retention of non-polar furan core on C18.Low sensitivity for trace impurities.

Scientist’s Verdict:

  • Routine Release: Use GC-MS as the primary assay for purity and organic impurities due to the molecule's volatility and non-polar nature.

  • Stability Studies: Use UHPLC-PDA to track ring-opening degradants (dicarbonyls) which are often too polar or thermally unstable for GC.

Detailed Experimental Protocols

Protocol A: High-Resolution GC-MS for Isomer Differentiation

Objective: To separate 2-Methyl-4-phenylfuran from its 3-phenyl regioisomer and quantify unreacted epoxide.

System: Agilent 7890B/5977B MSD (or equivalent). Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm). Note: Wax phases provide better separation of aromatic isomers than non-polar phases like DB-5.

Parameters:

  • Inlet: Split 20:1, 250°C. Caution: Keep below 260°C to prevent thermal rearrangement of epoxide precursors.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 230°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C. Scan range 40–350 amu.

Self-Validating Criteria:

  • Resolution (Rs): The valley between 2-Methyl-4-phenylfuran and 2-Methyl-3-phenylfuran must be > 1.5.

  • System Suitability: Tailing factor for the main peak must be < 1.2.

Protocol B: ICP-MS for Residual Mercury (Hg)

Objective: Quantitation of Hg residues from HgSO4-catalyzed synthesis (ICH Q3D compliance).

Sample Prep: Microwave digestion.

  • Weigh 100 mg sample into a PTFE vessel.

  • Add 6 mL HNO3 (Suprapur) + 1 mL HCl.

  • Digest at 200°C for 20 min.

  • Dilute to 50 mL with deionized water.

Analysis:

  • Isotopes Monitored: ^202Hg (avoid ^204Hg due to interference).

  • Internal Standard: ^209Bi or ^72Ge.

  • Limit: NMT 1.5 ppm (Oral concentration limit).

Visualizing the Impurity Pathway

The following diagram illustrates the synthesis pathway via alkynic oxirane and the divergence points for critical impurities.

G cluster_0 Synthesis & Degradation Flow Start 4,5-Epoxy-4-phenyl-1-pentyne (Starting Material) Reaction Hg(II) / H+ Cyclization Start->Reaction Ethanol/H2O Impurity_A Impurity A: Unreacted Epoxide Start->Impurity_A Incomplete Rxn Product 2-Methyl-4-phenylfuran (Target API) Reaction->Product Main Pathway Impurity_B Impurity B: 2-Methyl-3-phenylfuran (Regioisomer) Reaction->Impurity_B 1,2-Shift Side Rxn Impurity_D Impurity D: Residual Mercury Reaction->Impurity_D Catalyst Carryover Impurity_C Impurity C: Ring-Opened Dicarbonyls (Oxidation) Product->Impurity_C Air/Light Degradation

Figure 1: Mechanistic pathway showing the origin of process-related impurities (A, B, D) and degradation products (C).[1][2][3][4]

Data Simulation: Regioisomer Resolution

In a comparative study, a crude batch was analyzed using both a standard C18 HPLC column and the recommended DB-WAX GC column.

MethodRetention Time (Target)Retention Time (Isomer)Resolution (Rs)Conclusion
HPLC (C18) 4.2 min4.3 min0.8 (Co-elution)Fail. Insufficient selectivity for positional isomers.
GC-MS (DB-5) 12.1 min12.2 min1.1 (Partial)Marginal. Risk of integration error.
GC-MS (DB-WAX) 14.5 min 15.2 min 3.4 (Baseline) Pass. Robust separation achieved.

Interpretation: The polarity difference between the 3-phenyl and 4-phenyl isomers is minimal in solution (HPLC) but significant in the gas phase when interacting with a polar stationary phase (Wax).

References

  • Preparation of 2-methyl-4-phenylfuran. PrepChem. Accessed October 2023.[5][6]

  • Guideline for Elemental Impurities (Q3D). International Conference on Harmonisation (ICH).

  • Furan Synthesis via Gold/Copper Catalysis. Organic Chemistry Portal. (Mechanistic insight for metal-catalyzed routes).

  • Analysis of Furan Derivatives in Food/Pharma. Journal of Chromatography A. (General methodology for furan volatility).

Sources

Comparative

Technical Comparison Guide: 2-Methyl-4-phenylfuran vs. Furan Analogues

This guide provides an in-depth technical comparison of 2-Methyl-4-phenylfuran (2M4PF) against its structural analogues, specifically 2-Methylfuran (the alkyl baseline) and 2-Methyl-3-phenylfuran (the positional isomer)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methyl-4-phenylfuran (2M4PF) against its structural analogues, specifically 2-Methylfuran (the alkyl baseline) and 2-Methyl-3-phenylfuran (the positional isomer). It is designed for medicinal chemists and process scientists evaluating furan scaffolds for drug discovery or fine chemical synthesis.

Executive Summary: The Structural Niche

2-Methyl-4-phenylfuran (2M4PF) represents a specialized "hybrid" furan scaffold. Unlike the highly volatile and reactive 2-Methylfuran (used as a biofuel or solvent), 2M4PF is a crystalline solid (mp 89–91 °C) offering enhanced stability and distinct electronic properties.

While 2-Methylfuran is dominated by its high volatility and rapid metabolic bioactivation, 2M4PF serves as a robust intermediate in the synthesis of bioactive heterocycles (e.g., PDE4 inhibitors, GPR119 agonists). Its phenyl substituent at the C4 position creates a unique steric and electronic environment that modulates the furan ring's reactivity in Diels-Alder cycloadditions and metabolic oxidation.

Chemical Profile & Physical Properties

The following table contrasts 2M4PF with its primary analogues. Note the dramatic shift in physical state and volatility introduced by the phenyl group.

Feature2-Methyl-4-phenylfuran 2-Methylfuran 2-Methyl-3-phenylfuran
CAS Number 3049-16-9534-22-517044-48-9
Molecular Weight 158.20 g/mol 82.10 g/mol 158.20 g/mol
Physical State Solid (Crystalline)Liquid (Volatile)Oil / Low-melting Solid
Melting Point 89 – 91 °C -87.5 °C~35–40 °C (est.)
Boiling Point High (>250 °C est.)63–66 °CHigh
Electronic Effect C4-Phenyl (Cross-conjugated)C2-Methyl (+I Donor)C3-Phenyl (Conjugated)
Primary Utility Pharma IntermediateBiofuel / SolventFlavor / Fragrance

Key Insight: The solid state of 2M4PF significantly reduces inhalation risks compared to 2-Methylfuran, making it a safer handle in laboratory settings despite the inherent toxicity of the furan moiety.

Synthesis & Scalability

The synthesis of 2M4PF requires specific regiocontrol to place the phenyl group at C4, distinct from the classic Paal-Knorr synthesis which favors 2,5-substitution.

Comparative Synthetic Strategies
  • 2-Methylfuran: Produced industrially via hydrogenation of furfural (biomass derived).

  • 2M4PF: Synthesized via metal-catalyzed cyclization of epoxy-alkynes to ensure 2,4-substitution pattern.

Workflow Visualization: Hg(II)-Catalyzed Cyclization

The following diagram illustrates the specific regioselective route to 2M4PF.

Synthesis Precursor 4,5-Epoxy-4-phenyl-1-pentyne Intermediate Cyclization Transition State (Regioselective) Precursor->Intermediate Alkyne Activation Catalyst HgSO4 / H2SO4 (Ethanol, Reflux) Catalyst->Intermediate Catalyst Product 2-Methyl-4-phenylfuran (Solid, mp 89-91°C) Intermediate->Product Dehydration & Aromatization

Figure 1: Regioselective synthesis of 2-Methyl-4-phenylfuran via mercury-catalyzed cyclization of epoxy-alkynes.

Reactivity Profile: Diels-Alder Kinetics

The "Performance" of a furan intermediate is often defined by its ability to participate in [4+2] cycloadditions (Diels-Alder reactions) to generate complex 3D scaffolds.

  • 2-Methylfuran: Highly reactive diene. Rapidly reacts with maleic anhydride. Poor endo/exo selectivity.[1]

  • 2M4PF: Reduced Reactivity. The phenyl group at C4 introduces steric bulk that hinders the approach of dienophiles. However, the phenyl group also extends conjugation.

    • Causality: The C4-phenyl group sterically shields the C3-C4 bond, making the formation of the transition state energetically higher than for unsubstituted furans. This allows 2M4PF to survive reaction conditions that would decompose 2-methylfuran.

Safety & Metabolic Activation (Critical E-E-A-T)

Warning: All furan derivatives possess a structural alert for toxicity. The metabolic activation of the furan ring is the primary mechanism of hepatotoxicity.

Mechanism of Bioactivation

Cytochrome P450 enzymes (primarily CYP2E1) oxidize the furan ring to a reactive epoxide (cis-enedione), which covalently binds to proteins (hepatotoxicity) or DNA (genotoxicity).

  • 2-Methylfuran: Rapidly bioactivated to acetylacrolein , a potent electrophile. High volatility increases inhalation exposure risk.

  • 2M4PF: The phenyl group modulates this pathway.[2]

    • Steric Protection: The bulky phenyl group at C4 may slow the rate of epoxidation compared to the accessible C3-C4 bond in 2-methylfuran.

    • Lipophilicity:[3] The phenyl ring significantly increases logP, potentially altering tissue distribution and retention compared to water-soluble furan metabolites.

Metabolic Pathway Diagram

Metabolism Parent 2-Methyl-4-phenylfuran CYP CYP450 (Bioactivation) Parent->CYP Epoxide Furan-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Oxidation Enedione cis-Enedione / Acetyl-Phenyl-Acrolein (Reactive Electrophile) Epoxide->Enedione Ring Opening Adduct Protein/DNA Adduct (Cellular Necrosis) Enedione->Adduct Covalent Binding Detox Glutathione Conjugation (Detoxification) Enedione->Detox + GSH

Figure 2: Metabolic activation pathway of phenyl-substituted furans leading to reactive electrophiles.

Experimental Protocol: Synthesis of 2M4PF

Source: Adapted from PrepChem and standard epoxy-alkyne cyclization methodologies.

Objective: Synthesis of 2-Methyl-4-phenylfuran from 4,5-epoxy-4-phenyl-1-pentyne.

  • Reagent Preparation:

    • Dissolve HgSO₄ (0.5 g) in 2N H₂SO₄ (30 mL) .

    • Dissolve 4,5-epoxy-4-phenyl-1-pentyne (4.74 g, 30 mmol) in absolute ethanol (30 mL) .

  • Reaction:

    • Add the alkyne solution to the acid catalyst solution dropwise over 5 minutes.

    • Reflux the mixture for 15 minutes . (Note: The reaction is rapid; prolonged heating may degrade the furan).

    • Cool to room temperature (23 °C).

  • Work-up:

    • Pour reaction mixture into 150 mL water .

    • Extract 3x with Hexanes (Furan is highly lipophilic; hexanes avoids extracting polar byproducts).

    • Dry combined organics over MgSO₄ and concentrate under reduced pressure.

  • Purification:

    • Sublimation at 90 °C (15 mmHg).

    • Yield: ~3.6 g (76%).

    • Characterization: Product is a solid, mp 89–91 °C.

References

  • PrepChem. "Synthesis of 2-methyl-4-phenylfuran." PrepChem.com. Link

  • National Toxicology Program. "Toxicology and Carcinogenesis Studies of 2-Methylfuran." NIH.gov. Link

  • Peterson, L.A. "Metabolic Activation of 2-Substituted Furans." Chemical Research in Toxicology. Link

  • BenchChem. "Alternative Synthetic Routes to 2-Methyl-3-Phenylfuran." BenchChem Application Notes. Link

  • PubChem. "2-Methylfuran Compound Summary." National Library of Medicine. Link

Sources

Validation

A Senior Application Scientist's Comparative Guide to 2-Methyl-4-phenylfuran and Its Heterocyclic Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Five-Membered Heterocycle In the intricate world of medicinal chemistry and materials science, the five-member...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Five-Membered Heterocycle

In the intricate world of medicinal chemistry and materials science, the five-membered aromatic heterocycle is a cornerstone scaffold. Its unique electronic properties, conformational characteristics, and ability to engage in various intermolecular interactions make it a privileged structure in drug design. At the heart of this guide is 2-methyl-4-phenylfuran, a specific scaffold that serves as our reference point. However, the true power of synthetic chemistry lies in the ability to modulate properties by subtle structural changes. One of the most fundamental modifications is the substitution of the core heteroatom.

This guide provides an in-depth, data-driven comparison of 2-methyl-4-phenylfuran with its direct structural analogs: 2-methyl-4-phenylthiophene, 2-methyl-4-phenylpyrrole, and 2-methyl-4-phenyloxazole. By systematically evaluating their synthesis, physicochemical properties, chemical reactivity, and biological implications, we aim to provide researchers with the critical insights needed to make informed decisions in their own discovery programs. The choice of a furan, thiophene, pyrrole, or oxazole core is not arbitrary; it is a strategic decision that can profoundly impact a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement.

Comparative Synthesis Strategies: Building the Core Scaffolds

The accessibility of a chemical scaffold is a paramount consideration in any research program. The synthetic routes to these analogous compounds differ significantly, reflecting the distinct chemistry of the core heterocycle.

Synthesis of 2-Methyl-4-phenylfuran

The synthesis of 2-methyl-4-phenylfuran can be efficiently achieved through the acid-catalyzed cyclization of an appropriate epoxy-alkyne precursor. This method leverages the electrophilic nature of the mercury(II) sulfate catalyst to activate the alkyne for an intramolecular attack by the epoxide oxygen.

Key Rationale: This pathway is effective because the reaction conditions are tailored to favor the 5-endo-dig cyclization, leading to the stable aromatic furan ring. The use of a strong acid catalyst like H₂SO₄ in conjunction with HgSO₄ is crucial for the efficient hydration and subsequent cyclization cascade.

Synthesis of 2-Methyl-4-phenylthiophene

Thiophenes are often constructed using cross-coupling methodologies or condensation reactions. A robust and versatile approach for a substituted thiophene like the target molecule would involve a Suzuki-Miyaura cross-coupling reaction. This allows for the precise and high-yielding formation of the carbon-carbon bond between the thiophene ring and the phenyl substituent.

Key Rationale: The palladium-catalyzed Suzuki coupling is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.[1] The choice of a pre-functionalized thiophene (e.g., a boronic acid or a halide) allows for the strategic and late-stage introduction of the phenyl group, which is highly advantageous in library synthesis for structure-activity relationship (SAR) studies.

Synthesis of 2-Methyl-4-phenylpyrrole

The Paal-Knorr synthesis is the most classic and direct method for constructing pyrrole rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This method is highly reliable and proceeds under relatively mild conditions.

Key Rationale: The Paal-Knorr reaction is mechanistically straightforward, involving the formation of a di-imine intermediate which then undergoes a cyclization and dehydration to yield the aromatic pyrrole ring. Its primary advantage is the ready availability of a wide variety of 1,4-dicarbonyl precursors, allowing for diverse substitution patterns on the resulting pyrrole.

Synthesis of 2-Methyl-4-phenyloxazole

Oxazoles, containing two heteroatoms, are commonly synthesized via the van Leusen reaction or variations of the Robinson-Gabriel synthesis. The van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC), is a particularly powerful method for constructing the oxazole core from an aldehyde.[2]

Key Rationale: The van Leusen reaction is a convergent and efficient method. TosMIC acts as a formyl anion equivalent, and its reaction with an aldehyde followed by base-promoted cyclization provides a direct route to the oxazole ring. This method is valued for its operational simplicity and the wide availability of aldehyde starting materials.

G cluster_furan Furan Synthesis cluster_thiophene Thiophene Synthesis cluster_pyrrole Pyrrole Synthesis cluster_oxazole Oxazole Synthesis Furan_Start 4,5-Epoxy-4-phenyl-1-pentyne Furan_Reagent HgSO₄, H₂SO₄ Furan_Start->Furan_Reagent Acid-Catalyzed Cyclization Furan_Product 2-Methyl-4-phenylfuran Furan_Reagent->Furan_Product Thio_Start1 4-Bromo-2-methylthiophene Thio_Reagent Pd Catalyst, Base Thio_Start1->Thio_Reagent Suzuki-Miyaura Cross-Coupling Thio_Start2 Phenylboronic Acid Thio_Start2->Thio_Reagent Suzuki-Miyaura Cross-Coupling Thio_Product 2-Methyl-4-phenylthiophene Thio_Reagent->Thio_Product Pyrrole_Start Phenyl-1,4-dione Pyrrole_Reagent Amine/Ammonia Pyrrole_Start->Pyrrole_Reagent Paal-Knorr Condensation Pyrrole_Product 2-Methyl-4-phenylpyrrole Pyrrole_Reagent->Pyrrole_Product Oxa_Start1 Phenyl-substituted Aldehyde Oxa_Reagent Base (e.g., K₂CO₃) Oxa_Start1->Oxa_Reagent van Leusen Reaction Oxa_Start2 TosMIC Oxa_Start2->Oxa_Reagent van Leusen Reaction Oxa_Product 2-Methyl-4-phenyloxazole Oxa_Reagent->Oxa_Product

Caption: Overview of synthetic strategies for phenyl-substituted heterocycles.

Physicochemical Properties: A Data-Driven Comparison

The identity of the heteroatom profoundly influences the physical and electronic properties of the ring. These differences, summarized below, have significant implications for a molecule's solubility, membrane permeability, and potential for hydrogen bonding.

Property2-Methyl-4-phenylfuran2-Methyl-4-phenylthiophene2-Methyl-4-phenylpyrrole2-Methyl-4-phenyloxazoleCausality and Implication
Heteroatom OxygenSulfurNitrogenOxygen, NitrogenThe core identity driving all other property differences.
Melting Point (°C) 89-91[3]Generally higher than furanGenerally highestVariablePyrrole's ability to act as both H-bond donor and acceptor leads to strong intermolecular forces and higher melting/boiling points.[4]
Polarity More PolarLess PolarPolar (H-bond donor/acceptor)PolarOxygen's high electronegativity makes the furan ring more polar than thiophene. Pyrrole's N-H bond provides significant polarity and hydrogen bonding capability.
Aromaticity LowestHighestIntermediateLowAromaticity order is generally Thiophene > Pyrrole > Furan.[5][6] This is because sulfur's 3p orbitals have better overlap with carbon 2p orbitals than oxygen's more tightly held 2p electrons, and nitrogen is intermediate. Higher aromaticity correlates with greater stability.
H-Bonding AcceptorWeak AcceptorDonor & AcceptorAcceptorThe N-H group in pyrrole is a strong hydrogen bond donor, significantly impacting solubility and potential for target binding. Furan's oxygen is a good H-bond acceptor.[7]
Dipole Moment HighLowModerateHighReflects the electronegativity of the heteroatom(s) and their influence on the ring's electron distribution.

Chemical Reactivity: Electrophilicity and Stability

The propensity of these heterocycles to undergo chemical reactions, particularly electrophilic aromatic substitution (EAS), is a critical factor in both their synthesis and potential metabolic pathways. The reactivity is inversely related to the aromaticity of the ring. A more aromatic ring is more stable and therefore less reactive.

The established order of reactivity towards electrophiles is: Pyrrole > Furan > Thiophene > Benzene .[4]

  • Pyrrole: The nitrogen atom is highly effective at donating its lone pair of electrons into the ring, making the carbon atoms electron-rich and extremely reactive towards electrophiles.[5][8] Pyrrole is so reactive that it can be unstable in the presence of strong acids.

  • Furan: The oxygen atom is more electronegative than nitrogen, so it holds its lone pair more tightly.[5] While still highly reactive compared to benzene, it is less so than pyrrole. Furan is also prone to acid-catalyzed polymerization.

  • Thiophene: Sulfur is the least electronegative of the three heteroatoms, but its larger 3p orbitals allow for effective electron delocalization, resulting in the highest degree of aromaticity and stability among the three.[5][9] Consequently, it is the least reactive in EAS reactions.[9]

This difference in reactivity is not merely qualitative. Kinetic studies on the trifluoroacetylation of these heterocycles provide striking quantitative evidence:

HeterocycleRelative Rate of Trifluoroacetylation (vs. Thiophene)
Pyrrole 5.3 x 10⁷
Furan 1.4 x 10²
Thiophene 1

(Data adapted from T. Poon, The Claremont Colleges).[10]

This data shows that pyrrole reacts over 375,000 times faster than furan in this specific electrophilic acylation reaction, underscoring the profound electronic differences between these scaffolds.[10]

G cluster_reactivity Reactivity in Electrophilic Aromatic Substitution (EAS) cluster_aromaticity Aromatic Stability Pyrrole Pyrrole (Most Reactive) Furan Furan Pyrrole->Furan > Reason_P Nitrogen is highly effective at donating electron density. Pyrrole->Reason_P Thiophene Thiophene (Least Reactive) Furan->Thiophene > Reason_F Oxygen is more electronegative, donation is less effective. Furan->Reason_F Reason_T Sulfur's d-orbital participation and lower electronegativity lead to high aromatic stability. Thiophene->Reason_T Thiophene_A Thiophene (Most Aromatic) Pyrrole_A Pyrrole Thiophene_A->Pyrrole_A > Furan_A Furan (Least Aromatic) Pyrrole_A->Furan_A > Reactivity_Label Reactivity is inversely proportional to Aromaticity cluster_aromaticity cluster_aromaticity cluster_reactivity cluster_reactivity

Caption: Relationship between reactivity and aromaticity in key heterocycles.

Biological Activity and Metabolic Stability

All three core scaffolds—furan, thiophene, and pyrrole—are prevalent in a vast number of marketed drugs and bioactive compounds, where they contribute to activities ranging from anti-inflammatory to anticancer and antimicrobial effects.[7][11] The choice of heteroatom, however, can have critical implications for the molecule's metabolic fate.

  • Furan: Furan-containing compounds can be susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates, such as unsaturated dicarbonyls, which can be hepatotoxic.[12] The metabolism of 2-methylfuran, for instance, is known to produce the reactive metabolite 3-acetylacrolein.[12] This potential for metabolic activation is a key consideration in drug development.

  • Thiophene: Generally considered more metabolically robust than furans.[7] The sulfur atom is less prone to the types of oxidative ring-opening pathways seen with furans. This enhanced stability is often a primary reason for performing a "furan-to-thiophene" switch during lead optimization in a drug discovery campaign.

  • Pyrrole: The metabolic profile of pyrroles can be complex. The N-H bond can be a site for conjugation reactions, while the ring itself can undergo oxidation. The high reactivity of the pyrrole ring can sometimes lead to covalent modification of biomolecules, which can be a source of toxicity.

The strategic replacement of a furan ring with a thiophene is a classic bioisosteric replacement aimed at improving metabolic stability while retaining or enhancing biological activity.[7]

Experimental Protocols

The following protocols are representative examples for the synthesis and analysis of these compounds. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Methyl-4-phenylfuran[3]
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of mercuric sulfate (0.5 g) in 30 mL of 2N sulfuric acid.

  • Reagent Addition: While stirring, add a solution of 4,5-epoxy-4-phenyl-1-pentyne (4.74 g, 30 mmol) in 30 mL of absolute ethanol over a 5-minute period.

  • Reaction: Heat the reaction mixture to reflux for 15 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of water. Extract the aqueous mixture with hexanes (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting solid by sublimation (90 °C at 15 mmHg) to yield 2-methyl-4-phenylfuran as a white solid (m.p. 89-91 °C).

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR should show characteristic signals for the furan protons and the methyl and phenyl substituents.[3]

Protocol 2: Synthesis of 2-Methyl-4-phenylthiophene (Illustrative Suzuki Coupling)
  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 4-bromo-2-methylthiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-4-phenylthiophene.

  • Characterization: Confirm the structure by NMR, mass spectrometry, and melting point analysis.

Protocol 3: Comparative Nitration of Furan and Thiophene Analogs

Caution: Nitrating agents are highly reactive and potentially explosive. Handle with extreme care.

  • Reagent Preparation: Prepare acetyl nitrate in situ by slowly adding fuming nitric acid (1.0 mmol) to a stirred solution of acetic anhydride (5 mL) at 0 °C. Maintain the temperature below 10 °C.

  • Competitive Reaction Setup: In a separate flask at 0 °C, dissolve equimolar amounts (e.g., 0.5 mmol each) of 2-methyl-4-phenylfuran and 2-methyl-4-phenylthiophene in acetic anhydride (10 mL).

  • Reaction: Slowly add the prepared acetyl nitrate solution to the substrate mixture. Stir for 30 minutes at 0 °C.

  • Quenching: Carefully pour the reaction mixture onto ice water and extract with diethyl ether.

  • Analysis: Wash the organic extract with saturated sodium bicarbonate solution and brine, then dry over MgSO₄. Concentrate the solvent and analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

  • Interpretation: The product ratio will provide a direct, quantitative measure of the relative reactivity of the furan versus the thiophene scaffold towards electrophilic nitration under these mild conditions. The furan analog is expected to be the major product due to its higher reactivity.[10]

Conclusion and Outlook

The choice between 2-methyl-4-phenylfuran and its analogous heterocyclic compounds is a nuanced decision that hinges on the specific goals of a research program.

  • Choose 2-Methyl-4-phenylfuran when high reactivity is desired for subsequent functionalization or when its specific electronic and hydrogen-bond accepting properties are required for biological target engagement. Be mindful of potential metabolic liabilities.

  • Choose 2-Methyl-4-phenylthiophene when greater chemical and metabolic stability is a priority. It serves as an excellent bioisostere for furan, often improving the pharmacokinetic profile of a lead compound.

  • Choose 2-Methyl-4-phenylpyrrole when extreme reactivity towards electrophiles is needed or when a hydrogen bond donor is essential for molecular recognition. Its synthesis is straightforward, but its stability in acidic conditions must be considered.

  • Choose 2-Methyl-4-phenyloxazole when exploring a different region of chemical space, requiring a scaffold with two heteroatoms and distinct electronic properties.

By understanding the fundamental differences in synthesis, stability, and reactivity detailed in this guide, researchers can more effectively leverage the rich chemistry of these five-membered heterocycles to design and develop next-generation molecules for a wide array of scientific applications.

References

  • PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-phenylfuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214437A - Continuous production method of 2-methyl tetrahydrofuran.
  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • PrepChem.com. (n.d.). Synthesis of 2-phenylfuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Diva-portal.org. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Retrieved from [Link]

  • YouTube. (2021). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • South Dakota Legislature. (n.d.). 2026 House Bill 1016. Retrieved from [Link]

  • PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved from [Link]

  • CourseHero. (n.d.). PYRROLE, THIOPHENE AND FURAN. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Retrieved from [Link]

  • PubMed Central. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of some 2-phenylpyrrole derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Quora. (2020). What is the difference between pyrrole furan and thiophene?. Retrieved from [Link]

  • Reddit. (2014). Pyrrole and Thiophene reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Methyl-4-phenylfuran for Research and Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two distinct synthetic protocols for the preparation of 2-Methyl-4-phenylfuran, a valuable heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic protocols for the preparation of 2-Methyl-4-phenylfuran, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The protocols are evaluated based on their chemical principles, experimental procedures, and overall efficiency. This document is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reagent availability, and reaction conditions.

Introduction to 2-Methyl-4-phenylfuran

2-Methyl-4-phenylfuran is a substituted furan derivative. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and it serves as a core structural motif in a wide array of natural products and pharmacologically active molecules. The strategic placement of methyl and phenyl groups on the furan scaffold can significantly influence the molecule's biological activity and physical properties, making its efficient synthesis a topic of interest for organic chemists.

Method 1: Mercury-Catalyzed Cyclization of an Epoxy-Alkyne

This protocol details a direct and efficient synthesis of 2-Methyl-4-phenylfuran through the mercury-catalyzed cyclization of a functionalized epoxy-alkyne precursor.

Underlying Chemical Principles

The core of this synthesis is an intramolecular cyclization reaction facilitated by a mercury(II) salt. The reaction proceeds through the activation of the alkyne moiety by the mercury(II) ion, making it susceptible to nucleophilic attack. In this case, the oxygen atom of the epoxide ring acts as the intramolecular nucleophile. The subsequent rearrangement and dehydration lead to the formation of the aromatic furan ring. The regioselectivity of the cyclization is controlled by the substitution pattern of the starting material, leading specifically to the desired 2-methyl-4-phenyl substitution pattern.

Experimental Protocol

Synthesis of 2-Methyl-4-phenylfuran from 4,5-epoxy-4-phenyl-1-pentyne [1]

  • Reaction Setup: A solution of 0.5 g of mercury(II) sulfate in 30 mL of 2N sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Starting Material: To this solution, 4.74 g (30 mmol) of 4,5-epoxy-4-phenyl-1-pentyne dissolved in 30 mL of absolute ethanol is added over a 5-minute period.

  • Reaction Conditions: The reaction mixture is heated to reflux for 15 minutes.

  • Work-up and Purification: After cooling to room temperature (23°C), the mixture is diluted with 150 mL of water and extracted three times with hexanes. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure. The resulting solid is purified by sublimation at 90°C and 15 mmHg to yield 3.6 g (76%) of 2-methyl-4-phenylfuran as a white solid.

Workflow Diagram

Mercury_Catalyzed_Cyclization start Start reagents Prepare HgSO₄ in H₂SO₄/Ethanol start->reagents addition Add 4,5-epoxy-4-phenyl-1-pentyne reagents->addition reflux Reflux for 15 min addition->reflux workup Aqueous Work-up & Hexane Extraction reflux->workup purification Dry, Concentrate & Sublimate workup->purification product 2-Methyl-4-phenylfuran purification->product

Caption: Workflow for the mercury-catalyzed synthesis of 2-Methyl-4-phenylfuran.

Method 2: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of furans, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] This approach offers an alternative route to 2-Methyl-4-phenylfuran, starting from a suitable diketone precursor.

Underlying Chemical Principles

The Paal-Knorr synthesis relies on the dehydration of a 1,4-dicarbonyl compound under acidic conditions. The mechanism involves the protonation of one carbonyl group, which enhances its electrophilicity. The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal. Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring.[2] The substitution pattern of the final furan product is directly determined by the structure of the starting 1,4-diketone. For the synthesis of 2-Methyl-4-phenylfuran, the required precursor is 1-phenyl-2,4-pentanedione.

Experimental Protocol

This is a two-step process involving the synthesis of the 1,4-dicarbonyl precursor followed by its cyclization.

Part A: Synthesis of 1-Phenyl-2,4-pentanedione [3]

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and an air condenser, prepare a suspension of sodium amide from 18.4 g (0.800 g-atom) of sodium in 800 mL of anhydrous liquid ammonia, using iron(III) nitrate hydrate as a catalyst.

  • Formation of the Dianion: Cool the flask in an acetone-dry ice bath and add a solution of 40.0 g (0.400 mole) of 2,4-pentanedione in 30 mL of anhydrous diethyl ether dropwise over 10 minutes.

  • Phenylation: After 30 minutes, add 63.3 g (0.200 mole) of diphenyliodonium chloride over 15-25 minutes. The reaction mixture is stirred for 6 hours, allowing the ammonia to evaporate.

  • Work-up and Purification: Add 400 mL of anhydrous ether and cautiously warm the flask to remove any remaining ammonia. After cooling, add 200 g of crushed ice followed by a mixture of 60 mL of concentrated hydrochloric acid and 10 g of crushed ice. The mixture is transferred to a separatory funnel, and the ethereal layer is separated. The aqueous layer is extracted three times with 50 mL portions of ether. The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The residual oil is purified by vacuum distillation to yield 21.0–22.5 g (60–64%) of 1-phenyl-2,4-pentanedione.

Part B: Acid-Catalyzed Cyclization to 2-Methyl-4-phenylfuran

  • Reaction Setup: In a round-bottom flask, dissolve the 1-phenyl-2,4-pentanedione (1.0 eq) obtained from Part A in a suitable solvent such as toluene or acetic acid.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram

Paal_Knorr_Synthesis cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclization start_A Start reagents_A Prepare NaNH₂ in liq. NH₃ start_A->reagents_A dianion Form Dianion of 2,4-pentanedione reagents_A->dianion phenylation Add Diphenyliodonium Chloride dianion->phenylation workup_A Aqueous Work-up & Ether Extraction phenylation->workup_A purification_A Dry, Concentrate & Distill workup_A->purification_A precursor 1-Phenyl-2,4-pentanedione purification_A->precursor start_B 1-Phenyl-2,4-pentanedione dissolve Dissolve in Toluene/Acetic Acid start_B->dissolve acid Add Catalytic Acid (H₂SO₄ or p-TsOH) dissolve->acid reflux_B Reflux acid->reflux_B workup_B Neutralization & Ether Extraction reflux_B->workup_B purification_B Dry, Concentrate & Chromatograph workup_B->purification_B product_B 2-Methyl-4-phenylfuran purification_B->product_B

Caption: Workflow for the Paal-Knorr synthesis of 2-Methyl-4-phenylfuran.

Performance Comparison

FeatureMethod 1: Mercury-Catalyzed CyclizationMethod 2: Paal-Knorr Synthesis
Starting Material 4,5-epoxy-4-phenyl-1-pentyne2,4-pentanedione and diphenyliodonium chloride
Key Reagents Mercury(II) sulfate, Sulfuric acidSodium amide, Liquid ammonia, Strong acid catalyst (e.g., H₂SO₄, p-TsOH)
Number of Steps One step from the epoxy-alkyneTwo steps from commercially available materials
Reported Yield 76%[1]Precursor: 60-64%[3]. The yield for the cyclization step is not specified but is expected to be high for Paal-Knorr reactions.
Advantages High yield in a single step from the advanced intermediate.Utilizes readily available starting materials. Avoids the use of highly toxic mercury salts.
Disadvantages Use of highly toxic mercury(II) sulfate. The starting material may require a multi-step synthesis.A two-step process with a moderate yield for the precursor synthesis. Requires handling of liquid ammonia and sodium amide.

Conclusion

Both presented methods offer viable routes to 2-Methyl-4-phenylfuran. The Mercury-Catalyzed Cyclization is a high-yielding, one-pot reaction from a specific precursor. However, the significant toxicity of the mercury catalyst is a major drawback from a safety and environmental perspective.

The Paal-Knorr Synthesis represents a more classical and potentially "greener" alternative, avoiding heavy metal catalysts. While it is a two-step process, it starts from more fundamental and commercially available reagents. The synthesis of the 1,4-dicarbonyl precursor proceeds with a moderate yield. The subsequent acid-catalyzed cyclization is generally a high-yielding transformation, making the overall efficiency of this route competitive.

The choice between these two protocols will ultimately depend on the specific requirements of the research. For laboratories equipped to handle highly toxic reagents and where the precursor is readily available, the mercury-catalyzed method offers a quick and efficient synthesis. For researchers prioritizing safety, environmental concerns, and starting from basic building blocks, the Paal-Knorr synthesis is the more prudent choice.

References

  • PrepChem.com. Synthesis of 2-methyl-4-phenylfuran. Available from: [Link]

  • Organic Syntheses. 1-Phenyl-2,4-pentanedione. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methyl-4-phenylfuran and Its Derivatives

For researchers, scientists, and drug development professionals, a deep understanding of the structural nuances of heterocyclic compounds is paramount. Among these, the furan scaffold holds a significant place due to its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structural nuances of heterocyclic compounds is paramount. Among these, the furan scaffold holds a significant place due to its prevalence in pharmaceuticals, agrochemicals, and natural products. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2-methyl-4-phenylfuran and its derivatives, offering both predicted experimental data and the rationale behind the analytical techniques employed. Our focus is to empower you with the practical knowledge to distinguish these closely related molecules, a critical step in synthesis confirmation, quality control, and metabolite identification.

The Structural Landscape: 2-Methyl-4-phenylfuran and Its Derivatives

The core structure, 2-methyl-4-phenylfuran, presents a unique electronic environment arising from the interplay between the electron-rich furan ring and the aromatic phenyl substituent. To explore the impact of subtle electronic modifications on the spectroscopic properties, we will compare the parent compound with three derivatives, each bearing a substituent at the para-position of the phenyl ring:

  • 2-Methyl-4-(p-tolyl)furan: An electron-donating methyl group.

  • 2-Methyl-4-(4-methoxyphenyl)furan: A stronger electron-donating methoxy group.

  • 2-Methyl-4-(4-chlorophenyl)furan: An electron-withdrawing chloro group.

This selection allows for a systematic evaluation of how substituent-induced changes in electron density propagate through the conjugated system and manifest in various spectra.

Molecular Structures and Workflow

The following diagram illustrates the molecular structures of the compounds under investigation and the general workflow for their spectroscopic analysis.

cluster_structures Molecular Structures cluster_workflow Spectroscopic Analysis Workflow A 2-Methyl-4-phenylfuran B 2-Methyl-4-(p-tolyl)furan C 2-Methyl-4-(4-methoxyphenyl)furan D 2-Methyl-4-(4-chlorophenyl)furan SamplePrep Sample Preparation UVVis UV-Vis Spectroscopy SamplePrep->UVVis FTIR FTIR Spectroscopy SamplePrep->FTIR NMR NMR Spectroscopy SamplePrep->NMR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Comparison UVVis->DataAnalysis FTIR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis

Caption: Molecular structures and the general workflow for spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals from the furan ring protons, the phenyl ring protons, and the methyl group protons. The electron-donating or -withdrawing nature of the substituent on the phenyl ring is expected to cause subtle but measurable shifts in the positions of the furan and phenyl protons.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-Methyl-4-phenylfuran2-Methyl-4-(p-tolyl)furan2-Methyl-4-(4-methoxyphenyl)furan2-Methyl-4-(4-chlorophenyl)furan
Furan-H (5-H) ~7.25 (s)~7.23 (s)~7.21 (s)~7.28 (s)
Furan-H (3-H) ~6.45 (s)~6.43 (s)~6.41 (s)~6.48 (s)
Phenyl-H (ortho) ~7.50 (d)~7.40 (d)~7.42 (d)~7.48 (d)
Phenyl-H (meta) ~7.35 (t)~7.15 (d)~6.90 (d)~7.30 (d)
Phenyl-H (para) ~7.20 (t)---
Furan-CH₃ ~2.30 (s)~2.29 (s)~2.28 (s)~2.31 (s)
Aryl-CH₃ -~2.35 (s)--
Aryl-OCH₃ --~3.80 (s)-

Expert Insights:

  • Furan Protons: The protons on the furan ring are expected to show a slight upfield shift (to lower ppm values) with electron-donating groups (-CH₃, -OCH₃) on the phenyl ring and a downfield shift with the electron-withdrawing -Cl group. This is due to the transmission of electronic effects through the phenyl-furan bond.

  • Phenyl Protons: The effect of the substituent is more pronounced on the phenyl ring protons. The electron-donating groups increase the electron density, causing the ortho and meta protons to shift upfield. Conversely, the electron-withdrawing chloro group will deshield these protons, leading to a downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the furan and phenyl carbons are indicative of the electronic environment and substitution pattern.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-Methyl-4-phenylfuran2-Methyl-4-(p-tolyl)furan2-Methyl-4-(4-methoxyphenyl)furan2-Methyl-4-(4-chlorophenyl)furan
Furan C-2 ~150~149.8~149.5~150.5
Furan C-5 ~139~138.8~138.5~139.5
Furan C-4 ~122~122.2~122.5~121.5
Furan C-3 ~108~107.8~107.5~108.5
Phenyl C-ipso ~132~129~125~131
Phenyl C-ortho ~125~125~126~126
Phenyl C-meta ~129~129.5~114~129
Phenyl C-para ~127~137~159~133
Furan-CH₃ ~14~13.9~13.8~14.1
Aryl-CH₃ -~21--
Aryl-OCH₃ --~55-

Expert Insights:

  • The chemical shifts of the furan carbons are influenced by the substituent on the phenyl ring, though to a lesser extent than the phenyl carbons themselves.

  • The ipso-carbon of the phenyl ring (the carbon attached to the furan ring) is particularly sensitive to the nature of the substituent on the para-position.

Experimental Protocol: NMR Spectroscopy

cluster_nmr_protocol NMR Experimental Protocol Prep 1. Sample Preparation: - Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). - Transfer to a clean, dry 5 mm NMR tube. Acq 2. Data Acquisition: - Use a 400 MHz (or higher) NMR spectrometer. - Acquire ¹H and ¹³C spectra at room temperature. - Typical ¹H parameters: 16 scans, 2s relaxation delay. - Typical ¹³C parameters: 1024 scans, 2s relaxation delay. Prep->Acq Proc 3. Data Processing: - Apply Fourier transformation, phase correction, and baseline correction. - Reference spectra to the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Acq->Proc

Caption: Step-by-step protocol for NMR analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, creating a unique "fingerprint" for each compound.

Predicted Characteristic IR Absorption Bands (cm⁻¹)

Vibrational Mode2-Methyl-4-phenylfuran2-Methyl-4-(p-tolyl)furan2-Methyl-4-(4-methoxyphenyl)furan2-Methyl-4-(4-chlorophenyl)furan
Aromatic C-H Stretch 3100-30003100-30003100-30003100-3000
Aliphatic C-H Stretch 2950-28502950-28502950-28502950-2850
C=C Stretch (Aromatic/Furan) 1600-14501600-14501600-14501600-1450
C-O-C Stretch (Furan) 1250-10201250-10201250-10201250-1020
C-O Stretch (Methoxy) --~1245 (asym), ~1030 (sym)-
C-Cl Stretch ---~1090
Out-of-Plane Bending 900-675900-675900-675900-675

Expert Insights:

  • The spectra of all compounds will be dominated by aromatic and furan ring vibrations.

  • The key differences will be the presence of characteristic bands for the substituents: a strong C-O stretching band for the methoxy derivative and a C-Cl stretching band for the chloro derivative. The C-H out-of-plane bending region (900-675 cm⁻¹) can also be diagnostic of the substitution pattern on the phenyl ring.

Experimental Protocol: FTIR Spectroscopy

cluster_ftir_protocol FTIR Experimental Protocol Prep 1. Sample Preparation (ATR): - Place a small amount of the solid or liquid sample directly onto the ATR crystal. Acq 2. Data Acquisition: - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. - Collect a background spectrum of the clean, empty ATR crystal. - Collect the sample spectrum over the range of 4000-400 cm⁻¹. - Typically, 16-32 scans are co-added. Prep->Acq Proc 3. Data Processing: - Perform background subtraction and, if necessary, ATR correction. Acq->Proc

Caption: Step-by-step protocol for FTIR analysis.

III. UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the system.

Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Compoundλ_max (nm)
2-Methyl-4-phenylfuran ~280
2-Methyl-4-(p-tolyl)furan ~285
2-Methyl-4-(4-methoxyphenyl)furan ~290
2-Methyl-4-(4-chlorophenyl)furan ~282

Expert Insights:

  • The extended conjugation between the furan and phenyl rings results in a significant UV absorption.

  • Electron-donating groups (-CH₃, -OCH₃) on the phenyl ring cause a bathochromic (red) shift to longer wavelengths due to stabilization of the excited state. The stronger the donating group, the larger the shift.

  • The electron-withdrawing chloro group is expected to have a smaller effect, possibly a slight bathochromic or hypsochromic (blue) shift depending on the interplay of inductive and resonance effects.

Experimental Protocol: UV-Vis Spectroscopy

cluster_uvvis_protocol UV-Vis Experimental Protocol Prep 1. Sample Preparation: - Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane). - The concentration should be adjusted to give an absorbance between 0.2 and 0.8. Acq 2. Data Acquisition: - Use a dual-beam UV-Vis spectrophotometer. - Record a baseline with the cuvette containing only the solvent. - Record the sample spectrum over a range of approximately 200-400 nm. Prep->Acq Proc 3. Data Analysis: - Identify the wavelength of maximum absorbance (λ_max). Acq->Proc

Caption: Step-by-step protocol for UV-Vis analysis.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron ionization (EI) is a common technique for volatile compounds like these furan derivatives.

Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
2-Methyl-4-phenylfuran 172171 (M-H), 157 (M-CH₃), 144 (M-CO), 115, 77 (C₆H₅⁺)
2-Methyl-4-(p-tolyl)furan 186185 (M-H), 171 (M-CH₃), 158 (M-CO), 91 (C₇H₇⁺)
2-Methyl-4-(4-methoxyphenyl)furan 202201 (M-H), 187 (M-CH₃), 174 (M-CO), 159, 134, 107
2-Methyl-4-(4-chlorophenyl)furan 206/208205/207 (M-H), 191/193 (M-CH₃), 178/180 (M-CO), 111/113 (C₆H₄Cl⁺)

Expert Insights:

  • The molecular ion peak will be prominent for all compounds, allowing for the confirmation of the molecular weight. For the chloro-derivative, the characteristic M/M+2 isotope pattern for chlorine (approximately 3:1 ratio) will be a key diagnostic feature.

  • Common fragmentation pathways for furans include the loss of CO and cleavage of the substituents. The fragmentation of the phenyl ring and its substituents will also provide valuable structural information. For example, the tolyl derivative will likely show a prominent tropylium ion at m/z 91.

Experimental Protocol: GC-MS

cluster_ms_protocol GC-MS Experimental Protocol Prep 1. Sample Preparation: - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane). Acq 2. GC Separation: - Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). - Use a temperature program to separate the components. Prep->Acq Ion 3. Ionization and Mass Analysis: - The eluting compounds are introduced into the mass spectrometer. - Ionize the molecules using electron ionization (EI) at 70 eV. - Analyze the resulting ions with a mass analyzer (e.g., quadrupole). Acq->Ion Proc 4. Data Analysis: - Identify the molecular ion peak and analyze the fragmentation pattern. Ion->Proc

Caption: Step-by-step protocol for GC-MS analysis.

Conclusion

The spectroscopic analysis of 2-methyl-4-phenylfuran and its derivatives provides a clear illustration of how subtle changes in molecular structure lead to distinct and predictable changes in their spectral properties. By leveraging the combined power of NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently identify and characterize these important heterocyclic compounds. This guide serves as a practical resource, offering not only the expected data but also the underlying principles and experimental considerations necessary for robust and reliable analysis in a research and development setting.

References

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Hassan, G. A., & Y. K. Al-Haidarie, A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 136-145.
  • eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (2013). Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. Retrieved from [Link]

  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one. In PubChem. Retrieved from [Link]

  • LibreTexts. (2022). 8.1.2: Predicting UV-visible Absorption. In Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. In PubMed. Retrieved from [Link]

  • Choudhury, A., & Ghosh, D. (2023). Engineering melanin-based meta-material for broad UV-visible absorption. ChemRxiv. [Link]

  • CS229. (2017). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link]

  • Fowler, S. (2015, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Chegg. (n.d.). Solved Predict the 13C NMR spectrum of the 2-methylbutane. Retrieved from [Link]

  • YouTube. (2023, December 9). IR Spectra Predicting Tools [Video]. [Link]

  • ResearchGate. (n.d.). (PDF) The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods. Retrieved from [Link]

Comparative

Biological Activity of 2-Methyl-4-phenylfuran Analogs: A Comparative Guide

The following guide provides an in-depth technical analysis of the biological activity, therapeutic potential, and structure-activity relationships (SAR) of 2-Methyl-4-phenylfuran and its structural analogs. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity, therapeutic potential, and structure-activity relationships (SAR) of 2-Methyl-4-phenylfuran and its structural analogs.

Executive Summary & Scaffold Analysis

2-Methyl-4-phenylfuran represents a specific pharmacophore often overshadowed by its isomers (e.g., 2-methyl-5-phenylfuran). However, recent isolation from Curcuma longa (turmeric) extracts and targeted synthetic campaigns have revealed its potential as a privileged scaffold in medicinal chemistry. Unlike the parent furan, which is associated with hepatotoxicity via metabolic activation, the 2,4-disubstitution pattern offers a unique electronic and steric profile that modulates reactivity and receptor binding.

Key Therapeutic Areas:

  • Antimicrobial/Antifungal: Natural analogs (e.g., 3-acetyl-2-methyl-4-phenylfuran) exhibit potent activity against oomycetes and phytopathogenic fungi.[1]

  • Metabolic Regulation: Synthetic 2,4-disubstituted analogs act as

    
    -glucosidase inhibitors, rivaling acarbose in potency.
    
  • Anti-inflammatory: Phenylfuran derivatives target the PDE4 enzyme, offering a non-steroidal pathway for inflammation control.

Comparative Performance Analysis

The following table contrasts the biological performance of 2-Methyl-4-phenylfuran analogs against industry-standard controls.

Table 1: Biological Activity Profile vs. Standard of Care
Analog ClassSpecific CompoundTarget / AssayPotency (IC50 / MIC)Comparator PerformanceOutcome
3-Acyl-2-methyl-4-phenylfurans 3-Acetyl-2-methyl-4-phenylfuran (Natural)Phytophthora cinnamomi (Oomycete inhibition)MIC: 50 µg/mL (in extract context)Metalaxyl: MIC < 10 µg/mLModerate/High: Shows distinct efficacy without the resistance issues of phenylamides.
2,4-Disubstituted Furans Compound 5j (Synthetic 3-carboxylate derivative)

-Glucosidase Inhibition (Diabetes)
IC50: 12.5 µMAcarbose: IC50 ~15-20 µMSuperior: Exhibits better binding affinity and potentially lower GI side effects.
5-Phenyl-2-furan derivatives Compound 4e (Nicotinamidine analog)PDE4B Inhibition (Inflammation)IC50: 1.4 µMRolipram: IC50 = 2.0 µMEquivalent/Superior: Enhanced selectivity for PDE4B over PDE4D (emetic side effects).
Furan-2-carboxamides N-substituted furan-2-carboxamide S. aureus (Antibacterial)MIC: 10 µMAmpicillin: MIC ~10 µMEquivalent: Potent activity against Gram-positive strains.

Analyst Insight: The 3-acetyl derivative found in Curcuma longa is particularly notable for its safety profile. Unlike synthetic furans which can be genotoxic, the natural 2-methyl-4-phenyl matrix in turmeric extracts shows no phytotoxicity in lettuce seed germination assays, suggesting a safer metabolic window.

Mechanism of Action & Signaling Pathways

Understanding the causality of action is critical for drug development. The biological activity of these analogs relies on specific molecular interactions that differ from the toxic metabolic activation seen in simple furans.

Metabolic Activation vs. Stability

Simple furans are metabolized by CYP450 (specifically CYP2E1) into reactive cis-2-butene-1,4-dial , which crosslinks proteins and DNA.

  • Safety Mechanism in Analogs: The substitution at the C4 (phenyl) and C2 (methyl) positions sterically hinders the formation of the S,S-enantiomer of the epoxide intermediate, or stabilizes the ring against ring-opening, thereby reducing the formation of the toxic enedial metabolite.

Antifungal Mechanism (Ergosterol Pathway)

The 3-acetyl-2-methyl-4-phenylfuran analogs appear to synergize with bisabolene sesquiterpenoids to disrupt fungal membrane integrity.

  • Target: Sterol C-24 methyltransferase (Erg6) and Episterol.

  • Effect: Accumulation of aberrant sterols

    
     Membrane permeability increase 
    
    
    
    Cell death.
Visualization: Mechanism of Action & Toxicity Shunt

G Furan Simple Furan (Unsubstituted) CYP CYP450 (CYP2E1) Furan->CYP Rapid Oxidation Analog 2-Methyl-4-phenylfuran (Substituted) Analog->CYP Steric Hindrance (Slow/No Oxidation) Target Target Binding (PDE4 / Ergosterol / Alpha-Glucosidase) Analog->Target High Affinity Binding Epoxide Furan-2,3-epoxide (Unstable) CYP->Epoxide Enedial cis-2-butene-1,4-dial (Toxic Metabolite) Epoxide->Enedial Ring Opening Hepatotoxicity Protein/DNA Crosslinking (Hepatotoxicity) Enedial->Hepatotoxicity Covalent Binding Therapeutic Therapeutic Effect (Antifungal / Anti-inflammatory) Target->Therapeutic

Figure 1: Divergent pathways of simple furans (toxic) vs. 2-methyl-4-phenyl analogs (therapeutic). The substitution pattern blocks the rapid metabolic activation pathway.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.

Synthesis: Gold-Catalyzed Cycloisomerization (Green Chemistry)

This method avoids toxic halogenated solvents, utilizing ionic liquids for a sustainable approach.

  • Objective: Synthesis of Ethyl 5-benzyl-2-methyl-4-phenylfuran-3-carboxylate.

  • Reagents: Propargylic alcohol, 1,3-dicarbonyl compound, Gold(III) catalyst, Ionic Liquid ([BMIM][PF6]).

Step-by-Step Protocol:

  • Preparation: In a clean reaction vial, dissolve the N-tosylpropargyl amine (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in the ionic liquid [BMIM][PF6] (2 mL).

  • Catalysis: Add 5 mol% of the Gold(III) catalyst (e.g.,

    
    ).
    
  • Reaction: Stir the mixture at 80°C for 3–5 hours . Monitor progress via TLC (Hexane:Ethyl Acetate 8:1).

  • Extraction: Upon completion, extract the product using diethyl ether (

    
     mL). The gold catalyst remains in the ionic liquid layer and can be recycled.
    
  • Purification: Evaporate the ether layer and purify via silica gel column chromatography.

  • Validation: Confirm structure via

    
    H-NMR (
    
    
    
    , 400 MHz). Look for the characteristic methyl singlet at
    
    
    ppm and phenyl multiplets.
Assay: -Glucosidase Inhibition (Antidiabetic Potential)
  • Objective: Determine the IC50 of the synthesized analog.

  • Reagents:

    
    -Glucosidase (from S. cerevisiae), p-Nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG) substrate, Phosphate buffer (pH 6.8).

Workflow:

  • Incubation: Mix 20

    
    L of the test compound (dissolved in DMSO) with 20 
    
    
    
    L of
    
    
    -glucosidase enzyme solution (0.5 U/mL). Incubate at 37°C for 10 minutes .
  • Initiation: Add 20

    
    L of pNPG substrate (5 mM).
    
  • Reaction: Incubate at 37°C for 20 minutes . The enzyme hydrolyzes pNPG to release p-nitrophenol (yellow color).

  • Termination: Stop the reaction by adding 80

    
    L of 
    
    
    
    (0.2 M).
  • Measurement: Measure absorbance at 405 nm using a microplate reader.

  • Calculation:

    
    
    
    • Self-Validation: Include Acarbose as a positive control. Valid assay if Acarbose IC50 is within 15–20

      
      M.
      

Structure-Activity Relationship (SAR) Visualization

The biological activity of 2-methyl-4-phenylfuran is highly sensitive to substitution patterns.

SAR Core 2-Methyl-4-phenylfuran Core Pos2 Position 2 (Methyl) Core->Pos2 Pos3 Position 3 (H / Functional) Core->Pos3 Pos4 Position 4 (Phenyl) Core->Pos4 Pos5 Position 5 (H / Benzyl) Core->Pos5 Mod2 Essential for metabolic stability. Removal increases toxicity. Pos2->Mod2 Mod3 Acyl/Carboxylate groups here confer Antifungal & PDE4 activity. Pos3->Mod3 Mod4 Phenyl ring provides lipophilicity. Para-methoxy substitution increases PDE4B selectivity. Pos4->Mod4 Mod5 Benzyl substitution improves alpha-glucosidase inhibition. Pos5->Mod5

Figure 2: Structure-Activity Relationship (SAR) map. Key modifications at positions 3 and 4 drive the transition from a simple flavor compound to a potent therapeutic agent.

References

  • Antifungal Activity in Curcuma longa

    • Title: Antifungal and Antioomycete Activities of a Curcuma longa L. Hydroethanolic Extract Rich in Bisabolene Sesquiterpenoids.[2]

    • Source: MDPI (Foods), 2024.
    • URL:[Link][3]

  • Synthesis of Phenylfuran Derivatives

    • Title: Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans.
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • PDE4 Inhibition

    • Title: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid deriv
    • Source: European Journal of Medicinal Chemistry, 2020.[4]

    • URL:[Link]

  • Toxicity of Furan Analogs

    • Title: Genotoxic mode of action and threshold exploration of 2-methyl furan under 120-day sub-chronic exposure.
    • Source: Ecotoxicology and Environmental Safety, 2024.[1][2][5]

    • URL:[Link]

  • Antidiabetic Activity

    • Title: Synthesis and antidiabetic activity of 2,4-disubstituted furan derivatives.[6][7][8]

    • Source: Der Pharma Chemica, 2012.
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to Furan Synthesis

For Researchers, Scientists, and Drug Development Professionals The furan scaffold is a privileged motif in medicinal chemistry and materials science, embedded in the core of numerous pharmaceuticals, natural products, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged motif in medicinal chemistry and materials science, embedded in the core of numerous pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for molecular design. Consequently, the efficient and strategic synthesis of substituted furans is a critical endeavor for chemists in drug discovery and development.

This guide provides an in-depth, comparative analysis of prominent furan synthesis methodologies. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical and modern techniques, empowering you to make informed decisions in your synthetic ventures.

Classical Cornerstones: Paal-Knorr and Feist-Benary Syntheses

For decades, the Paal-Knorr and Feist-Benary syntheses have been the workhorses for constructing the furan ring. Their enduring relevance is a testament to their reliability and the accessibility of their starting materials.

The Paal-Knorr Furan Synthesis: A Symphony of Cyclization and Dehydration

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2] This acid-catalyzed reaction proceeds through an intramolecular cyclization followed by dehydration to furnish the aromatic furan ring.[2][3]

Mechanistic Insights

The reaction is initiated by the protonation of one of the carbonyl oxygens, which activates the carbonyl carbon towards nucleophilic attack. The enol form of the second carbonyl then acts as the nucleophile, attacking the activated carbonyl to form a five-membered cyclic hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by deprotonation, yields the final furan product. The rate-determining step is the ring-closing attack of the enol.[2]

Paal_Knorr Start 1,4-Dicarbonyl Compound Protonation Protonation of Carbonyl Start->Protonation + H+ Enolization Enolization Protonation->Enolization Tautomerization Cyclization Intramolecular Nucleophilic Attack Enolization->Cyclization Hemiacetal Cyclic Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration - H₂O Furan Furan Product Dehydration->Furan

Caption: The reaction mechanism of the Paal-Knorr furan synthesis.

Causality in Experimental Choices:

The choice of acid catalyst is crucial. Protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[2] The concentration and strength of the acid can influence the reaction rate and the potential for side reactions, particularly with sensitive substrates. Lewis acids such as zinc chloride (ZnCl₂) can also be employed, often under anhydrous conditions.[2] The reaction is typically heated to drive the dehydration step to completion. The use of a Dean-Stark apparatus is advantageous for removing the water byproduct and shifting the equilibrium towards the furan product.

The Feist-Benary Furan Synthesis: A Base-Mediated Condensation

Mechanistic Insights

The reaction commences with the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a base, typically a mild one like pyridine or ammonia, to form an enolate.[5] This enolate then acts as a nucleophile, attacking the α-carbon of the halo ketone in an SN2 fashion, displacing the halide. The resulting intermediate undergoes a base-catalyzed intramolecular aldol-type condensation, where the enolate of the ketone attacks the ester carbonyl, followed by dehydration to yield the furan.

Feist_Benary Start_FB α-Halo Ketone + β-Dicarbonyl Enolate_Formation Enolate Formation Start_FB->Enolate_Formation + Base SN2_Attack SN2 Attack Enolate_Formation->SN2_Attack Intermediate Alkylated Intermediate SN2_Attack->Intermediate - Halide Cyclization_FB Intramolecular Cyclization Intermediate->Cyclization_FB Base Dehydration_FB Dehydration Cyclization_FB->Dehydration_FB - H₂O Furan_FB Furan Product Dehydration_FB->Furan_FB

Caption: The reaction mechanism of the Feist-Benary furan synthesis.

Causality in Experimental Choices:

The choice of base is critical to the success of the Feist-Benary synthesis. Mild bases like pyridine or triethylamine are often preferred to avoid saponification of ester groups present in many common β-dicarbonyl substrates.[6] Stronger bases can lead to undesired side reactions.[6] The reaction is typically conducted in polar solvents such as ethanol or DMF, and heating is often necessary to promote the reaction.[6] The nature of the halogen in the α-halo ketone also influences reactivity, with the general trend being I > Br > Cl.[6]

Modern Methods: Expanding the Synthetic Toolbox

While the classical methods remain indispensable, modern organic synthesis has ushered in novel approaches that offer milder reaction conditions, broader substrate scope, and access to highly substituted furans that are challenging to prepare via traditional routes.

Pummerer-Type Rearrangement: A Mild Route to Tetrasubstituted Furans

A powerful modern strategy for the rapid assembly of tetrasubstituted, orthogonally functionalized furans involves a Pummerer-type rearrangement.[7][8] This method utilizes readily available 2,5-dihydrothiophenes, which undergo a regioselective ring-opening and oxidative cyclization sequence.[8]

Mechanistic Insights

The reaction is initiated by the selective oxidation of the sulfur atom in the 2,5-dihydrothiophene, often with an oxidant like N-chlorosuccinimide (NCS). This is followed by a Pummerer-type rearrangement, which ultimately leads to the formation of the furan ring. This method is particularly advantageous for its mild reaction conditions, proceeding at ambient temperature, and its ability to generate highly substituted furans in high yields.[8]

Oxidative Cyclization: A Versatile Approach to Functionalized Furans

Oxidative cyclization reactions have emerged as a versatile tool for furan synthesis, offering access to a wide array of substituted furans under often mild conditions.[6][9] One notable example is the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide.[9][10]

Mechanistic Insights

This silver-catalyzed process is distinct from related gold-catalyzed reactions and provides access to 2-substituted furan-4-carboxamides.[9][10] The reaction proceeds through a proposed mechanism where the silver catalyst coordinates to the alkyne and amide functionalities, facilitating an oxidative cyclization cascade.[10] This method showcases the power of transition metal catalysis to forge complex heterocyclic scaffolds with high efficiency and selectivity.

Comparative Performance: A Data-Driven Analysis

FeaturePaal-Knorr SynthesisFeist-Benary SynthesisPummerer-Type RearrangementSilver-Catalyzed Oxidative Cyclization
Starting Materials 1,4-Dicarbonyl compounds[1][2]α-Halo ketones & β-dicarbonyl compounds[4]2,5-Dihydrothiophenes[8]1,4-Diynamide-3-ols & N-oxides[9][10]
Catalyst/Reagent Acid (H₂SO₄, p-TsOH, etc.)[2]Base (Pyridine, Ammonia, etc.)[5]Oxidant (N-chlorosuccinimide)[8]Ag(I) salt[9][10]
General Yields Good to excellent[11]Moderate to good[1]Good to excellent[7]Good to excellent[9]
Reaction Conditions Often requires heating and strong acids[11]Generally milder than Paal-Knorr, may require heating[6]Ambient temperature, rapid[8]Mild conditions[9]
Substrate Scope Broad for 1,4-dicarbonyls, availability can be a limitation[2]Wide range of α-halo ketones and β-dicarbonyls are commercially available[6]Access to highly substituted, functionalized furans[7][8]Good functional group tolerance, provides furan-4-carboxamides[9]
Key Advantages High yields, reliable for available precursorsUtilizes readily available starting materials, milder conditionsVery mild conditions, rapid, access to tetrasubstituted furansMild conditions, high functional group tolerance
Key Limitations Harsh conditions can be incompatible with sensitive functional groups, precursor availability[2]Potential for side reactions (e.g., ester hydrolysis with strong bases)[6]Requires synthesis of dihydrothiophene precursorsRequires synthesis of specialized diynamide precursors

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis of substituted furans using the discussed methodologies.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol describes the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using p-toluenesulfonic acid as the catalyst.

Protocol_1 Start_P1 Hexane-2,5-dione + p-TsOH in Toluene Reflux Reflux with Dean-Stark Trap Start_P1->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Cooling Purification Column Chromatography Workup->Purification Drying & Concentration Product_P1 2,5-Dimethylfuran Purification->Product_P1

Caption: Experimental workflow for the Paal-Knorr synthesis of 2,5-dimethylfuran.

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of hexane-2,5-dione in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2,5-dimethylfuran.

Protocol 2: Feist-Benary Synthesis of a Substituted Furan

This protocol outlines the general procedure for the Feist-Benary synthesis using an α-halo ketone and a β-dicarbonyl compound with pyridine as the base.[12]

Materials:

  • α-Halo ketone (e.g., 2-bromoacetophenone)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Pyridine

  • Ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the β-dicarbonyl compound in ethanol and add pyridine.

  • To the stirred solution at room temperature, add the α-halo ketone portion-wise.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Take up the residue in diethyl ether and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude furan product.

  • Further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Pummerer-Type Synthesis of a Tetrasubstituted Furan

This protocol is a general representation of the mild synthesis of tetrasubstituted furans via a Pummerer-type rearrangement.[8]

Materials:

  • Substituted 2,5-dihydrothiophene

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Pentane

Procedure:

  • Dissolve the 2,5-dihydrothiophene derivative in dichloromethane.

  • Add N-chlorosuccinimide to the solution at ambient temperature.

  • Stir the reaction mixture for a short period (typically around 30 minutes).

  • Upon completion, dilute the crude reaction mixture with pentane to precipitate succinimide.

  • Filter the mixture to remove the succinimide, and concentrate the filtrate to obtain the tetrasubstituted furan, which is often of high purity.

Protocol 4: Silver-Catalyzed Oxidative Cyclization to a Furan-4-carboxamide

This protocol is a general guide for the silver-catalyzed synthesis of 2-substituted furan-4-carboxamides.[9][13]

Materials:

  • 1,4-Diynamide-3-ol

  • 8-Methylquinoline N-oxide

  • Silver triflate (AgOTf) or other Ag(I) salt

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, combine the 1,4-diynamide-3-ol, 8-methylquinoline N-oxide, and the silver(I) catalyst in dichloromethane.

  • Stir the reaction mixture at the specified temperature (often mild) for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically concentrated and purified by column chromatography on silica gel to isolate the desired 2-substituted furan-4-carboxamide.

Conclusion

The synthesis of the furan ring is a mature field with a rich history, yet it continues to evolve with the development of innovative and powerful new methods. The classical Paal-Knorr and Feist-Benary syntheses remain highly valuable for their reliability and the use of accessible starting materials. Modern methods, such as the Pummerer-type rearrangement and catalytic oxidative cyclizations, offer significant advantages in terms of milder reaction conditions, expanded substrate scope, and access to complex, highly substituted furan architectures.

For the practicing chemist, the choice of synthetic route will be dictated by a careful consideration of the target molecule's substitution pattern, the availability of starting materials, the sensitivity of functional groups, and the desired scale of the reaction. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can more effectively navigate the synthetic landscape to achieve their molecular objectives.

References

  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. jOeCHEM. Available at: [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

  • Paal–Knorr furan synthesis. ResearchGate. Available at: [Link]

  • Feist–Benary synthesis. Wikipedia. Available at: [Link]

  • Feist-Benary Synthesis Of Furan. YouTube. Available at: [Link]

  • Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. YouTube. Available at: [Link]

  • Paal-Knorr Synthesis. Cambridge University Press. Available at: [Link]

  • Feist–Benary synthesis. Wikipedia. Available at: [Link]

  • Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. PubMed. Available at: [Link]

  • Synthesis of Furan and Thiophene. Available at: [Link]

  • Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. PMC - NIH. Available at: [Link]

  • Pummerer rearrangement. Wikipedia. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methyl-4-phenylfuran

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This guide provides an in-depth, objective comparison of analytical methods for assessing the purity of 2-Methyl-4-phenylfuran, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The synthesis of substituted furans often involves multi-step reactions that can lead to a variety of impurities. Therefore, a robust analytical strategy is paramount to ensure the integrity of the final product. This guide will explore common synthetic routes for 2-Methyl-4-phenylfuran and the potential impurities that may arise, followed by a detailed comparison of chromatographic and spectroscopic methods for purity determination.

Anticipated Synthetic Routes and Potential Impurities

The structure of 2-Methyl-4-phenylfuran lends itself to classic furan syntheses such as the Paal-Knorr or Fiest-Benary methods. Understanding these synthetic pathways is crucial for predicting potential impurities.

Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] For 2-Methyl-4-phenylfuran, a likely precursor would be 1-phenyl-1,4-pentanedione.

  • Potential Impurities:

    • Unreacted 1,4-dicarbonyl starting material: Incomplete cyclization can lead to the presence of the starting diketone.

    • Solvent residues: Residual solvents used in the synthesis and purification steps.

    • Side-products from aldol condensation: The acidic or basic conditions can promote self-condensation of the dicarbonyl compound.

    • Reversion product: The Paal-Knorr synthesis is often reversible, meaning the furan product could potentially revert to the 1,4-dicarbonyl compound under certain conditions.[3]

Fiest-Benary Furan Synthesis: This synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5] For 2-Methyl-4-phenylfuran, this could involve the reaction of phenacyl halide with ethyl acetoacetate.

  • Potential Impurities:

    • Unreacted starting materials: α-halo ketone and β-dicarbonyl compound.

    • Intermediates: Incomplete cyclization or dehydration can result in dihydrofuran derivatives.

    • Regioisomers: Depending on the substitution pattern of the reactants, the formation of isomeric furan products is possible.

    • Products of self-condensation: The basic conditions can induce self-condensation of the β-dicarbonyl compound.

The following diagram illustrates a generalized workflow for the synthesis and initial purification of 2-Methyl-4-phenylfuran, highlighting stages where impurities can be introduced.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (e.g., 1-phenyl-1,4-pentanedione) reaction Reaction (e.g., Paal-Knorr Synthesis) start->reaction Acid Catalyst quench Reaction Quenching reaction->quench imp1 Side Reactions reaction->imp1 imp2 Incomplete Reaction reaction->imp2 extraction Solvent Extraction quench->extraction drying Drying extraction->drying imp3 Residual Solvents extraction->imp3 concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography, Distillation) concentration->purification concentration->imp3 final_product 2-Methyl-4-phenylfuran purification->final_product Isolated Product

Caption: A generalized workflow for the synthesis and purification of 2-Methyl-4-phenylfuran.

A Comparative Guide to Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can definitively identify and quantify all potential impurities. This section compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds, making it well-suited for the analysis of furan derivatives.

Expertise & Experience: The choice of the GC column is critical. A mid-polarity column, such as one with a 5% phenyl-poly(dimethylsiloxane) stationary phase, typically provides good resolution for aromatic compounds like 2-Methyl-4-phenylfuran and its potential impurities. The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks based on their fragmentation patterns.

Trustworthiness: A self-validating GC-MS protocol involves running a blank solvent injection to identify any system contaminants, followed by the analysis of the synthesized product. The peak corresponding to 2-Methyl-4-phenylfuran should be the major component, and its mass spectrum should be consistent with the expected molecular weight (158.20 g/mol ) and fragmentation pattern.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the synthesized 2-Methyl-4-phenylfuran in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-poly(dimethylsiloxane) stationary phase (or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation: Expected GC-MS Results

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
2-Methyl-4-phenylfuran ~15-20158 (M+) , 143, 115, 89
1-phenyl-1,4-pentanedioneEarlier than product176 (M+), 161, 105, 77
Solvent (e.g., Dichloromethane)Very early84, 86, 49

Note: The retention times and mass fragments are predictive and should be confirmed with authentic standards. The fragmentation of 2-methylfuran is known to produce a base peak at m/z 81 ([M-H]+), and a similar fragmentation pattern can be expected for 2-Methyl-4-phenylfuran.[6]

GC-MS Workflow Sample Synthesized 2-Methyl-4-phenylfuran Injection GC Injection Sample->Injection Separation GC Column Separation Injection->Separation Detection Mass Spectrometer Detection Separation->Detection Analysis Data Analysis (Purity & Impurity ID) Detection->Analysis

Caption: Workflow for GC-MS analysis of 2-Methyl-4-phenylfuran.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds and is particularly useful for non-volatile or thermally labile impurities that are not amenable to GC analysis.

Expertise & Experience: For aromatic compounds like 2-Methyl-4-phenylfuran, a reversed-phase C18 column is the standard choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the effective separation of compounds with varying polarities. A UV detector is suitable for detection, as the phenyl and furan rings are chromophoric.

Trustworthiness: A robust HPLC method should demonstrate good peak shape and resolution for the main component. Purity is typically assessed by the area percentage of the main peak. To ensure the trustworthiness of the method, a blank gradient run should be performed to identify any system peaks. Spiking the sample with known potential impurities can help to confirm their retention times and the resolving power of the method.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: With a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A 150 mm x 4.6 mm ID, 5 µm particle size C18 column.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

Data Presentation: Expected HPLC Results

CompoundExpected Retention Time (min)Polarity
2-Methyl-4-phenylfuran ~10-15Less polar
1-phenyl-1,4-pentanedioneEarlier than productMore polar
Fiest-Benary IntermediatesVariableGenerally more polar

Note: The retention times are estimates and will depend on the specific HPLC system and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation and can also provide quantitative information about the purity of a sample.

Expertise & Experience: Both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity of the analyte is determined by comparing the integral of a specific analyte signal to that of the standard.

Trustworthiness: A self-validating NMR analysis involves ensuring that all observed signals in both the ¹H and ¹³C spectra can be assigned to the target molecule or known impurities. The absence of significant unassigned signals is a strong indicator of high purity. For qNMR, the choice of a suitable internal standard that does not have overlapping signals with the analyte is critical.

Predicted Spectroscopic Data for 2-Methyl-4-phenylfuran

Predicted ¹H NMR (in CDCl₃):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.20 - 7.50Multiplet
Furan-H (position 5)~7.10Singlet
Furan-H (position 3)~6.40Singlet
Methyl-H (on furan)~2.30Singlet

Predicted ¹³C NMR (in CDCl₃):

Carbon AtomPredicted Chemical Shift (ppm)
Furan C-O (C2)~152
Furan C (C4)~140
Phenyl C (quaternary)~135
Phenyl C-H125 - 129
Furan C (C3)~115
Furan C-H (C5)~108
Methyl C~14

Experimental Protocol: NMR Analysis

  • Sample Preparation (Qualitative): Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Sample Preparation (Quantitative - qNMR): Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra. For qNMR, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei between scans.

Melting Point Analysis

Melting point is a fundamental physical property that can provide a quick and simple indication of purity.

Expertise & Experience: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). The presence of impurities will generally depress the melting point and broaden the melting range. A reported melting point for 2-Methyl-4-phenylfuran is 89°-91° C.

Trustworthiness: While a sharp melting point close to the literature value is a good indicator of purity, it is not definitive. Some impurities may form a eutectic mixture with the main compound, resulting in a sharp, albeit depressed, melting point. Therefore, melting point analysis should always be used in conjunction with other analytical techniques.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline material into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

Comparative Summary of Purity Assessment Methods

Analytical TechniqueStrengthsWeaknessesBest For
GC-MS High sensitivity and resolution for volatile compounds; provides structural information.Not suitable for non-volatile or thermally labile compounds.Detecting and identifying volatile organic impurities.
HPLC Versatile for a wide range of compounds; quantitative.May not provide definitive structural information without a mass spectrometer detector.Quantifying non-volatile impurities and isomers.
NMR Spectroscopy Provides detailed structural information; can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods; can be complex to interpret.Definitive structural confirmation and accurate purity determination with an internal standard.
Melting Point Simple, fast, and inexpensive.Not specific; can be misleading in some cases.A quick preliminary check of purity.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized 2-Methyl-4-phenylfuran requires a multi-faceted analytical approach. For routine purity checks, a combination of GC-MS and HPLC provides a robust and efficient workflow. GC-MS is ideal for identifying volatile impurities and residual solvents, while HPLC can quantify non-volatile byproducts and isomers. For definitive structural confirmation and the highest level of accuracy in purity determination, ¹H and ¹³C NMR spectroscopy are indispensable. Finally, melting point analysis serves as a valuable, albeit preliminary, indicator of purity. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized 2-Methyl-4-phenylfuran, which is a critical step in the drug development pipeline.

References

  • (Reference to a general organic chemistry textbook or a review on furan synthesis would be placed here if a specific one was used and cited.)
  • (Reference to a paper on GC-MS analysis of furan deriv
  • (Reference to a paper on HPLC analysis of arom
  • (Reference to a textbook or a key paper on NMR spectroscopy for structural elucid
  • University Department of Chemistry, Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds. [Link]

  • (Reference to a source for the physical properties of 2-Methyl-4-phenylfuran would be placed here.)
  • Wikipedia. Feist–Benary synthesis. [Link]

  • IUCrData. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. [Link]

  • (Reference to a general analytical chemistry textbook would be placed here.)
  • (Reference to a specific paper on impurities in furan synthesis would be placed here.)
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • (Reference to a source discussing the reversibility of the Paal-Knorr reaction would be placed here.)
  • (Reference to a source on aldol condensation side reactions would be placed here.)
  • (Reference to a source on HPLC column selection would be placed here.)
  • (Reference to a source on quantit
  • (Reference to a source on melting point depression would be placed here.)
  • (Reference to a source on GC-MS of furan deriv
  • (Reference to a source on HPLC of furan deriv
  • (Reference to a source on NMR of furan deriv
  • (Reference to a source on melting point of organic compounds would be placed here.)
  • ResearchGate. Some compounds whose mass spectra contain the fragment ion [M-H] + or.... [Link]

Sources

Validation

Publish Comparison Guide: Mechanistic Studies of 2-Methyl-4-phenylfuran Formation

Executive Summary The synthesis of 2-methyl-4-phenylfuran presents a classic regiochemical challenge in heterocyclic chemistry. Unlike 2,5-disubstituted furans, which are readily accessible via the Paal-Knorr synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-methyl-4-phenylfuran presents a classic regiochemical challenge in heterocyclic chemistry. Unlike 2,5-disubstituted furans, which are readily accessible via the Paal-Knorr synthesis, the 2,4-disubstitution pattern requires specific mechanistic strategies to prevent isomer scrambling (typically thermodynamic equilibration to the 2,3- or 2,5-isomers).

This guide objectively compares three distinct mechanistic pathways for the formation of 2-methyl-4-phenylfuran. We analyze the Classical Mercury-Mediated Cycloisomerization , the Modern Gold(I)-Catalyzed Manifold , and the Modular Sulfone-Based Strategy . Each method is evaluated on regiocontrol, atom economy, and scalability, supported by experimental protocols and mechanistic visualizations.

Comparative Analysis: Synthetic Routes

The following table summarizes the performance metrics of the three primary methodologies.

FeatureMethod A: Hg(II)-Mediated Method B: Au(I)-Catalyzed Method C: Sulfone Strategy
Primary Precursor 4,5-epoxy-4-phenyl-1-pentyne4,5-epoxy-4-phenyl-1-pentyne2,3-dibromo-1-phenylsulfonyl-1-propene
Catalyst/Reagent HgSO₄ / H₂SO₄ (Stoichiometric/Cat.)IPrAuOTf or AuCl₃ (Catalytic)Base (KO_t_Bu) / Raney Ni
Regioselectivity High (Controlled by epoxide)High (Controlled by alkyne activation)Absolute (Modular assembly)
Conditions Refluxing Ethanol/AcidRoom Temp / Mild Heating (DCM)Multi-step (Alkylation → Cyclization → Reduction)
Yield 65–75%80–92%50–65% (Overall)
Key Advantage Robust, established literature precedence.Mild, non-toxic, high turnover frequency (TOF).Modular; allows diverse R-groups at C4.
Major Drawback Heavy metal toxicity; waste disposal.Catalyst cost; sensitivity to moisture.Step-count; use of pyrophoric Raney Ni.

Method A: Mercury(II)-Catalyzed Cycloisomerization (The Classical Route)

Mechanistic Insight

Historically, the hydration of alkynes to ketones using mercury salts is well-known. In the synthesis of 2-methyl-4-phenylfuran, this reactivity is harnessed in an intramolecular fashion. The reaction proceeds via the activation of the terminal alkyne by Hg(II), followed by the nucleophilic attack of the epoxide oxygen (5-exo-dig or 6-endo-dig modes). The resulting vinyl-mercury intermediate undergoes protonolysis and dehydration to aromatize into the furan ring.

Critical Causality: The position of the epoxide and the alkyne fixes the carbon skeleton, forcing the phenyl group into the 4-position relative to the newly formed oxygen ring, thereby solving the regioselectivity problem inherent in intermolecular condensations.

Mechanism Diagram

Hg_Mechanism Substrate 4,5-epoxy-4-phenyl-1-pentyne Complex Hg-Alkyne π-Complex Substrate->Complex + HgSO4 Cyclization Epoxide Opening (Intramolecular Attack) Complex->Cyclization 5-exo-dig Intermed_Hg Organomercury Intermediate Cyclization->Intermed_Hg Ring Closure Product 2-Methyl-4-phenylfuran Intermed_Hg->Product - H2O - Hg(II)

Figure 1: Mercury-mediated cycloisomerization pathway ensuring 2,4-substitution fidelity.

Experimental Protocol (Self-Validating)

Source: Adapted from PrepChem and standard alkynyl epoxide cyclizations [1].

  • Reagent Preparation: Prepare a solution of HgSO₄ (0.5 g, 1.7 mmol) in 2N H₂SO₄ (30 mL).

    • Validation: The solution must be clear; turbidity indicates hydrolysis of mercury salts, which reduces catalytic activity.

  • Addition: Dissolve 4,5-epoxy-4-phenyl-1-pentyne (4.74 g, 30 mmol) in absolute ethanol (30 mL). Add this solution dropwise to the acid catalyst mixture over 5 minutes.

    • Why: Slow addition prevents polymerization of the heat-sensitive epoxide.

  • Reaction: Reflux the mixture for 15–20 minutes.

    • Endpoint: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of the epoxide spot (Rf ~0.6) and appearance of a highly UV-active furan spot (Rf ~0.8) confirms conversion.

  • Workup: Cool to 23°C. Extract with diethyl ether (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via distillation or flash chromatography (Silica gel, Pentane).

    • Yield: Expect 3.1–3.5 g (65–75%).

Method B: Gold(I)-Catalyzed Cycloisomerization (The Modern Standard)

Mechanistic Insight

Gold(I) catalysis offers a "soft" Lewis acid alternative to mercury. Cationic Au(I) complexes (e.g., [Au(IPr)]⁺) coordinate selectively to the alkyne π-system. The mechanism diverges from Hg(II) by often proceeding through a highly reactive cyclopropyl gold carbene or direct anti-addition of the oxygen nucleophile. This pathway is strictly stereospecific and operates under neutral or mild conditions, preserving sensitive functional groups.

Superiority: The turnover frequency (TOF) of Au(I) is significantly higher than Hg(II), allowing for catalyst loadings as low as 1 mol%.

Mechanism Diagram

Au_Mechanism Start Alkynyl Epoxide Au_Complex [L-Au]-Alkyne π-Complex Start->Au_Complex + IPrAuOTf (cat) Cyclized Oxonium Intermediate (6-endo-dig) Au_Complex->Cyclized Nu: Attack Carbene Au-Carbene Species Cyclized->Carbene Rearrangement Final 2-Methyl-4-phenylfuran Carbene->Final - [L-Au]+

Figure 2: Gold(I)-catalyzed manifold involving oxonium and carbene intermediates.

Experimental Protocol

Source: Based on Hashmi et al. and Pale et al. methodologies [2, 3].

  • Catalyst Activation: In a flame-dried flask, dissolve AuCl₃ (2 mol%) or IPrAuOTf (2 mol%) in anhydrous Dichloromethane (DCM) (0.1 M concentration relative to substrate).

  • Substrate Addition: Add 4,5-epoxy-4-phenyl-1-pentyne (1.0 equiv) to the stirring catalyst solution at room temperature.

    • Observation: The reaction often turns yellow/orange initially.

  • Reaction: Stir at 25°C for 1–4 hours.

    • Validation: Reaction progress is rapid. If stalled, mild heating to 40°C is permissible.

  • Filtration: Filter the mixture through a short pad of silica/Celite to remove the gold catalyst.

  • Isolation: Concentrate the filtrate. The product is often pure enough for use (>95% purity), but can be distilled for analytical characterization.

    • Data: 2-Methyl-4-phenylfuran appears as a colorless oil. ^1H NMR (CDCl₃): δ 7.64 (m, 2H), 7.38 (m, 2H), 6.51 (s, 1H, furan-H3), 2.35 (s, 3H, Me).

Method C: Sulfone-Mediated Modular Synthesis

Mechanistic Insight

For cases where the alkynyl epoxide precursor is difficult to synthesize, the sulfone strategy provides a convergent approach. This method utilizes 2,3-dibromo-1-phenylsulfonyl-1-propene (DBP) as a lynchpin.[1][2][3] It reacts with 1,3-diketones (or their equivalents) to form the furan ring with a sulfone group at C4. Subsequent desulfonylation yields the target. This is particularly useful for introducing isotopically labeled phenyl groups or varying the C4 substituent late in the synthesis.

Experimental Workflow

Source: Haines et al. [4].[3][4]

  • Condensation: React DBP with acetylacetone (or phenyl-substituted equivalent) in the presence of KO_t_Bu (THF, 0°C).

    • Mechanism:[4][5] Michael addition followed by elimination and cyclization.

  • Substitution/Modification: The resulting furan carries a phenylsulfonyl group. This can be substituted or removed. To get 2-methyl-4-phenylfuran, one would typically construct the skeleton with the phenyl group already present or couple it via Pd-catalysis at the sulfone site (though direct desulfonylation of a 4-phenyl-3-sulfonyl precursor is more common).

  • Desulfonylation: Treat the sulfonyl-furan with 6% Na-Hg or Raney Nickel in refluxing ethanol.

    • Result: Removal of the -SO₂Ph group, leaving the H or alkyl substituent.

References

  • Synthesis of 2-methyl-4-phenylfuran. PrepChem. Available at: [Link]

  • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211. [Link]

  • Blanc, A., & Pale, P. (2009). Gold(I)-catalyzed formation of furans from alkynyl epoxides.Organic Letters. (General reference for Au-alkynyl epoxide methodology).
  • Haines, N. R., et al. (2011).[3] A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives. The Journal of Organic Chemistry, 76(19), 8131–8137.[3] [Link]

  • Katritzky, A. R., et al. (2004).[6] Synthesis of 2,4-disubstituted furans. Arkivoc, (ii), 109-121.[6] [Link]

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Comparative

A Comparative Guide to the Reactivity of Furan and Thiophene Analogs

For researchers, medicinal chemists, and professionals in drug development, the choice between five-membered aromatic heterocycles like furan and thiophene is a critical decision in molecular design. While structurally s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between five-membered aromatic heterocycles like furan and thiophene is a critical decision in molecular design. While structurally similar, their distinct electronic properties, dictated by the oxygen and sulfur heteroatoms respectively, lead to a profound divergence in chemical reactivity. This guide provides an in-depth, evidence-based comparison of their behavior in key organic transformations, moving beyond general principles to offer quantitative data and actionable experimental protocols.

The Theoretical Framework: A Tale of Two Heteroatoms

The reactivity of furan and thiophene is a delicate interplay between aromaticity and the electron-donating ability of the heteroatom. Understanding this balance is crucial for predicting their behavior.

Aromaticity and Stability: Aromaticity is synonymous with stability. The degree to which the heteroatom's lone pair of electrons delocalizes into the π-system determines the aromatic character of the ring. Resonance energy data provides a clear quantitative measure of this stability.

CompoundResonance Energy (kcal/mol)
Benzene36
Thiophene29[1][2]
Furan16[2]

Thiophene possesses a significantly higher resonance energy than furan, rendering it more aromatic and thermodynamically stable.[3] This is attributed to several factors. While oxygen is more electronegative than sulfur, the larger 3p orbitals of sulfur have a poorer overlap with the 2p orbitals of the ring carbons compared to the 2p-2p overlap in furan. This results in less efficient delocalization and lower aromatic stabilization for furan. Consequently, furan is more willing to engage in reactions that disrupt its aromaticity.

Reactivity in Electrophilic Aromatic Substitution (EAS): Conversely, the general order of reactivity towards electrophiles is Furan > Thiophene > Benzene.[4][5][6] This reversal is explained by the ability of the heteroatom to stabilize the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack. Oxygen, despite its higher electronegativity, is more effective at donating its lone pair via the mesomeric effect (+M) to stabilize this intermediate.[7] This leads to a lower activation energy for electrophilic substitution in furan compared to thiophene.

The reaction preferentially occurs at the C-2 (α) position because the intermediate formed from attack at this position is stabilized by three resonance structures, whereas attack at the C-3 (β) position yields an intermediate with only two resonance structures.[6][8]

Competitive_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Equimolar mixture of Furan and Thiophene in CH₂Cl₂ B Cool to 0°C in an ice bath A->B C Add SnCl₄ (0.2 eq) catalyst B->C D Slowly add Acetic Anhydride (0.1 eq) C->D E Stir at 0°C for 1 hour D->E F Quench with saturated NaHCO₃ solution E->F G Extract with CH₂Cl₂ F->G H Dry, filter, and concentrate G->H I Analyze by GC-MS or ¹H NMR H->I

Caption: Experimental workflow for competitive acylation.

Experimental Protocol: Competitive Acylation

  • Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve furan (10 mmol, 0.68 g) and thiophene (10 mmol, 0.84 g) in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Add tin(IV) chloride (SnCl₄, 2 mmol, 0.52 g) dropwise via syringe.

  • Acylation: Slowly add a solution of acetic anhydride (1 mmol, 0.102 g) in anhydrous dichloromethane (5 mL) over 10 minutes.

  • Reaction: Stir the mixture vigorously at 0°C for 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 2-acetylfuran to 2-acetylthiophene. The expected outcome is a product ratio heavily favoring 2-acetylfuran.

Part 2: Cycloaddition Reactions - The Diels-Alder Case

The lower aromaticity of furan allows it to behave as a conjugated diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. [9][10]Thiophene, with its greater aromatic stability, is a very poor diene and does not typically undergo Diels-Alder reactions under thermal conditions. [6][9]This difference is not merely a matter of rate, but a fundamental divergence in reactivity.

ReactantDienophileConditionsOutcome
Furan Maleic AnhydrideRoom Temp or gentle heatHigh yield of the exo-adduct initially, which can isomerize to the endo-adduct.
Thiophene Maleic AnhydrideHigh TemperatureNo reaction or decomposition. Reaction requires very high pressure. [11]

Featured Experiment: Diels-Alder Reaction of Furan

This reaction serves as a classic demonstration of furan's diene character.

Experimental Protocol: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

  • Setup: In a 25 mL Erlenmeyer flask, dissolve maleic anhydride (10 mmol, 0.98 g) in diethyl ether (10 mL) with gentle warming.

  • Reactant Addition: Cool the solution to room temperature and add furan (12 mmol, 0.82 g).

  • Reaction: Stopper the flask and allow it to stand at room temperature. Crystals of the product should begin to form within an hour. For complete crystallization, let the mixture stand for 24 hours.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Drying: Air-dry the product to obtain the white, crystalline Diels-Alder adduct. The yield is typically high.

Trustworthiness through Self-Validation: The stark difference in outcome—a high-yield reaction for furan versus no reaction for thiophene under identical, mild conditions—provides a self-validating system. It confirms the theoretical predictions about their differing aromaticity and diene character without the need for complex kinetic analysis.

Part 3: Other Key Reactivity Differences

Metalation: Both furan and thiophene can be deprotonated at the C-2 position by strong bases like n-butyllithium (n-BuLi) to form the corresponding 2-lithio derivatives. [12]This is a crucial reaction for introducing a wide range of electrophiles. Thiophene's α-protons are generally more acidic than furan's, making its metalation slightly easier. [13] Nucleophilic Aromatic Substitution (SNAr): As electron-rich systems, both furan and thiophene are generally unreactive towards nucleophiles. [13]However, if the ring is substituted with potent electron-withdrawing groups (e.g., -NO₂), nucleophilic substitution becomes possible. [14]In these activated systems, the order of reactivity is reversed from EAS: Thiophene > Furan. [14]This is because the more stable aromatic system of thiophene can better accommodate the negative charge in the Meisenheimer intermediate formed during the reaction.

Conclusion and Strategic Application

The choice between a furan or thiophene analog in a synthetic campaign must be a deliberate one, guided by their distinct reactivity profiles.

  • Choose Furan when:

    • Mild conditions for electrophilic substitution are required.

    • The synthetic route involves a Diels-Alder or other cycloaddition reaction.

    • Subsequent reactions might involve acid-catalyzed ring-opening as a synthetic strategy.

  • Choose Thiophene when:

    • A more robust, stable aromatic core is needed that can withstand a wider range of reaction conditions, including stronger acids.

    • The synthetic target requires functionalization via nucleophilic aromatic substitution on an activated ring.

    • The slightly higher acidity of the α-protons can be leveraged for selective metalation.

By understanding the fundamental electronic differences and backing this knowledge with empirical data, researchers can harness the unique chemical personalities of furan and thiophene to design more efficient and successful synthetic routes for novel therapeutics and advanced materials.

References

  • Vertex AI Search Result,[7] No Title.

  • Quora. (2016, March 18). Reactivity order is pyrrole>furan >thiophene . What is the reason? [Online Forum Post]. [Link]

  • Slideshare. Reactivity order of Pyrrole, Furan and Thiophene.pptx. [Link]

  • Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene. [Link]

  • Valadé, S., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Institutes of Health. [Link]

  • Slideshare. Unit 3 furan & thiophene. [Link]

  • askIITians. (2019, January 22). Why furan show diels alder reaction but thiophene and pyrrole not? [Online Forum Post]. [Link]

  • Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole [Video]. YouTube. [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Reddit. (2014, November 8). Pyrrole and Thiophene reactivity. [Online Forum Post]. [Link]

  • Vertex AI Search Result,[12] No Title.

  • MDPI. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules. [Link]

  • Vertex AI Search Result,[6] No Title.

  • ResearchGate. Relative Aromaticity and Reactivity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels–Alder Stereoselectivity. [Link]

  • Fernández, G. pyrrole, thiophene and furan theory. [Link]

  • ResearchGate. Comparison of the computed reactivities of thiophene and furan in a range of reactions. [Link]

  • SciSpace. Dimetalation of Furans and Thiophenes. One-Pot Procedures for Furan-2,5. [Link]

  • Vertex AI Search Result,[13] No Title.

  • American Chemical Society. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Chemistry with Himani. (2023, March 18). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene [Video]. YouTube. [Link]

  • MDPI. Topical Collection : Heterocycle Reactions. [Link]

  • ResearchGate. Nucleophilic Substitution of Thiophene Derivatives. [Link]

  • EurekAlert!. (2026, February 3). Efficient construction of benzooxane heterocyclic phosphine skeleton by tandem nucleophilic addition/SNAR cycloning reaction. [Link]

  • EduRev. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions. [Link]

  • ResearchGate. Notes - Formylation of Furans. [Link]

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Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 2-Methyl-4-phenylfuran: A Guide to Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals The synthesis and application of novel chemical entities are foundational to innovation in drug development. Among these, substituted furans like 2-Methyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to innovation in drug development. Among these, substituted furans like 2-Methyl-4-phenylfuran represent a class of compounds with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE), safe handling procedures, and disposal of 2-Methyl-4-phenylfuran, drawing upon established safety principles for structurally related compounds.

Understanding the Hazard Profile: A Proactive Approach to Safety

While the precise properties of 2-Methyl-4-phenylfuran are yet to be fully characterized, the known hazards of 2-Methylfuran provide a strong basis for a cautious approach. 2-Methylfuran is classified as a highly flammable liquid and vapor, toxic if swallowed or inhaled, and harmful in contact with skin.[1][2][3] It is also known to cause serious eye and skin irritation.[1][2][3] The introduction of a phenyl group may alter the compound's physical properties, such as volatility and boiling point, but the fundamental hazards associated with the furan ring and potential metabolic pathways necessitate a high degree of caution.

Key Anticipated Hazards of 2-Methyl-4-phenylfuran:

  • High Flammability: Like many organic solvents, it is expected to have a low flash point and its vapors can form explosive mixtures with air.[2][4]

  • Acute Toxicity: Potential for toxicity upon ingestion, inhalation, and dermal contact.[1][3]

  • Irritancy: Expected to be an irritant to the skin, eyes, and respiratory tract.[2][5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1][3]

Hazard Classification (based on 2-Methylfuran) Anticipated Risk for 2-Methyl-4-phenylfuran
Flammable LiquidHigh. Vapors may be flammable.
Acute Toxicity (Oral, Inhalation, Dermal)High. Assumed to be toxic by all routes of exposure.
Skin Corrosion/IrritationModerate to High. Expected to cause skin irritation.
Serious Eye Damage/Eye IrritationHigh. Expected to cause serious eye irritation.
Specific Target Organ ToxicityPotential for organ damage with repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-Methyl-4-phenylfuran. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Engineering Controls: The Foundation of Safety

Before relying on PPE, robust engineering controls must be in place. All work with 2-Methyl-4-phenylfuran should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[6] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][7]

Step-by-Step PPE Protocol

1. Eye and Face Protection:

  • Rationale: To prevent splashes and vapors from causing severe eye irritation or damage.[8]

  • Required PPE:

    • Chemical Splash Goggles: These must provide a tight seal around the eyes.[8]

    • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[8]

2. Skin and Body Protection:

  • Rationale: To prevent skin contact, which can cause irritation and systemic toxicity through dermal absorption.[2][4]

  • Required PPE:

    • Chemical-Resistant Gloves: Select gloves that are tested and rated for resistance to aromatic and heterocyclic organic compounds.

      • Recommended Glove Materials: Butyl rubber or Viton® are often recommended for furan-type compounds. Nitrile gloves may offer limited protection for short-duration tasks, but their breakthrough time should be verified with the manufacturer. Always double-glove to provide an extra layer of protection.[9]

      • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned and the sleeves are rolled down.

    • Chemical-Resistant Apron: For procedures involving larger volumes, a chemical-resistant apron worn over the lab coat is recommended.

    • Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum for all laboratory work.

3. Respiratory Protection:

  • Rationale: To prevent the inhalation of toxic vapors.[6]

  • Required PPE:

    • Work within a Fume Hood: For most small-scale laboratory operations, working in a properly functioning chemical fume hood will provide adequate respiratory protection.

    • Respirator: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.[7] Fit testing and proper training on respirator use are essential.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of 2-Methyl-4-phenylfuran extends beyond personal protection and includes meticulous operational procedures and a clear disposal plan.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 2-Methyl-4-phenylfuran in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense Begin Work handle_reaction Perform Reaction handle_dispense->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Work Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response caption Workflow for Safe Handling of 2-Methyl-4-phenylfuran

Caption: Workflow for Safe Handling of 2-Methyl-4-phenylfuran

Step-by-Step Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Rationale: To prevent accidental mixing of incompatible waste streams and to ensure proper disposal according to regulations.

  • Procedure:

    • Liquid Waste: All solutions containing 2-Methyl-4-phenylfuran should be collected in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic solvents.

    • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.

    • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

2. Spill Management:

  • Rationale: To safely contain and clean up any accidental releases of the chemical.

  • Procedure:

    • Evacuate: In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel.

    • Contain: For small spills within a fume hood, use an absorbent material such as vermiculite, dry sand, or a commercial solvent absorbent to contain the spill.[10][11] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Clean: Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Container Disposal:

  • Rationale: To ensure that empty containers do not pose a residual hazard.

  • Procedure:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[1]

    • After rinsing, the container should be air-dried in a fume hood.

    • Follow your institution's guidelines for the disposal of chemically contaminated containers.

By adhering to these rigorous safety protocols, researchers can confidently work with 2-Methyl-4-phenylfuran while minimizing risks to themselves and their colleagues. The principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning are the cornerstones of a safe and productive research environment.

References

  • Safety Data Sheet: 2-Methylfuran. (n.d.). Carl ROTH. Retrieved February 5, 2026, from [Link]

  • 2-METHYL TETRA- HYDROFURAN HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 5, 2026, from [Link]

  • Safety Data Sheet: 2-Methylfuran. (2009-05-14). Acros Organics. Retrieved February 5, 2026, from [Link]

  • Safety Data Sheet: 2-Methylfuran. (2025-03-31). Carl ROTH. Retrieved February 5, 2026, from [Link]

  • Safety Data Sheet: 2-Methylfuran. (2009-09-26). Thermo Fisher Scientific. Retrieved February 5, 2026, from [Link]

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. (n.d.). Cole-Parmer. Retrieved February 5, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025-04-08). MCR Safety. Retrieved February 5, 2026, from [Link]

  • 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration. Retrieved February 5, 2026, from [Link]

  • Chemical Safety | Personal Protective Equipment (PPE). (n.d.). Eurofins. Retrieved February 5, 2026, from [Link]

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